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Acid-PEG12-CHO

Cat. No.: B11931067
M. Wt: 616.7 g/mol
InChI Key: QYALSJXIOLUZDZ-UHFFFAOYSA-N
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Description

Acid-PEG12-CHO is a useful research compound. Its molecular formula is C27H52O15 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H52O15 B11931067 Acid-PEG12-CHO

Properties

Molecular Formula

C27H52O15

Molecular Weight

616.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H52O15/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h2H,1,3-26H2,(H,29,30)

InChI Key

QYALSJXIOLUZDZ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Acid-PEG12-CHO, a heterobifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details the molecule's structure, physicochemical properties, reactivity, and stability, and provides experimental protocols for its use.

Executive Summary

This compound is a versatile chemical tool featuring a terminal carboxylic acid and an aldehyde group connected by a 12-unit polyethylene glycol (PEG) spacer. This unique structure allows for the sequential or selective conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, making it an attractive linker for various biological applications. This guide will serve as a detailed resource for researchers looking to incorporate this compound into their work, providing essential data and methodologies for its effective use.

Chemical Structure and Physicochemical Properties

This compound is characterized by a flexible polyethylene glycol chain of 12 ethylene oxide units, flanked by a carboxylic acid at one terminus and an aldehyde at the other.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

PropertyValueReference
Molecular Formula C27H52O15[1]
Molecular Weight 616.69 g/mol [1]
Appearance White to off-white solid or liquid[2]
Solubility Soluble in Water, DMSO, DCM, DMF[3][4]
pKa of Carboxylic Acid ~4-5

Reactivity and Functional Group Chemistry

The utility of this compound lies in the differential reactivity of its two terminal functional groups, allowing for orthogonal or stepwise conjugation strategies.

Carboxylic Acid Reactivity

The terminal carboxylic acid can be coupled with primary amines to form stable amide bonds. This reaction typically requires activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and yield a more stable reactive intermediate.

Reaction Scheme: Amide Bond Formation

G Acid-PEG-CHO Acid-PEG-CHO Amide-PEG-CHO Amide-PEG-CHO Acid-PEG-CHO->Amide-PEG-CHO + R-NH2 EDC, NHS R-NH2 R-NH2

Caption: Amidation of the carboxylic acid terminus of this compound.

Aldehyde Reactivity

The aldehyde group is electrophilic and reacts with nucleophilic primary amines to form an imine (Schiff base). This linkage can be stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form a stable secondary amine bond. This process is known as reductive amination. The aldehyde can also react with hydrazides to form a stable hydrazone linkage.

Reaction Scheme: Reductive Amination

G cluster_0 Acid-PEG-CHO Acid-PEG-CHO Imine Intermediate Acid-PEG-CH=N-R' Acid-PEG-CHO->Imine Intermediate + R'-NH2 R'-NH2 R'-NH2 Acid-PEG-NH-R' Acid-PEG-NH-R' Imine Intermediate->Acid-PEG-NH-R' NaBH3CN

Caption: Reductive amination of the aldehyde terminus of this compound.

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its reactivity.

Storage Recommendations:

ConditionDurationReference
Powder at -20°C2 years
In DMSO at 4°C2 weeks
In DMSO at -80°C6 months

Stability Considerations:

  • Aldehyde Group: Aldehydes can be susceptible to oxidation to carboxylic acids, especially with prolonged exposure to air. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) when possible.

  • pH Stability: The stability of linkages formed from the aldehyde group can be pH-dependent. For instance, hydrazone linkages formed from aliphatic aldehydes are generally less stable in acidic conditions (pH < 6) compared to neutral or physiological pH.

  • PEG Backbone: The polyethylene glycol chain is generally stable but can undergo auto-oxidation in the presence of oxygen and metal ions, which can lead to chain cleavage.

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Amide Coupling via the Carboxylic Acid Group

Objective: To conjugate an amine-containing molecule to the carboxylic acid terminus of this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES buffer, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)

  • Quenching solution (e.g., hydroxylamine, Tris buffer)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) to prepare a stock solution.

    • Dissolve the amine-containing molecule in the chosen conjugation buffer.

  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, dissolve EDC and NHS in the activation buffer.

    • Add the this compound stock solution to the EDC/NHS mixture.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate the reaction for 2 hours to overnight at room temperature or 4°C.

  • Quenching:

    • Add the quenching solution to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.

Workflow for Amide Coupling:

G cluster_prep Preparation cluster_react Reaction prep_peg Dissolve this compound in DMSO/DMF activate Activate this compound with EDC/NHS in Activation Buffer (pH 4.5-6.0) prep_peg->activate prep_mol Dissolve Amine-Molecule in Conjugation Buffer conjugate Add Activated PEG to Amine-Molecule (pH 7.2-8.0) prep_mol->conjugate activate->conjugate quench Quench Reaction (e.g., Hydroxylamine) conjugate->quench purify Purify Conjugate (Dialysis/SEC) quench->purify

Caption: Experimental workflow for amide bond formation.

Protocol 2: Reductive Amination via the Aldehyde Group

Objective: To conjugate an amine-containing molecule to the aldehyde terminus of this compound.

Materials:

  • This compound

  • Amine-containing molecule

  • Sodium cyanoborohydride (NaBH3CN)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

  • Purification system

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound and the amine-containing molecule in the reaction buffer.

  • Conjugation:

    • Add a fresh solution of sodium cyanoborohydride to the reaction mixture.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C.

  • Purification:

    • Purify the conjugate to remove excess reagents.

Workflow for Reductive Amination:

G prep Dissolve this compound and Amine-Molecule in Reaction Buffer (pH 6.5-7.5) react Add NaBH3CN and Incubate prep->react purify Purify Conjugate react->purify

Caption: Experimental workflow for reductive amination.

Orthogonal Conjugation Strategy

For the stepwise conjugation of two different molecules, a protection/deprotection strategy is often employed. For example, the carboxylic acid can be protected as a t-butyl ester, which is stable under the conditions of reductive amination and can be later deprotected using mild acidic conditions to reveal the carboxylic acid for a subsequent conjugation step.

Applications in Drug Development

This compound is a valuable tool in drug development, particularly in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG chain can improve the solubility and cell permeability of the PROTAC, while the length of the linker is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Signaling Pathway: PROTAC-Mediated Protein Degradation

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Targeted for Degradation E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety precautions for reactive crosslinkers should be followed. Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local regulations.

Conclusion

This compound is a highly useful heterobifunctional linker for researchers in drug development and bioconjugation. Its well-defined structure, with a flexible and hydrophilic PEG spacer and two distinct reactive termini, allows for the controlled synthesis of complex biomolecular conjugates. By understanding its chemical properties, reactivity, and stability, and by employing appropriate experimental protocols, scientists can effectively leverage this molecule to advance their research in areas such as targeted protein degradation and drug delivery.

References

An In-depth Technical Guide to Acid-PEG12 Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, functional groups, and applications of Acid-PEG12-X bifunctional linkers, a critical class of molecules in modern drug development. While the specific entity "Acid-PEG12-CHO" is not widely documented, this guide will focus on the well-established family of Acid-PEG12 linkers, where one terminus is a carboxylic acid and the other possesses a variety of reactive functional groups. These linkers are instrumental in the synthesis of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Groups

Acid-PEG12-X linkers are heterobifunctional molecules characterized by three key components: a carboxylic acid group, a polyethylene glycol (PEG) spacer of 12 ethylene oxide units, and a second terminal functional group (X).

  • Carboxylic Acid (-COOH): This functional group serves as a versatile handle for conjugation. It can be activated, most commonly with carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its sulfonated analog (sulfo-NHS), to form a reactive NHS ester.[1][2] This ester readily reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds.[1][3]

  • PEG12 Spacer: The polyethylene glycol chain, consisting of 12 repeating ethylene oxide units, is a crucial element that imparts favorable physicochemical properties to the linker and the resulting conjugate. The hydrophilic nature of the PEG spacer increases the aqueous solubility of the molecule, which is particularly advantageous when working with hydrophobic drugs or proteins.[4] This can help prevent aggregation and improve the pharmacokinetic profile of the final bioconjugate.

  • Terminal Functional Group (X): The nature of the second functional group defines the specific application of the linker. Common variants include:

    • Amine (-NH2): Reactive with carboxylic acids, activated NHS esters, and carbonyls.

    • Azide (-N3): Used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, BCN, or DBCO groups.

    • Thiol (-SH): Reacts with maleimides, OPSS, vinylsulfones, and can bind to the surfaces of noble metals like gold.

    • Other functional groups such as methoxy, alkyne, TCO, and protected amines or acids are also available to suit various synthetic strategies.

Below is a diagram illustrating the general structure of an Acid-PEG12-X linker.

cluster_PEG PEG12 Spacer COOH HOOC PEG_start COOH->PEG_start PEG_structure (OCH2CH2)12 PEG_end X X PEG_end->X cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Second Conjugation Acid_PEG_X Acid-PEG12-X Coupling EDC, NHS Acid_PEG_X->Coupling Ligand1_NH2 Ligand 1 (Amine-functionalized) Ligand1_NH2->Coupling Intermediate Ligand 1-PEG12-X Coupling->Intermediate Amide bond formation Final_PROTAC PROTAC (Ligand 1-PEG12-Ligand 2) Intermediate->Final_PROTAC Reaction with Ligand 2 (e.g., Click Chemistry) Ligand2 Ligand 2 Ligand2->Final_PROTAC Start Start: Prepare Reagents Activate Activate Acid-PEG12-X with EDC/NHS in Activation Buffer (pH 4.7-6.0) Start->Activate Conjugate Add activated linker to amine-containing molecule in Coupling Buffer (pH 7.2-7.5) Activate->Conjugate Quench Quench reaction with Tris or hydroxylamine Conjugate->Quench Purify Purify the conjugate (e.g., SEC, HPLC) Quench->Purify End End: Characterize Conjugate Purify->End

References

Synthesis and Purification of Acid-PEG12-CHO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Acid-PEG12-CHO, a heterobifunctional polyethylene glycol (PEG) linker. Such linkers are of significant interest in bioconjugation, drug delivery, and diagnostic applications due to their ability to connect different molecules of interest, such as proteins, peptides, or small molecules, with a hydrophilic and biocompatible spacer.[1][2] This guide details a plausible synthetic route, experimental protocols, purification strategies, and analytical characterization methods.

Introduction to this compound

This compound is a discrete PEG (dPEG®) linker featuring a carboxylic acid group at one terminus and an aldehyde group at the other, connected by a 12-unit ethylene glycol chain. The carboxylic acid allows for stable amide bond formation with primary amines, while the aldehyde group can react with hydrazides, aminooxy groups, or primary amines through reductive amination. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC29H56O16
Molecular Weight660.74 g/mol
AppearanceWhite to off-white solid or viscous oil
SolubilitySoluble in water, DMSO, DMF, and chlorinated solvents

Proposed Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. Therefore, a representative synthetic strategy is proposed here, based on established principles of organic chemistry and PEG modification. This multi-step synthesis involves the use of protecting groups to achieve the desired bifunctionality.[3][4]

The proposed synthetic workflow starts with a commercially available, mono-protected PEG derivative, such as monomethyl ether PEG12-alcohol (m-PEG12-OH). The terminal hydroxyl group is first protected, followed by deprotection of the methyl ether and subsequent oxidation to a carboxylic acid. The protecting group on the other terminus is then removed and the resulting alcohol is oxidized to the desired aldehyde.

Alternatively, a more direct approach starting from a PEG diol with orthogonal protecting groups can be envisioned. One terminus can be selectively deprotected and oxidized to the carboxylic acid, followed by deprotection and oxidation of the other terminus to the aldehyde.

Below is a DOT language script illustrating the proposed synthetic workflow.

Synthesis_Workflow cluster_0 Synthesis Pathway Start HO-(CH2CH2O)12-H (PEG12-diol) Step1 Monoprotection (e.g., with TBDMSCl) Start->Step1 Intermediate1 TBDMSO-(CH2CH2O)12-H Step1->Intermediate1 Step2 Oxidation of Alcohol (e.g., Jones Oxidation) Intermediate1->Step2 Intermediate2 TBDMSO-(CH2CH2O)11-CH2COOH Step2->Intermediate2 Step3 Deprotection of TBDMS (e.g., with TBAF) Intermediate2->Step3 Intermediate3 HO-(CH2CH2O)11-CH2COOH Step3->Intermediate3 Step4 Mild Oxidation of Alcohol (e.g., with DMP) Intermediate3->Step4 Final_Product OHC-CH2-(OCH2CH2)11-O-CH2COOH (this compound) Step4->Final_Product Purification_Workflow Crude_Product Crude this compound Extraction Liquid-Liquid Extraction (e.g., Bisulfite Extraction) Crude_Product->Extraction Chromatography Column Chromatography (Silica Gel or Preparative HPLC) Extraction->Chromatography Characterization Analytical Characterization Chromatography->Characterization Pure_Product Pure this compound Characterization->Pure_Product

References

An In-depth Technical Guide to Acid-PEG12-CHO Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key data associated with the use of Acid-PEG12-CHO in bioconjugation. This heterobifunctional linker is a valuable tool for the covalent attachment of polyethylene glycol (PEG) to proteins, peptides, and other amine-containing biomolecules, offering enhanced stability, solubility, and pharmacokinetic properties to the resulting conjugates.

Core Mechanism of Action

The bioconjugation strategy employing this compound revolves around two primary chemical reactions: reductive amination and amide bond formation . The linker possesses a terminal carboxylic acid (-COOH) group and an aldehyde (-CHO) group, separated by a 12-unit polyethylene glycol (PEG) spacer.

The principal pathway for conjugation involves the reaction of the aldehyde group with a primary amine, typically the ε-amine of a lysine residue on a protein, to form a Schiff base (an imine). This intermediate is subsequently reduced to a stable secondary amine linkage by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). This process is known as reductive amination and is favored for its efficiency and the stability of the resulting conjugate. The reaction is pH-dependent, with optimal conditions typically between pH 6 and 9.

Alternatively, the carboxylic acid terminus can be activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester can then react with primary amines to form a stable amide bond. This dual functionality allows for a two-step conjugation strategy or for the linker to be attached to different molecules or surfaces at each end.

The PEG12 spacer provides a hydrophilic and flexible bridge between the conjugated molecules. This can help to reduce non-specific binding, increase solubility, and shield the biomolecule from proteolytic degradation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the primary mechanism of action for this compound in bioconjugation via reductive amination.

Acid_PEG12_CHO_Mechanism Protein_Amine Protein with Primary Amine (e.g., Lysine ε-NH₂) Schiff_Base Schiff Base Intermediate (C=N bond) Protein_Amine->Schiff_Base Reaction with Aldehyde Acid_PEG12_CHO This compound Acid_PEG12_CHO->Schiff_Base Stable_Conjugate Stable PEGylated Protein (Secondary Amine Linkage) Schiff_Base->Stable_Conjugate Reduction Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Schiff_Base

Caption: Mechanism of reductive amination using this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical ranges for key parameters in similar bioconjugation reactions. Researchers should optimize these conditions for their specific application.

ParameterTypical RangeNotes
Conjugation Efficiency 50-90%Highly dependent on the protein, reaction conditions (pH, temperature, time), and reagent concentrations.
Reaction Yield 40-80%Post-purification yield. Can be influenced by purification methods.
Stability of Conjugate HighThe secondary amine bond formed is generally stable under physiological conditions. Stability in plasma over time is a key consideration.
Drug-to-Antibody Ratio (DAR) ControllableCan be modulated by adjusting the molar ratio of the linker to the antibody.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General Protocol for Protein Conjugation via Reductive Amination

This protocol outlines the steps for conjugating this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Linker Addition: Add a 10-50 fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the solution and incubate at room temperature for 30 minutes to 2 hours to allow for Schiff base formation.

  • Reduction: Add freshly prepared sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Reaction: Continue the incubation at room temperature for 2-4 hours, or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization: Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of conjugation and retention of biological activity.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the bioconjugation and analysis of an this compound conjugate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_Solution Prepare Protein Solution Mixing Mix Protein and Linker Protein_Solution->Mixing Linker_Solution Prepare this compound Solution Linker_Solution->Mixing Incubation1 Incubate (Schiff Base Formation) Mixing->Incubation1 Reduction Add Reducing Agent & Incubate Incubation1->Reduction Quenching Quench Reaction Reduction->Quenching Purify Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE Mass_Spec Mass Spectrometry Purify->Mass_Spec Functional_Assay Functional Assay Purify->Functional_Assay

Caption: A typical experimental workflow for bioconjugation.

Conclusion

This compound is a versatile and effective heterobifunctional linker for the PEGylation of biomolecules. Its mechanism of action, primarily through reductive amination, provides a stable and efficient means of creating bioconjugates with improved therapeutic potential. The protocols and data presented in this guide serve as a foundation for researchers to develop and optimize their specific bioconjugation strategies. Careful consideration of reaction conditions and thorough analytical characterization are crucial for the successful application of this technology in drug development and other scientific endeavors.

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid-PEG12-CHO, a heterobifunctional linker critical in bioconjugation and drug delivery. Understanding its behavior in aqueous buffers is paramount for the successful design and execution of labeling strategies, ensuring reproducibility and the integrity of final conjugates. While specific quantitative data for this particular molecule is not extensively published, this guide furnishes the foundational knowledge and detailed experimental protocols necessary for researchers to determine its precise solubility and stability parameters under their specific application conditions.

Understanding this compound

This compound is a polyethylene glycol (PEG) linker featuring a carboxylic acid group at one terminus and an aldehyde group at the other, separated by a 12-unit ethylene glycol chain. The PEG backbone imparts hydrophilicity, generally leading to good solubility in aqueous media, a critical attribute for biological applications.[1][2][3] The terminal functional groups provide versatile handles for covalent conjugation to biomolecules; the carboxylic acid can be activated to react with primary amines, while the aldehyde group readily forms Schiff bases with amines, which can be further stabilized by reduction.

Chemical Structure of this compound

cluster_acid Carboxylic Acid Terminus cluster_peg PEG12 Spacer cluster_aldehyde Aldehyde Terminus COOH HOOC- PEG (CH₂CH₂O)₁₂- COOH->PEG CHO CH₂CHO PEG->CHO

Caption: Chemical structure of this compound.

Solubility in Aqueous Buffers

The hydrophilic nature of the 12-unit polyethylene glycol chain suggests that this compound is highly soluble in water and common aqueous buffers.[1][2] However, the terminal carboxylic acid group's ionization state, which is dependent on the buffer pH, can influence its overall solubility. At pH values above its pKa (typically around 4-5), the carboxyl group will be deprotonated to the more soluble carboxylate form.

Quantitative Solubility Data
Buffer SystempHTemperature (°C)Solubility (mg/mL)Method
Phosphate Buffered Saline (PBS)7.425Visual/HPLC
Sodium Acetate Buffer5.025Visual/HPLC
MES Buffer6.025Visual/HPLC
User Defined Buffer
Experimental Protocol for Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines the "gold standard" Saturation Shake-Flask (SSF) method for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected aqueous buffers (e.g., PBS, Acetate, MES)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, ensure compatibility with the buffer)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or RI), or a Total Organic Carbon (TOC) analyzer.

Procedure:

  • Preparation: Add an excess amount of this compound to a pre-determined volume of the selected buffer in a vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. For added certainty, filter the collected supernatant through a syringe filter.

  • Quantification:

    • Dilute the collected supernatant with the buffer to a concentration within the calibrated range of your analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC or TOC method.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

start Start add_excess Add excess this compound to buffer start->add_excess equilibrate Equilibrate on shaker (24-48h at constant T) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect and filter supernatant centrifuge->collect_supernatant quantify Quantify concentration (e.g., HPLC, TOC) collect_supernatant->quantify end End quantify->end

Caption: Workflow for solubility determination.

Stability in Aqueous Buffers

The stability of this compound in aqueous buffers is a critical consideration, as degradation can lead to loss of reactivity and the formation of impurities. The primary degradation pathway for the aldehyde terminus is oxidation to a carboxylic acid. The stability of the PEG chain itself is generally high, but can be susceptible to oxidative degradation under harsh conditions.

Factors Influencing Stability:

  • pH: The rate of aldehyde oxidation can be pH-dependent. Acidic or basic conditions can also potentially catalyze the hydrolysis of any ester impurities that may be present from the synthesis of the PEG linker.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For long-term storage, temperatures of -20°C or lower are recommended.

  • Oxygen: The presence of atmospheric oxygen can promote the oxidation of the aldehyde group. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.

  • Light: Exposure to light, particularly UV light, can potentially induce degradation. Storage in amber vials or in the dark is advisable.

Quantitative Stability Data

As with solubility, specific kinetic data for the degradation of this compound is not widely published. The following table can be used to document the results of stability studies.

Buffer SystempHTemperature (°C)Storage ConditionHalf-life (t½)Degradation Products Identified
Phosphate Buffered Saline (PBS)7.44Air, Dark
Phosphate Buffered Saline (PBS)7.425Air, Dark
Sodium Acetate Buffer5.025Air, Dark
User Defined
Experimental Protocol for Stability Assessment (Forced Degradation Study)

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Aqueous buffers of different pH (e.g., pH 3, 7, 9)

  • Solutions for inducing oxidation (e.g., 3% hydrogen peroxide)

  • Temperature-controlled incubator/oven

  • Photostability chamber

  • HPLC system with a UV or mass spectrometry (MS) detector

  • 2,4-Dinitrophenylhydrazine (DNPH) solution for derivatization

  • Reagents for HPLC mobile phase

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the different stress condition media (e.g., acidic, basic, neutral buffers, and water with hydrogen peroxide).

  • Stress Conditions:

    • Hydrolytic: Incubate samples at different pH values (e.g., 3, 7, 9) at an elevated temperature (e.g., 60°C).

    • Oxidative: Treat the sample with a dilute solution of hydrogen peroxide at room temperature.

    • Thermal: Expose the solid material and a solution to dry heat (e.g., 80°C).

    • Photolytic: Expose the solid and solution to UV and visible light in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis (HPLC with DNPH Derivatization):

    • To a known volume of the stressed sample, add a solution of DNPH to derivatize the aldehyde group and any aldehyde degradation products.

    • Analyze the derivatized samples by a validated stability-indicating RP-HPLC method with UV detection (around 360 nm).

    • Monitor the decrease in the peak area of the parent this compound-DNPH derivative and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation over time.

    • Identify potential degradation products by comparing retention times with known standards or by using LC-MS.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solutions in various stress media hydrolytic Hydrolytic (pH 3, 7, 9 at 60°C) prep->hydrolytic oxidative Oxidative (3% H₂O₂ at RT) prep->oxidative thermal Thermal (80°C) prep->thermal photolytic Photolytic (UV/Vis light) prep->photolytic sampling Withdraw aliquots at time points hydrolytic->sampling oxidative->sampling thermal->sampling photolytic->sampling derivatize Derivatize with DNPH sampling->derivatize hplc Analyze by RP-HPLC-UV/MS derivatize->hplc degradation_kinetics Calculate degradation rate hplc->degradation_kinetics identify_products Identify degradation products hplc->identify_products

Caption: Forced degradation study workflow.

Signaling Pathways and Logical Relationships

The primary chemical transformation of concern for this compound in aqueous buffers is the oxidation of the aldehyde to a carboxylic acid. This process can be influenced by various environmental factors.

cluster_compound Compound State cluster_factors Influencing Factors acid_peg_cho This compound (Active Aldehyde) degraded_product Degraded Product (Carboxylic Acid Terminus) acid_peg_cho->degraded_product Degradation oxygen Oxygen oxygen->acid_peg_cho Oxidation high_temp High Temperature high_temp->acid_peg_cho Accelerates Degradation extreme_ph Extreme pH extreme_ph->acid_peg_cho Catalyzes Degradation light Light light->acid_peg_cho Induces Degradation

Caption: Factors influencing the stability of this compound.

Summary and Recommendations

This compound is a valuable tool for bioconjugation, with its PEG spacer conferring favorable solubility properties. However, its aldehyde functionality is susceptible to degradation, primarily through oxidation. To ensure the successful and reproducible use of this linker, it is imperative that researchers:

  • Experimentally determine the solubility in their specific buffer systems and at the intended working temperatures.

  • Conduct stability studies under relevant conditions to understand the degradation profile and identify potential impurities.

  • Develop and validate a stability-indicating analytical method , such as RP-HPLC with DNPH derivatization, to monitor the integrity of the linker over time.

  • Store the solid compound and its solutions appropriately: at low temperatures (-20°C or below), protected from light, and for solutions, consider storage under an inert atmosphere.

By following the protocols and considering the factors outlined in this guide, researchers can confidently utilize this compound in their drug development and research endeavors.

References

The Core of Targeted Protein Degradation: A Technical Guide to Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a New Therapeutic Modality

Targeted protein degradation (TPD) has emerged as a revolutionary strategy in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are bifunctional small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's own protein disposal machinery to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a distinct and often more potent therapeutic effect.[2]

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker, far from being a passive spacer, plays a critical and multifaceted role in the overall efficacy, selectivity, and drug-like properties of a PROTAC. This technical guide provides an in-depth exploration of the core of TPD: the bifunctional linker. We will delve into its mechanism of action, the impact of its properties on degradation, detailed experimental protocols for its evaluation, and a summary of quantitative data to guide rational linker design.

Mechanism of Action: The Linker as a Molecular Matchmaker

The primary function of the bifunctional linker is to bridge the POI and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 ligase). This proximity, orchestrated by the linker, is the critical first step in the targeted degradation cascade. Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This polyubiquitination serves as a molecular tag, marking the POI for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

The Critical Role of the Linker: More Than Just a Spacer

The chemical nature, length, and attachment points of the linker profoundly influence the formation and stability of the ternary complex, and consequently, the efficiency and selectivity of protein degradation. The linker also significantly impacts the physicochemical properties of the PROTAC, such as its solubility and cell permeability.

Linker Composition

The composition of the linker is a key determinant of the PROTAC's drug-like properties. The two most common types of flexible linkers are polyethylene glycol (PEG) and alkyl chains.

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility of the PROTAC molecule. Their flexibility can also be advantageous in allowing the POI and E3 ligase to adopt a productive orientation for ubiquitination.

  • Alkyl Chains: These linkers are more hydrophobic, which can enhance cell permeability but may negatively impact solubility.

More rigid linkers, incorporating cyclic structures like piperazine or piperidine, are also being explored to pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.

  • Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

  • Too Long: An excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, or it could lead to the formation of non-productive ternary complexes. This can also lead to a "hook effect," where at high concentrations, the PROTAC forms binary complexes with the POI and E3 ligase separately, reducing the concentration of the productive ternary complex.

Linker Attachment Points

The points at which the linker is connected to the warhead and the E3 ligase ligand are also crucial. The "exit vector" from the ligand binding pocket can significantly influence the relative orientation of the recruited proteins and the stability of the ternary complex.

Quantitative Data on Linker Effects

The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on the degradation of specific target proteins.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

PROTACLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)E3 LigaseCell LineReference
dBET1PEG48>95CRBNMV4-11
dBET57Alkyl2>1000<10CRBNMV4-11
dBET6PEG84.3>98CRBNMV4-11
ARV-771--4.7>90VHL22Rv1
MZ1PEG1226~90VHLHeLa

Table 2: Impact of Linker Length on Estrogen Receptor-α (ER-α) Degradation

PROTACLinker TypeLinker Length (atoms)Relative Degradation (%)E3 LigaseCell LineReference
PROTAC 11Alkyl9~50VHLMCF7
PROTAC 12Alkyl12~75VHLMCF7
PROTAC 13 Alkyl 16 >90 VHL MCF7
PROTAC 14Alkyl19~60VHLMCF7
PROTAC 15Alkyl21~40VHLMCF7

Table 3: Impact of Linker Composition on Physicochemical Properties and Cell Permeability

PROTACLinker CompositioncLogPPolar Surface Area (Ų)Cell Permeability (PAMPA) Pe (10⁻⁶ cm/s)Reference
PROTAC 1Alkyl chain7.61850.2
PROTAC 7Alkyl chain with tertiary amine5.51942.1
PROTAC 8Alkyl chain with tertiary amine5.81941.8
PROTAC 9PEG-like3.52140.1

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of bifunctional linkers for targeted protein degradation.

Experimental_Workflow cluster_synthesis cluster_biophysical cluster_cellular Synthesis PROTAC Synthesis Biophysical Biophysical Assays Synthesis->Biophysical Characterize Binding s1 Amide Coupling s2 Click Chemistry Cellular Cell-Based Assays Biophysical->Cellular Confirm Cellular Activity b1 SPR b2 ITC InVivo In Vivo Evaluation Cellular->InVivo Assess In Vivo Efficacy c1 Western Blot c2 NanoBRET c3 Cell Viability

References

The Alchemist's Toolkit: A Technical Guide to Aldehyde and Carboxylic Acid Reactive Handles in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and drug development, the ability to selectively modify biomolecules is paramount. This guide provides an in-depth exploration of two of the most versatile reactive handles in the chemist's arsenal: aldehydes and carboxylic acids. These functional groups, when strategically introduced into proteins, peptides, and other biomolecules, serve as powerful anchor points for the attachment of probes, drugs, and imaging agents. We will delve into the core chemistries, provide detailed experimental protocols, and present quantitative data to empower researchers in their quest to engineer novel bioconjugates.

The Electrophilic Hub: Aldehyde Reactive Handles

Aldehydes, with their electrophilic carbonyl carbon, are highly reactive towards a specific class of nucleophiles, making them ideal for bioorthogonal conjugation reactions. Their transient nature in biological systems necessitates their introduction through genetic or enzymatic methods, ensuring site-specificity and minimal off-target reactions.

Key Ligation Chemistries

The primary reactions involving aldehyde handles are the formation of hydrazones and oximes, and the more recently developed Pictet-Spengler ligation.

  • Hydrazone and Oxime Ligation: These are the most common methods for labeling aldehyde-tagged biomolecules. The reaction of an aldehyde with a hydrazine or an alkoxyamine forms a C=N double bond, resulting in a hydrazone or an oxime linkage, respectively.[1][2][3][4] These reactions are typically carried out under mild acidic conditions (pH 4-6) to facilitate dehydration of the hemiaminal or hemiaminal ether intermediate. While generally stable, these linkages can be susceptible to hydrolysis, particularly at lower pH.[5]

  • Pictet-Spengler Ligation: This powerful reaction offers a more stable alternative to hydrazone and oxime linkages. It involves the reaction of an aldehyde with a tryptamine derivative, leading to the formation of a stable, heterocyclic oxacarboline product. The reaction proceeds through an initial oxime or hydrazone formation, followed by an intramolecular cyclization. A key advantage is its rapid kinetics near neutral pH.

Generating the Aldehyde Handle

Site-specific introduction of an aldehyde group into a protein is crucial for controlled bioconjugation. Two primary methods have been established:

  • Enzymatic Conversion of Cysteine: The formylglycine-generating enzyme (FGE) can oxidize a cysteine residue within a specific consensus sequence (LCTPSR) to a formylglycine, which contains an aldehyde group. This "aldehyde tag" can be genetically encoded at the N-terminus, C-terminus, or within internal loops of a protein.

  • Oxidation of N-terminal Serine/Threonine: The N-terminal serine or threonine residue of a protein can be oxidized with sodium periodate (NaIO₄) to generate a glyoxylyl aldehyde. This method is particularly useful for proteins where N-terminal modification is desired.

Quantitative Data for Aldehyde Ligations

The efficiency and stability of bioconjugation reactions are critical for their application. The following table summarizes key quantitative parameters for common aldehyde ligation chemistries.

Ligation ChemistryTypical pHCatalystSecond-Order Rate Constant (M⁻¹s⁻¹)Linkage Stability
Hydrazone Ligation 4.5 - 5.5Aniline~1 - 10Moderate, susceptible to hydrolysis
Oxime Ligation 4.5 - 5.5Aniline~1 - 10More stable than hydrazones
Pictet-Spengler Ligation 6.0 - 7.4None>100High, hydrolytically stable

Note: Rate constants can vary depending on the specific reactants and reaction conditions.

Experimental Protocols
  • Protein Preparation: Prepare the aldehyde-tagged protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).

  • Reagent Preparation: Dissolve the aminooxy-containing probe (e.g., aminooxy-biotin) in an organic co-solvent like DMSO to a stock concentration of 10-50 mM.

  • Ligation Reaction: Add the aminooxy probe to the protein solution to a final concentration of 1-5 mM. If necessary, adjust the pH of the reaction mixture to 4.5-5.5 using a dilute acid (e.g., HCl). For catalyzed reactions, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-16 hours.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity chromatography.

  • Characterization: Confirm the conjugation by SDS-PAGE, mass spectrometry, or functional assays.

  • Protein Preparation: Prepare the aldehyde-tagged protein in a buffer near neutral pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Reagent Preparation: Dissolve the tryptamine-containing probe in DMSO to a stock concentration of 10-50 mM.

  • Ligation Reaction: Add the tryptamine probe to the protein solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically faster than oxime/hydrazone ligations.

  • Purification: Purify the conjugate using standard protein purification techniques.

  • Characterization: Analyze the conjugate by mass spectrometry to confirm the formation of the stable oxacarboline product.

Visualizing Aldehyde Bioconjugation Workflows

Aldehyde_Bioconjugation_Workflow cluster_aldehyde_generation Aldehyde Handle Generation cluster_ligation Bioconjugation protein Protein of Interest fge FGE-mediated Cys oxidation protein->fge Genetic encoding periodate Periodate oxidation of N-term Ser/Thr protein->periodate aldehyde_protein Aldehyde-tagged Protein fge->aldehyde_protein periodate->aldehyde_protein ligation Ligation Reaction aldehyde_protein->ligation probe Functional Probe (Hydrazine, Alkoxyamine, Tryptamine) probe->ligation conjugate Bioconjugate ligation->conjugate

Caption: Workflow for aldehyde-based bioconjugation.

The Nucleophilic Anchor: Carboxylic Acid Reactive Handles

Carboxylic acids, present at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues, provide a readily available handle for modification. Their nucleophilic character requires activation for efficient reaction with amines to form stable amide bonds.

Amide Bond Formation: The Workhorse of Bioconjugation

The formation of an amide bond between a carboxylic acid and a primary amine is one of the most robust and widely used bioconjugation strategies. This reaction typically requires a coupling agent to activate the carboxylate.

  • Carbodiimide Chemistry (EDC/NHS): The most common method for activating carboxylic acids involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with a primary amine to form an amide bond. However, this intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid. The addition of NHS traps the O-acylisourea intermediate to form a more stable NHS ester, which then reacts efficiently with the amine to form the desired amide bond.

Esterification for Bioconjugation

While less common than amide bond formation for creating stable bioconjugates due to the potential for hydrolysis by esterases, esterification can be a useful strategy, particularly for creating prodrugs or bioreversible conjugates.

  • Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method for ester formation. Its application in bioconjugation is limited by the requirement for acidic conditions, which can be detrimental to protein structure.

  • Diazo Compounds: Certain diazo compounds can convert carboxylic acids to esters under mild, aqueous conditions. This method offers a promising avenue for the bioreversible modification of proteins.

Quantitative Data for Carboxylic Acid Reactions
Reaction TypeCoupling ReagentsTypical pHLinkage Stability
Amide Bond Formation EDC, NHS/Sulfo-NHS7.2 - 8.0High, very stable
Esterification Acid catalyst, Diazo compoundsVariableLower, susceptible to hydrolysis
Experimental Protocols
  • Protein Preparation: Dissolve the protein containing the carboxylic acid handle in a suitable amine-free buffer (e.g., MES or HEPES buffer) at a pH of 6.0-7.5.

  • Activation: Add a 10- to 50-fold molar excess of EDC and NHS (or Sulfo-NHS) to the protein solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Quenching (Optional but Recommended): Add a small amount of a thiol-containing compound (e.g., 2-mercaptoethanol) to quench the excess EDC.

  • Conjugation: Add the amine-containing molecule to the activated protein solution. The pH may be raised to 7.2-8.0 to facilitate the reaction with the primary amine.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted reagents and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation using appropriate analytical techniques such as SDS-PAGE and mass spectrometry.

Visualizing Carboxylic Acid Bioconjugation Pathways

Carboxylic_Acid_Bioconjugation cluster_activation Carboxylic Acid Activation cluster_conjugation Amide Bond Formation protein_cooh Protein-COOH o_acylisourea O-acylisourea intermediate protein_cooh->o_acylisourea + EDC edc EDC nhs_ester NHS-ester o_acylisourea->nhs_ester + NHS amide_conjugate Protein-Amide-Probe o_acylisourea->amide_conjugate + Amine-Probe nhs NHS / Sulfo-NHS nhs_ester->amide_conjugate + Amine-Probe amine_probe Amine-Probe

Caption: EDC/NHS-mediated amide bond formation.

Applications in Drug Development and Beyond

The strategic use of aldehyde and carboxylic acid reactive handles has revolutionized the field of drug development and chemical biology.

  • Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to antibodies via these reactive handles allows for targeted delivery to cancer cells, minimizing off-target toxicity.

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins using these chemistries can improve their pharmacokinetic properties, such as increasing their half-life in circulation.

  • Protein Labeling and Imaging: Fluorescent dyes, biotin, and other reporter molecules can be site-specifically attached to proteins for use in a wide range of assays, including fluorescence microscopy, western blotting, and flow cytometry.

  • Probing Protein-Protein Interactions: Crosslinking reagents with aldehyde or carboxylic acid reactive groups can be used to identify and study protein interaction partners.

  • Functionalization of Materials: These reactive handles can be used to immobilize proteins and other biomolecules onto surfaces for the development of biosensors and other advanced materials.

Conclusion

Aldehyde and carboxylic acid reactive handles represent a powerful and versatile platform for the precise chemical modification of biomolecules. A thorough understanding of their underlying chemistries, coupled with optimized experimental protocols, enables researchers to construct novel bioconjugates with tailored properties for a myriad of applications in basic research, diagnostics, and therapeutics. As our ability to genetically encode non-canonical amino acids and develop novel bioorthogonal reactions continues to expand, the utility of these fundamental reactive handles will undoubtedly continue to grow, paving the way for the next generation of engineered biomolecules.

References

The Architect's Blueprint: A Technical Guide to PROTAC Linker Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three distinct elements: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4][5] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall success, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation. The linker's chemical composition, length, and rigidity also modulate crucial physicochemical properties, including solubility and cell permeability, which are vital for developing effective therapeutics. This guide provides an in-depth exploration of PROTAC linker chemistry, summarizing key quantitative data, detailing essential experimental protocols, and visualizing core concepts to aid in the rational design of next-generation protein degraders.

Core Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function catalytically within the cell. The PROTAC molecule first simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI. Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Recycle Recycling Ternary_Complex->Recycle Releases E2 E2-Ub E2->Ternary_Complex Recruited Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Marks POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptides Degradation->Peptides Recycle->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

PROTAC Linker Classification and Properties

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene glycol (PEG) and alkyl chains, which are present in approximately 55% and 30% of published PROTACs, respectively.

1. Flexible Linkers:

  • Alkyl Chains: These are simple hydrocarbon chains that provide significant conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC molecule.

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve a PROTAC's solubility and physicochemical properties. Their flexibility allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. However, high flexibility can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.

2. Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or unsaturated moieties (e.g., alkynes, triazoles) to introduce conformational constraints. Rigidity can help pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability. However, the lack of flexibility can also make it more challenging to achieve the optimal geometry for ternary complex formation.

3. Functional ("Smart") Linkers: This emerging class includes linkers with additional functionalities. For example, photoswitchable linkers, often containing an azobenzene moiety, can change their conformation upon light irradiation, allowing for spatiotemporal control over PROTAC activity.

The Impact of Linker Chemistry on PROTAC Efficacy

The linker is a master regulator of PROTAC activity. Its design parameters—length, composition, and attachment points—must be empirically optimized for each specific POI and E3 ligase pair.

Linker Length

The distance between the POI and E3 ligase is critical. A linker that is too short can cause steric clashes, preventing ternary complex formation. Conversely, an overly long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitination. The optimal length is highly system-dependent.

Linker Composition

The chemical makeup of the linker dictates the PROTAC's physicochemical properties. Hydrophilic linkers like PEG enhance aqueous solubility, while more hydrophobic alkyl linkers can improve cell permeability. The inclusion of rigid elements like triazole rings, often installed via "click chemistry," can improve metabolic stability.

The following tables summarize quantitative data from studies where linker length and composition were systematically varied.

Data Presentation: Quantitative Impact of Linker Properties

Table 1: Impact of Linker Length on Degradation of Target Proteins

Target Protein Linker Type Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%) Reference(s)
TBK1 Alkyl/Ether < 12 No degradation -
Alkyl/Ether 12 - 29 Submicromolar -
Alkyl/Ether 21 3 96
Alkyl/Ether 29 292 76
ERα PEG 12 Effective -
PEG 16 More Potent -
BRD4 PEG 0 units < 0.5 µM -
PEG 1-2 units > 5 µM -

| | PEG | 4-5 units | < 0.5 µM | - | |

Table 2: Comparison of Linker Composition on CRBN Degradation

Linker Type Linker Composition CRBN Degradation in HEK293T cells Reference(s)
Alkyl Nine-atom alkyl chain Concentration-dependent decrease

| PEG | Three PEG units | Weak degradation | |

Experimental Design and Protocols

The development of a successful PROTAC requires a rigorous and iterative cycle of design, synthesis, and biological evaluation.

PROTAC Design and Evaluation Workflow

A typical workflow involves selecting a target and E3 ligase, designing initial PROTAC candidates with varying linkers, and then synthesizing these molecules. The candidates are then subjected to a cascade of assays to evaluate their ability to induce protein degradation and to characterize the underlying ternary complex formation. Results from these assays feed back into the next round of rational design.

PROTAC_Workflow Target_Selection 1. Target (POI) & E3 Ligase Selection PROTAC_Design 2. PROTAC Design (Vary Linkers) Target_Selection->PROTAC_Design Synthesis 3. Chemical Synthesis PROTAC_Design->Synthesis Degradation_Assay 4. Cellular Degradation Assay (e.g., Western Blot) Synthesis->Degradation_Assay Potent_Degrader Potent Degrader Identified? Degradation_Assay->Potent_Degrader Mechanism_Validation 6. Mechanism Validation & Selectivity Profiling Potent_Degrader->Mechanism_Validation Yes No_Degradation No Potent Degrader Potent_Degrader->No_Degradation No Biophysical_Assays 5. Biophysical Assays (SPR, ITC) Biophysical_Assays->PROTAC_Design Inform Rational Re-design Lead_Optimization 7. Lead Optimization (ADMET Properties) Mechanism_Validation->Lead_Optimization No_Degradation->Biophysical_Assays Troubleshoot

Caption: A typical workflow for the design and evaluation of PROTACs.
Key Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"

This protocol describes a convergent approach for the final ligation step, joining a warhead functionalized with an alkyne to an E3 ligase-linker intermediate containing an azide.

  • Reagents & Materials :

    • Component A-Alkyne (e.g., POI ligand) (1.0 eq)

    • Component B-PEGn-Azide (e.g., E3 ligase-linker) (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent: t-BuOH/H₂O (1:1) or DMF

  • Procedure :

    • Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system in a reaction vial.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture typically turns color.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot for Quantifying Protein Degradation

This is the most common method for assessing PROTAC efficacy in cells.

  • Cell Treatment and Lysis :

    • Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 16-24 hours).

    • After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

  • Immunoblotting :

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control and plot the dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is the gold standard for measuring the thermodynamics of binding interactions and can be used to determine the cooperativity (α) of ternary complex formation.

  • Objective : To determine the binding affinity (K_D) of the PROTAC for the E3 ligase in the absence (K_D1) and presence (K_D,ternary) of the POI. The cooperativity factor is calculated as α = K_D1 / K_D,ternary.

  • General Setup :

    • Macromolecule in Cell : Typically, the protein with the lower concentration (e.g., E3 ligase) is placed in the sample cell at a concentration of 10-20 µM.

    • Ligand in Syringe : The titrant (e.g., PROTAC) is placed in the injection syringe at a 10-20 fold molar excess.

    • Buffer Matching : It is critical that all components (proteins, PROTAC) are in an identical, well-dialyzed buffer to minimize heats of dilution.

  • Procedure :

    • Determine Binary K_D1 (PROTAC to E3 Ligase) : Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the resulting thermogram using a one-site binding model to determine the K_D1.

    • Determine Ternary K_D,ternary : Prepare a solution of the E3 ligase pre-saturated with an excess of the POI in the ITC cell. Titrate the PROTAC solution into this pre-formed binary complex. Analyze the data to determine the apparent K_D for the PROTAC binding to the E3 ligase-POI complex.

    • Calculate Cooperativity (α) : A value of α > 1 indicates positive cooperativity (the binding of one partner enhances the binding of the other), α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Logical Relationships in Linker Design

The properties of a PROTAC linker are interconnected and collectively determine the ultimate biological outcome. Flexibility, length, and chemical composition must be balanced to achieve stable ternary complex formation, efficient degradation, and favorable drug-like properties.

Linker_Logic cluster_attributes Linker Attributes cluster_effects Intermediate Effects cluster_outcomes Final Outcomes Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Dictates distance Composition Composition (e.g., PEG, Alkyl, Rings) Composition->Ternary_Complex Influences interactions Physicochem Physicochemical Properties (Solubility, Permeability) Composition->Physicochem Controls hydrophilicity Flexibility Flexibility / Rigidity Flexibility->Ternary_Complex Affects geometry & entropic cost Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Selectivity Selectivity Ternary_Complex->Selectivity PK_PD Pharmacokinetics (PK/PD) Physicochem->PK_PD Efficacy->PK_PD

Caption: Logical relationships of PROTAC linker properties.

Conclusion

The linker is a central and highly strategic component in the design of effective PROTACs. The traditional view of the linker as a simple spacer has been replaced by a sophisticated understanding of its role in modulating ternary complex geometry, stability, and the overall drug-like properties of the molecule. While early development relied heavily on flexible alkyl and PEG chains, the field is increasingly exploring more rigid and functionalized linkers to achieve greater potency, selectivity, and improved pharmacokinetic profiles. The optimal linker remains highly dependent on the specific target-ligase pair, necessitating a systematic and empirical approach to its optimization. By leveraging a combination of rational design, modular synthesis, and a robust suite of biophysical and cellular assays, researchers can successfully navigate the complexities of linker chemistry to unlock the full therapeutic potential of targeted protein degradation.

References

Theoretical molecular weight of Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides detailed information on the theoretical molecular weight and key physicochemical properties of Acid-PEG12-CHO, a heterobifunctional PEG linker. This molecule is of significant interest in bioconjugation, drug delivery, and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental quantitative data for this compound is summarized below.

PropertyValueReference
Chemical Formula C27H52O15[1]
Theoretical Molecular Weight 616.69 g/mol [1]

Hypothetical Experimental Workflow: Characterization of this compound

The following diagram outlines a typical experimental workflow for the characterization and quality control of this compound. This process ensures the identity, purity, and stability of the compound before its use in further applications.

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Verification cluster_2 Purity & Impurity Analysis cluster_3 Functional Group Reactivity cluster_4 Final Qualification A Procure this compound B Visual Inspection (Color, Form) A->B C Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) B->C Proceed if visually acceptable D Mass Spectrometry (MS) (Confirm MW) C->D E High-Performance Liquid Chromatography (HPLC) D->E Structure Confirmed F Size Exclusion Chromatography (SEC) (Assess Polydispersity) E->F G Titration of Carboxylic Acid F->G Purity ≥ 95% H Reaction with an Amine-containing Fluorophore G->H I Aldehyde-specific Colorimetric Assay H->I J Data Analysis & Reporting I->J Functionality Confirmed K Release for Conjugation Studies J->K

Fig. 1: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

While specific, detailed experimental protocols are highly dependent on the available instrumentation and the specific requirements of a project, the following provides an overview of the methodologies cited in the workflow.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Methodology:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the spectra to identify characteristic peaks corresponding to the polyethylene glycol backbone, the terminal carboxylic acid, and the aldehyde functional groups.

    • Compare the observed chemical shifts and integration values with the expected structure.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Methodology:

    • Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and confirm that the mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of 616.69 g/mol .

3. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the compound.

  • Methodology:

    • Dissolve a known concentration of this compound in the mobile phase.

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Elute the compound using a gradient of two or more solvents (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).

    • Detect the compound using a UV detector (if applicable) or an evaporative light scattering detector (ELSD).

    • Calculate the purity based on the relative area of the main peak.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways itself. Instead, it serves as a flexible linker to connect a targeting moiety (e.g., an antibody or a small molecule ligand) to a payload (e.g., a cytotoxic drug or a fluorescent probe). The choice of targeting moiety dictates the signaling pathway that will be ultimately modulated. For instance, if conjugated to an antibody targeting a receptor tyrosine kinase, the resulting ADC could influence downstream pathways such as the MAPK/ERK or PI3K/Akt pathways upon binding and internalization.

References

Spectroscopic Profile of Acid-PEG12-CHO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characteristics of Acid-PEG12-CHO, a heterobifunctional linker commonly utilized in bioconjugation and drug delivery systems. The information presented herein is essential for the structural verification, purity assessment, and quality control of this reagent in research and development settings.

Chemical Structure and Properties

This compound is a polyethylene glycol (PEG) derivative containing a terminal carboxylic acid and an opposing aldehyde functionality, connected by a 12-unit ethylene glycol chain. This structure provides a hydrophilic spacer arm and reactive handles for conjugation to various biomolecules.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₂₇H₅₂O₁₅
Molecular Weight 616.69 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound based on ¹H NMR, FTIR, Mass Spectrometry, and UV-Vis analysis. While specific data for this exact molecule is not publicly available, the provided information is based on the well-established spectroscopic behavior of its constituent functional groups and analogous PEGylated compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and purity of this compound. The spectrum is characterized by the prominent signal of the repeating ethylene glycol units and distinct signals from the protons associated with the terminal carboxylic acid and aldehyde groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (400 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde proton (-CHO)~9.8Triplet1H
PEG backbone (-O-CH₂-CH₂-O-)~3.64Multiplet~44H
Methylene adjacent to aldehyde (-CH₂-CHO)~2.7Triplet2H
Methylene adjacent to carboxylic acid (-CH₂-COOH)~2.6Triplet2H
Methylene adjacent to ether oxygen next to acid (-O-CH₂-CH₂-COOH)~3.7Triplet2H
Carboxylic acid proton (-COOH)~10-12Broad singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid, aldehyde, and the polyether backbone.

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300 (broad)O-H (Carboxylic acid)Stretching
~2900C-H (Alkyl)Stretching
~2720C-H (Aldehyde)Stretching (Fermi resonance)
~1725C=O (Carboxylic acid)Stretching
~1710C=O (Aldehyde)Stretching
~1100C-O-C (Ether)Stretching
Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of PEG compounds. Due to the nature of the ethylene glycol chain, PEG derivatives often appear as a distribution of ions corresponding to different numbers of repeating units. For a monodisperse compound like this compound, a prominent ion corresponding to the molecular weight is expected.

Table 4: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺~617.7
[M+Na]⁺~639.7
[M+K]⁺~655.8

Note: The observation of sodium and potassium adducts is common in ESI-MS.

UV-Vis Spectroscopy

Saturated aliphatic aldehydes and carboxylic acids do not possess strong chromophores that absorb light in the UV-Visible range (200-800 nm). Therefore, a solution of pure this compound is expected to be transparent in this region, with no significant absorbance peaks. A weak n→π* transition for the carbonyl groups may be observed at very low wavelengths (below 220 nm), but this is often outside the standard analytical range.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a 90° pulse with a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.

    • Integrate all peaks and normalize to a proton with a known integration value (e.g., the aldehyde proton).

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • Neat (for liquids/oils): Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film (for solids): Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a KBr plate, and allow the solvent to evaporate completely.

    • ATR (Attenuated Total Reflectance): Place a small amount of the sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify and label the major absorption peaks.

ESI-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent suitable for electrospray, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use an electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-1000).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize fragmentation.

  • Data Processing:

    • Process the raw data to obtain the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).

Visualizations

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic characterization.

G Chemical Structure of this compound cluster_acid Carboxylic Acid Terminus cluster_peg PEG Backbone cluster_aldehyde Aldehyde Terminus COOH HOOC-CH₂-CH₂-O- PEG (CH₂-CH₂-O)₁₀-CH₂-CH₂-O- COOH->PEG CHO CH₂-CH₂-CHO PEG->CHO

Caption: Structure of this compound.

G Spectroscopic Characterization Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR ¹H NMR Spectroscopy Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Structure Structural Confirmation (Proton Environment, Functional Groups) NMR->Structure Purity Purity Assessment (Absence of Impurity Signals) NMR->Purity FTIR->Structure FTIR->Purity MW Molecular Weight Verification MS->MW Chromophore Chromophore Analysis (Absence of UV-Vis Absorbance) UVVis->Chromophore Final Verified this compound Structure->Final Purity->Final MW->Final Chromophore->Final

Caption: Workflow for spectroscopic characterization.

Methodological & Application

Application Notes and Protocols for Reductive Amination using Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other biomolecules through the formation of a stable secondary amine bond. This method is widely employed in drug development for the creation of antibody-drug conjugates (ADCs), PEGylated proteins with enhanced therapeutic properties, and targeted drug delivery systems.[1][][3] The Acid-PEG12-CHO reagent is a heterobifunctional linker featuring a terminal aldehyde group for reductive amination and a terminal carboxylic acid group for subsequent or alternative conjugation chemistries. The 12-unit polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[][4]

These application notes provide a comprehensive, step-by-step guide for utilizing this compound in reductive amination protocols. The following sections detail the necessary reagents, equipment, and optimized reaction conditions for the successful conjugation of this compound to amine-containing molecules.

Principle of Reductive Amination

Reductive amination is a two-step process that begins with the nucleophilic attack of a primary amine on an aldehyde to form a Schiff base (an imine). This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, to a stable secondary amine. The reaction is typically performed in an aqueous buffer system at a slightly acidic to neutral pH to facilitate both Schiff base formation and the subsequent reduction.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • Sodium Cyanoborohydride (NaBH₃CN) or 2-Picoline Borane

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion chromatography, dialysis cassettes)

  • Analytical equipment (e.g., SDS-PAGE, mass spectrometry, HPLC)

Protocol 1: General Reductive Amination of a Protein with this compound

This protocol describes the conjugation of this compound to a protein via its surface-exposed lysine residues or N-terminus.

1. Preparation of Reagents:

  • Prepare a stock solution of the amine-containing protein in the reaction buffer at a concentration of 1-10 mg/mL.
  • Prepare a 100 mM stock solution of this compound in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer if solubility permits.
  • Prepare a 1 M stock solution of the reducing agent (e.g., NaBH₃CN) in the reaction buffer.

2. Reductive Amination Reaction:

  • In a microcentrifuge tube, combine the protein solution with the this compound stock solution. The molar ratio of the PEG reagent to the protein will depend on the desired degree of labeling and should be optimized empirically. A common starting point is a 10- to 50-fold molar excess of the PEG reagent.
  • Add the reducing agent to the reaction mixture to a final concentration of 20-50 mM.
  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

3. Quenching the Reaction:

  • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted aldehyde groups.
  • Incubate for 30 minutes at room temperature.

4. Purification of the Conjugate:

  • Remove the excess unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

5. Characterization of the Conjugate:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight due to PEGylation.
  • Determine the degree of labeling using mass spectrometry or a suitable analytical technique.

ParameterRecommended RangeNotes
Protein Concentration1-10 mg/mLHigher concentrations can promote aggregation; lower concentrations may reduce reaction efficiency.
Molar Excess of this compound10-50 foldOptimize based on the number of available amines and the desired degree of labeling.
Reducing Agent Concentration20-50 mMHigher concentrations can lead to non-specific reduction of other functional groups.
Reaction pH7.2-7.4Optimal for Schiff base formation and stability of the reducing agent.
Reaction Temperature4°C to Room TemperatureLower temperatures can minimize side reactions and protein degradation.
Reaction Time2-24 hoursLonger incubation times may be required for less reactive amines.

Table 1: Recommended Reaction Conditions for Reductive Amination of Proteins.

Diagrams

Reductive_Amination_Workflow cluster_preparation Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein Amine-containing Protein Solution Reaction_Mix Combine Protein, PEG Reagent, and Reducing Agent Protein->Reaction_Mix PEG_Reagent This compound Stock Solution PEG_Reagent->Reaction_Mix Reducing_Agent Reducing Agent Stock Solution Reducing_Agent->Reaction_Mix Incubation Incubate at RT or 4°C Reaction_Mix->Incubation Quenching Quench Reaction Incubation->Quenching Purification Purify Conjugate (SEC or Dialysis) Quenching->Purification Analysis Characterize Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: Workflow for the reductive amination of a protein using this compound.

Reductive_Amination_Mechanism Protein_NH2 Protein-NH₂ Schiff_Base Protein-N=CH-PEG₁₂-COOH (Schiff Base) Protein_NH2->Schiff_Base pH 7.2-7.4 plus1 + Acid_PEG_CHO HOOC-PEG₁₂-CHO Acid_PEG_CHO->Schiff_Base Final_Conjugate Protein-NH-CH₂-PEG₁₂-COOH (Stable Conjugate) Schiff_Base->Final_Conjugate plus2 + H₂O Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Final_Conjugate plus3 +

Caption: Chemical mechanism of reductive amination.

Application in Drug Development

The dual functionality of this compound makes it a versatile tool in drug development. The aldehyde group can be used to conjugate the PEG linker to a targeting moiety, such as an antibody, that contains available amine groups. The terminal carboxylic acid can then be activated (e.g., using EDC/NHS chemistry) to attach a payload molecule, such as a small molecule drug, that has a primary amine. This approach allows for the site-specific construction of complex bioconjugates.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation EfficiencyInactive reagentsUse fresh reagents and ensure proper storage conditions.
Suboptimal pHOptimize the reaction pH within the recommended range.
Insufficient molar excess of PEG reagentIncrease the molar ratio of this compound to the protein.
Protein AggregationHigh protein concentration or hydrophobic PEG reagentReduce the protein concentration or add a mild surfactant.
Inappropriate buffer conditionsScreen different buffer systems and additives.
Non-specific LabelingOverly harsh reducing agent or reaction conditionsUse a milder reducing agent like 2-picoline borane and optimize the reaction time and temperature.

Table 2: Troubleshooting Guide for Reductive Amination.

Conclusion

The this compound reagent provides a robust and efficient means for the PEGylation of biomolecules through reductive amination. The protocols and guidelines presented here offer a solid foundation for researchers to develop and optimize their specific conjugation strategies. Careful control of reaction parameters and thorough characterization of the final product are essential for achieving reproducible and reliable results in the development of novel biotherapeutics.

References

Application Notes and Protocols: Synthesis of PROTACs using Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical element that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[3]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[4][5] Acid-PEG12-CHO is a bifunctional PEG linker featuring a carboxylic acid group on one end and an aldehyde group on the other, offering a versatile platform for the sequential and site-specific conjugation of POI and E3 ligase ligands.

This document provides detailed application notes and experimental protocols for the synthesis of PROTACs using this compound.

Chemical Properties of this compound

  • Structure: HOOC-(CH₂CH₂O)₁₂-CH₂CHO

  • Molecular Formula: C₂₇H₅₂O₁₅

  • Molecular Weight: 616.69 g/mol

  • Functional Groups:

    • Carboxylic Acid (-COOH): Enables amide bond formation with amine-functionalized molecules.

    • Aldehyde (-CHO): Facilitates covalent bond formation with amine-functionalized molecules through reductive amination.

PROTAC Synthesis Strategy using this compound

A modular, two-step synthetic approach is recommended when using this compound. This strategy allows for the controlled and sequential addition of the E3 ligase ligand and the POI ligand.

  • Step 1: Amide Bond Formation. The carboxylic acid terminus of this compound is coupled with an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivatives) or POI ligand. This reaction is typically mediated by standard peptide coupling reagents.

  • Step 2: Reductive Amination. The aldehyde terminus of the resulting intermediate is then reacted with an amine-functionalized POI ligand or E3 ligase ligand, respectively, in the presence of a reducing agent to form a stable amine linkage.

Below is a visual representation of the general PROTAC structure and the role of the this compound linker.

PROTAC_Structure POI Protein of Interest (POI) Ligand Linker This compound Linker POI->Linker Stable Covalent Bond (e.g., Amine) E3 E3 Ligase Ligand Linker->E3 Stable Covalent Bond (e.g., Amide) PROTAC_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Reductive Amination start This compound + Amine-Ligand 1 react1 Add HATU, DIPEA in DMF start->react1 purify1 Purification (Flash Chromatography) react1->purify1 intermediate Intermediate: Ligand 1-Amide-PEG12-CHO purify1->intermediate start2 Intermediate + Amine-Ligand 2 intermediate->start2 react2 Add NaBH3CN or STAB in DCM/DCE start2->react2 purify2 Purification (Preparative HPLC) react2->purify2 final_protac Final PROTAC purify2->final_protac Signaling_Pathway cluster_pathway Illustrative Signaling Pathway cluster_protac_action PROTAC Intervention Upstream Upstream Signal POI Target Protein (POI) Upstream->POI Downstream Downstream Effector POI->Downstream Degradation POI Degradation POI->Degradation Cellular_Response Cellular Response (e.g., Proliferation) Downstream->Cellular_Response PROTAC Synthesized PROTAC PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ub Proteasome Proteasome Proteasome->Degradation Degradation->Cellular_Response Inhibition

References

Application Notes and Protocols for Amide Bond Formation with Acid-PEG12-CHO using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules to proteins, peptides, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed in this context to enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates. The heterobifunctional linker, Acid-PEG12-CHO, offers two distinct reactive functionalities: a carboxylic acid for stable amide bond formation and an aldehyde for subsequent conjugation or immobilization. This document provides detailed application notes and protocols for the formation of a stable amide bond between the carboxylic acid terminus of this compound and a primary amine-containing molecule using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

EDC/NHS chemistry is a popular method for covalently coupling carboxyl groups to primary amines, resulting in the formation of a stable amide bond under mild, aqueous conditions.[1] The reaction proceeds via a two-step mechanism where EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it to a semi-stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines.[3][4]

Reaction Mechanism

The EDC/NHS-mediated coupling of this compound to a primary amine-containing molecule (R-NH₂) proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the terminal carboxylic acid group of this compound to form a highly reactive O-acylisourea intermediate.[5]

  • Formation of a Stable NHS Ester: The addition of NHS leads to the conversion of the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This step enhances the coupling efficiency by reducing the rate of hydrolysis of the activated carboxylic acid.

  • Amide Bond Formation: The NHS ester reacts with a primary amine on the target molecule (R-NH₂) to form a stable amide bond, releasing NHS.

G O_acylisourea O_acylisourea Hydrolysis Regenerated Carboxylic Acid O_acylisourea->Hydrolysis Hydrolysis (side reaction)

Data Presentation

The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reagents, pH, temperature, and reaction time. The following tables provide a summary of recommended starting conditions and expected outcomes based on literature for similar bioconjugation reactions.

Table 1: Recommended Molar Ratios for EDC/NHS Coupling

ReactantMolar Ratio (relative to this compound)Notes
EDC2 - 10 fold excessA higher excess may be needed for lower efficiency reactions.
NHS/sulfo-NHS1.2 - 5 fold excessOften used in a slight excess to EDC to maximize NHS-ester formation.
Amine-containing Molecule1 - 1.5 fold excessThe optimal ratio depends on the specific molecule and desired degree of labeling.

Table 2: Key Reaction Parameters

ParameterAqueous ProtocolOrganic Solvent Protocol
Activation Step
Solvent0.1 M MES BufferAnhydrous DMF or DCM
pH4.5 - 6.0N/A (use of a non-nucleophilic base like DIPEA is common)
TemperatureRoom TemperatureRoom Temperature
Duration15 - 30 minutes30 minutes - 1 hour
Coupling Step
SolventPhosphate-Buffered Saline (PBS)Same as activation
pH7.2 - 8.0N/A
TemperatureRoom Temperature or 4°CRoom Temperature
Duration2 hours to overnight2 hours to overnight
Quenching Reagent 10-50 mM Tris, Glycine, or HydroxylamineN/A (typically purification)

Experimental Protocols

The following are detailed protocols for the EDC/NHS-mediated amide bond formation with this compound in both aqueous and organic solvent systems. The choice of protocol depends on the solubility and stability of the amine-containing molecule.

Protocol 1: Two-Step Aqueous EDC/NHS Coupling

This protocol is suitable for the conjugation of this compound to water-soluble proteins, peptides, and other biomolecules.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent condensation.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve the this compound in Activation Buffer.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions. A typical molar ratio is 1:5:2 (Acid-PEG:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule solution.

    • The pH of the reaction mixture should be adjusted to 7.2-7.5 by adding Coupling Buffer if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup A Prepare fresh EDC and NHS solutions in Activation Buffer D Mix this compound, EDC, and NHS. Incubate 15-30 min at RT. A->D B Dissolve this compound in Activation Buffer B->D C Dissolve Amine-Molecule in Coupling Buffer E Add activated PEG to Amine-Molecule. Adjust pH to 7.2-7.5. C->E D->E F Incubate 2h at RT or overnight at 4°C E->F G Add Quenching Buffer. Incubate 30 min at RT. F->G H Purify by desalting column or dialysis G->H

Protocol 2: Organic Solvent EDC/NHS Coupling

This protocol is suitable for amine-containing molecules that have poor solubility in aqueous solutions.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Purification equipment (e.g., flash chromatography system)

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

    • In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in anhydrous DMF or DCM.

  • Activation and Coupling:

    • To the stirred solution of this compound, add EDC (2 equivalents) and NHS (2 equivalents).

    • Stir the mixture at room temperature for 30 minutes to 1 hour to activate the carboxylic acid.

    • Add the solution of the amine-containing molecule to the reaction mixture.

    • Add DIPEA (1.5 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2 hours to overnight. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Purification:

    • Upon completion, the solvent can be removed under reduced pressure.

    • The crude product can be purified by flash chromatography on silica gel to remove excess reagents and byproducts.

Important Considerations and Troubleshooting

  • Hydrolysis of Reagents: EDC and NHS are moisture-sensitive. Always allow them to warm to room temperature before opening and store them desiccated at -20°C. Prepare solutions fresh for each use.

  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) as they will compete with the coupling reaction.

  • pH Control: The two steps of the aqueous protocol have different optimal pH ranges. For efficient activation, a pH of 4.5-6.0 is recommended, while the subsequent amine coupling is more efficient at a pH of 7.2-8.0.

  • Aldehyde Group Reactivity: The aldehyde group of this compound is generally stable under the conditions of EDC/NHS chemistry. The reaction of aldehydes with amines to form a Schiff base is typically favored at a higher pH than that used for the amine coupling step of this protocol. Therefore, protection of the aldehyde is usually not necessary.

  • Low Yield: If the conjugation yield is low, consider increasing the molar excess of EDC and NHS, optimizing the pH for both activation and coupling steps, and extending the reaction time.

  • Precipitation: If precipitation occurs during the reaction, it may be due to protein aggregation or high concentrations of EDC. Ensure the protein is stable in the chosen buffers and consider reducing the EDC concentration.

Conclusion

The use of this compound in conjunction with EDC/NHS chemistry provides a versatile and efficient method for the creation of bioconjugates with a stable amide linkage and a reactive aldehyde functionality for further modifications. By following the detailed protocols and considering the key reaction parameters outlined in these application notes, researchers can successfully synthesize well-defined PEGylated molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols for Labeling Antibodies with Acid-PEG12-CHO for Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) to antibodies, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic and diagnostic properties. PEGylation can improve the solubility, stability, and pharmacokinetic profile of antibodies while reducing their immunogenicity.[1][2] The heterobifunctional linker, Acid-PEG12-CHO, provides a versatile tool for antibody modification. This linker possesses a carboxylic acid group at one end and an aldehyde group at the other, connected by a 12-unit polyethylene glycol spacer. The aldehyde group allows for the covalent attachment to primary amines on the antibody, such as the ε-amino group of lysine residues, through reductive amination. The terminal carboxylic acid can be used for subsequent conjugation to other molecules or for modifying the overall charge of the antibody conjugate.

These application notes provide a detailed protocol for the labeling of antibodies with this compound and their subsequent application in common immunoassay formats such as ELISA and Western blotting.

Data Presentation

Table 1: Representative Quantitative Data for PEGylated Antibodies

ParameterTypical ValueMethod of DeterminationReference (Similar Reagents)
Degree of Labeling (DOL) 2 - 8 PEG chains per antibodyMass Spectrometry (MALDI-TOF or ESI-MS)[3]
Labeling Efficiency > 80%SDS-PAGE, Size Exclusion Chromatography (SEC)[4]
Recovery of PEGylated Antibody > 70%UV-Vis Spectroscopy (A280)[5]
Antigen Binding Affinity (K D ) < 10% change post-PEGylationSurface Plasmon Resonance (SPR), ELISA
Immunoassay Sensitivity Comparable to or slightly enhancedELISA, Western Blot

Disclaimer: The data presented in this table are representative values obtained from studies using similar PEGylation reagents. Actual results with this compound may vary and require optimization for each specific antibody and application.

Experimental Protocols

Protocol 1: Antibody Labeling with this compound via Reductive Amination

This protocol details the covalent conjugation of the aldehyde group of this compound to primary amines on an antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Desalting columns or Size Exclusion Chromatography (SEC) system

  • DMSO or DMF (for dissolving this compound)

Procedure:

  • Antibody Preparation:

    • Dialyze or desalt the antibody into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris) or stabilizers.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • This compound Preparation:

    • Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.

    • Gently mix and incubate for 2 hours at room temperature or overnight at 4°C. This step facilitates the formation of a Schiff base between the aldehyde and the antibody's primary amines.

  • Reduction:

    • Add a fresh solution of sodium cyanoborohydride or sodium triacetoxyborohydride to the reaction mixture to a final concentration of 20 mM. These reducing agents will convert the unstable Schiff base to a stable secondary amine bond.

    • Incubate for an additional 2 hours at room temperature.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column or by using a Size Exclusion Chromatography (SEC) system equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the purified PEGylated antibody using a BCA assay or by measuring the absorbance at 280 nm.

    • Assess the Degree of Labeling (DOL) using MALDI-TOF or ESI-MS.

    • Analyze the purity and molecular weight shift of the conjugate by SDS-PAGE.

Experimental Workflow for Antibody Labeling

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Antibody Antibody in Amine-Free Buffer Schiff_Base Schiff Base Formation (2h, RT or 4°C, overnight) Antibody->Schiff_Base PEG_Reagent This compound in DMSO/DMF PEG_Reagent->Schiff_Base Reduction Reduction with NaBH₃CN (2h, RT) Schiff_Base->Reduction Quenching Quenching with Tris-HCl Reduction->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (MS, SDS-PAGE) Purification->Characterization

Caption: Workflow for labeling antibodies with this compound.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) using this compound Labeled Antibody

This protocol describes a direct ELISA for the detection of an antigen using a PEGylated primary antibody.

Materials:

  • Antigen-coated microplate

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • This compound labeled primary antibody

  • HRP-conjugated secondary antibody (if the primary is not directly conjugated to an enzyme)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Coating:

    • Coat a 96-well microplate with the target antigen at an optimized concentration in a suitable coating buffer. Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation:

    • Dilute the this compound labeled primary antibody in Blocking Buffer to its optimal working concentration.

    • Add 100 µL of the diluted antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation (if applicable):

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Measurement:

    • Read the absorbance at 450 nm using a plate reader.

Logical Flow of a Direct ELISA

ELISA_Workflow Antigen_Coating Antigen Coating (Overnight, 4°C) Wash1 Wash Antigen_Coating->Wash1 Blocking Blocking (1-2h, RT) Wash1->Blocking Wash2 Wash Blocking->Wash2 Primary_Ab Add PEGylated Primary Antibody (1-2h, RT) Wash2->Primary_Ab Wash3 Wash Primary_Ab->Wash3 Detection Add Substrate & Stop Solution Wash3->Detection Read Read Absorbance at 450 nm Detection->Read

Caption: Logical flow of a direct ELISA using a PEGylated antibody.

Protocol 3: Western Blotting using this compound Labeled Antibody

This protocol outlines the use of a PEGylated antibody for the detection of a target protein in a Western blot.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

  • This compound labeled primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Wash Buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

  • Imaging system

Procedure:

  • Blocking:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the this compound labeled primary antibody in Blocking Buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with Wash Buffer.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

  • Imaging:

    • Capture the chemiluminescent signal using an appropriate imaging system.

Signaling Pathway for Western Blot Detection

Western_Blot_Signaling Target_Protein Target Protein on Membrane PEG_Primary_Ab This compound Labeled Primary Ab Target_Protein->PEG_Primary_Ab Binds to HRP_Secondary_Ab HRP-conjugated Secondary Ab PEG_Primary_Ab->HRP_Secondary_Ab Binds to Substrate Chemiluminescent Substrate HRP_Secondary_Ab->Substrate Catalyzes Light_Signal Light Signal Substrate->Light_Signal Produces

Caption: Detection cascade in a Western blot with a PEGylated primary antibody.

Conclusion

The use of this compound for labeling antibodies offers a robust method for generating well-defined conjugates for immunoassays. The provided protocols for antibody labeling, ELISA, and Western blotting serve as a starting point for researchers. It is crucial to optimize the reaction conditions and antibody concentrations for each specific application to achieve the best performance. The enhanced properties of PEGylated antibodies can lead to improved assay sensitivity and reliability in various research and diagnostic settings.

References

Application Notes and Protocols: Coupling Acid-PEG12-CHO to a VHL Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the coupling of an Acid-PEG12-CHO linker to a Von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following sections detail the reaction conditions, experimental procedures, and expected outcomes for this conjugation reaction.

Introduction

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system. A typical PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature and length of the linker are crucial for the efficacy of the PROTAC.[1] This document focuses on the conjugation of a bifunctional polyethylene glycol (PEG) linker, this compound, to a VHL ligand. The aldehyde functionality of the linker allows for coupling to an amine group on the VHL ligand via reductive amination, while the terminal carboxylic acid provides a handle for subsequent conjugation to the target protein ligand.

Reaction Overview: Reductive Amination

The primary reaction for coupling the this compound linker to a VHL ligand containing a primary or secondary amine is reductive amination. This reaction proceeds in two main steps:

  • Imine Formation: The aldehyde group of the PEG linker reacts with the amine group of the VHL ligand to form an imine intermediate. This reaction is typically carried out under neutral or weakly acidic conditions.

  • Reduction: The resulting imine is then selectively reduced to a stable amine linkage using a mild reducing agent.

A key advantage of using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is its chemoselectivity. It readily reduces imines but is unreactive towards aldehydes and carboxylic acids, thus allowing for a one-pot reaction without the need for protecting the carboxylic acid group on the PEG linker.[2][3][4]

Experimental Protocol: Coupling of this compound to a VHL Ligand

This protocol outlines a general procedure for the reductive amination of a VHL ligand with this compound.

Materials:

  • VHL Ligand with a free primary or secondary amine (e.g., (S,R,S)-AHPC-amine)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[3]

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., DCM/Methanol, Ethyl Acetate/Hexanes)

Procedure:

  • Reactant Preparation:

    • Dissolve the VHL ligand (1.0 equivalent) in anhydrous DCM or DCE in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add this compound (1.0 - 1.2 equivalents) to the solution.

    • If the amine on the VHL ligand is a hydrochloride or other salt, it should be free-based prior to the reaction, for example by using a solid-supported base.

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of glacial acetic acid (0.1-0.2 equivalents) can be added to facilitate this step, particularly if the amine is weakly nucleophilic.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) to the reaction mixture in one portion.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting materials.

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure VHL ligand-PEG12-acid conjugate.

    • Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for purification to achieve higher purity.

Data Presentation

The following table summarizes the key reaction parameters for the coupling of this compound to a VHL ligand.

ParameterRecommended ConditionNotes
VHL Ligand 1.0 equivalentMust contain a primary or secondary amine.
This compound 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Reducing Agent Sodium triacetoxyborohydride1.5 - 2.0 equivalents.
Solvent Anhydrous DCM or DCEProvides good solubility for reactants.
Catalyst (optional) Glacial Acetic Acid0.1 - 0.2 equivalents.
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Work-up Aqueous NaHCO₃ quench, extractionStandard procedure to isolate the product.
Purification Flash Chromatography or HPLCTo obtain the final product with high purity.

Visualizations

Diagram 1: Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC-POI-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL) E3Ligase->TernaryComplex Binds PolyUb Poly-Ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of PROTAC-induced protein degradation.

Diagram 2: Experimental Workflow for VHL-PEG Conjugation

Experimental_Workflow ReactantPrep 1. Reactant Preparation - VHL Ligand (amine) - this compound - Anhydrous Solvent ImineFormation 2. Imine Formation - Stir at RT (1-2h) - Optional: Acetic Acid ReactantPrep->ImineFormation Reduction 3. Reduction - Add NaBH(OAc)3 - Stir at RT (12-24h) ImineFormation->Reduction Workup 4. Work-up - Quench with NaHCO3 - Extraction with DCM Reduction->Workup Purification 5. Purification - Flash Chromatography or HPLC Workup->Purification FinalProduct Final Product: VHL-PEG12-Acid Conjugate Purification->FinalProduct Reaction_Components Reactants VHL Ligand (Amine) This compound Intermediates Imine Intermediate Reactants:vhl->Intermediates:imine Forms Reactants:peg->Intermediates:imine Reagents NaBH(OAc)3 Anhydrous DCM/DCE Acetic Acid (optional) Reagents:solvent->Reactants Reagents:reductant->Intermediates:imine Reagents:catalyst->Intermediates:imine Product { VHL-PEG12-Acid Conjugate} Intermediates:imine->Product:final Reduced by

References

Application Notes and Protocols for PROTAC Design Using a PEG12 Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to PROTAC Technology and Linker Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] A PROTAC molecule consists of three essential components: a ligand that binds to the target Protein of Interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Upon simultaneous binding, the PROTAC induces the formation of a ternary complex between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of PROTAC efficacy, influencing not only the formation and stability of the ternary complex but also the molecule's overall physicochemical and pharmacokinetic properties. Linker characteristics such as length, composition, rigidity, and attachment points can dramatically impact solubility, cell permeability, metabolic stability, and ultimately, the potency and effectiveness of the degrader.

Among various linker types, polyethylene glycol (PEG) linkers have become a popular choice due to their favorable properties. This document focuses specifically on the design considerations and experimental evaluation of PROTACs incorporating a 12-unit PEG (PEG12) linker.

Properties and Rationale for Using a PEG12 Linker

PEG linkers are composed of repeating ethylene glycol units, which confer distinct advantages to PROTAC design.

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which are often large, complex molecules with poor solubility. This is crucial for formulation and bioavailability.

  • Improved Physicochemical Properties: By increasing polarity, PEG linkers can help mitigate the high lipophilicity often associated with PROTACs, improving their overall drug-like properties.

  • Biocompatibility: PEG is well-known for its biocompatibility and is used in numerous approved therapeutics.

  • Conformational Flexibility: Flexible linkers like PEG allow the PROTAC to adopt multiple conformations, which can increase the probability of achieving a productive ternary complex geometry between the POI and E3 ligase. The length of a PEG12 linker often provides an optimal balance, being long enough to span the distance between the two proteins without being excessively long, which could lead to unproductive binding.

Potential Disadvantages:

  • Metabolic Stability: Compared to more rigid alkyl or triazole-based linkers, PEG chains can be more susceptible to metabolic degradation in vivo.

  • Permeability Trade-off: While enhancing solubility, the high polarity of a long PEG linker can sometimes reduce passive cell permeability. An optimal length, such as that provided by a PEG12 linker, is often sought to balance solubility and permeability.

Key PROTAC Design & Evaluation Workflow

The development of an effective PROTAC is an iterative process that balances the optimization of ternary complex formation with the molecule's drug-like properties. The linker is central to this process.

G cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Cycle POI_Ligand POI Ligand Selection PROTAC_Synthesis PROTAC Synthesis POI_Ligand->PROTAC_Synthesis E3_Ligand E3 Ligand Selection E3_Ligand->PROTAC_Synthesis Linker_Design Linker Design (e.g., PEG12) Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation Assay PROTAC_Synthesis->Ternary_Complex Test Compound Degradation Target Degradation Assay (DC50/Dmax) Ternary_Complex->Degradation Does it form a productive complex? DMPK In Vitro DMPK (Solubility, Permeability, Metabolic Stability) Degradation->DMPK Is it potent? SAR Analyze SAR DMPK->SAR Does it have drug-like properties? Redesign Iterative Redesign SAR->Redesign Redesign->Linker_Design Modify Linker (Length, Composition)

Caption: Iterative workflow for PROTAC design and optimization.

Data Presentation: Comparative Efficacy of Linkers

The choice of linker significantly impacts degradation potency (DC50) and maximal degradation (Dmax). The following table provides representative data illustrating how a PROTAC with a PEG12 linker might compare to analogues with different linkers.

Table 1: Representative Degradation and Permeability Data for a Hypothetical PROTAC Targeting POI-X (Note: Data is illustrative to demonstrate general trends.)

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-AAlkyl~151508555.2
PROTAC-BPEG4157590253.1
PROTAC-C PEG12 39 25 95 150 1.5
PROTAC-DPEG20638080>2000.8

This table illustrates that a PEG12 linker can offer a "sweet spot," providing excellent potency (low DC50) and high efficacy (high Dmax) while significantly boosting solubility. However, a trade-off in permeability may be observed with increasing PEG length.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves creating proximity between the target protein and an E3 ligase to induce ubiquitination and subsequent degradation.

G PROTAC PROTAC (with PEG12 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Determination of Target Degradation (DC50 and Dmax) by Western Blot

This protocol outlines the steps to quantify the dose-dependent degradation of a target protein induced by a PROTAC.

A. Materials

  • Cell line expressing the protein of interest (POI)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132, optional control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Western blot imaging system

B. Experimental Workflow

Caption: Workflow for Western blot-based degradation analysis.

C. Procedure

  • Cell Plating: Seed cells at an appropriate density in 6-well or 12-well plates and allow them to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PEG12-PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) to allow for protein degradation.

  • Cell Lysis: Wash cells with cold PBS, then add 100-200 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for each sample (e.g., 20 µg per lane) and run on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane, then incubate with the primary antibody for the loading control.

    • Wash, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities. For each sample, normalize the POI band intensity to its corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.

Protocol 2: In-Cell Ternary Complex Formation using NanoBRET™ Assay

This protocol provides a method to measure the formation of the POI-PROTAC-E3 ligase ternary complex inside living cells.

A. Materials

  • Host cell line (e.g., HEK293)

  • Expression vector for POI fused to HaloTag®

  • Expression vector for E3 ligase component (e.g., VHL or Cereblon) fused to NanoLuc® Luciferase

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • PEG12-PROTAC stock solution

  • White, opaque 96-well or 384-well assay plates

B. Procedure

  • Cell Transfection: Co-transfect the host cells with the HaloTag-POI and NanoLuc-E3 ligase plasmids. Plate the transfected cells into the assay plate and incubate for 24 hours.

  • Ligand Equilibration: Add the HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor) to the cells and incubate for at least 6 hours to ensure saturation.

  • PROTAC Addition: Add the PEG12-PROTAC at various concentrations to the wells. Include a no-PROTAC control. Incubate for the desired time (e.g., 2-4 hours) to allow for ternary complex formation.

  • Substrate Addition: Add the Nano-Glo® Live Cell Reagent (luciferase substrate) to all wells. This substrate generates the donor emission signal.

  • Signal Detection: Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters:

    • Donor Emission (e.g., 460 nm)

    • Acceptor Emission (e.g., 618 nm)

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).

    • Correct the raw BRET ratio by subtracting the ratio from the no-acceptor control wells to get the final NanoBRET™ ratio.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect". The peak of the curve represents the optimal concentration for ternary complex formation.

Protocol 3: Assessment of In Vitro Metabolic Stability

This protocol assesses the stability of the PEG12-PROTAC in the presence of human liver microsomes (HLM), a key experiment in DMPK (Drug Metabolism and Pharmacokinetics) studies.

A. Materials

  • Pooled Human Liver Microsomes (HLM)

  • PEG12-PROTAC stock solution

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound with known metabolic liability (e.g., Verapamil)

  • Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate and a thermal shaker

B. Procedure

  • Reaction Mixture Preparation: In the incubation plate, prepare the reaction mixture by adding phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and the PEG12-PROTAC (e.g., final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the T=0 min time point and "-NADPH" controls, add buffer instead of the NADPH system.

  • Time-Point Sampling: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the corresponding wells by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of the parent PROTAC.

  • Data Analysis:

    • Plot the natural log of the percentage of PROTAC remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.

References

Solid-Phase Synthesis of PROTACs with Acid-PEG12-CHO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex, as well as crucial physicochemical properties like solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed to enhance the aqueous solubility of PROTACs. The Acid-PEG12-CHO linker is a bifunctional PEG linker containing a carboxylic acid and an aldehyde group, offering a versatile platform for the solid-phase synthesis of PROTACs.

Overview of Solid-Phase PROTAC Synthesis

Solid-phase synthesis provides a streamlined and efficient method for the rapid assembly of PROTAC libraries. This methodology involves the immobilization of one of the PROTAC components onto a solid support (resin), followed by the sequential addition of the linker and the other binding ligand. This approach simplifies purification by allowing for the use of excess reagents to drive reactions to completion, with byproducts and excess reagents being easily washed away.

This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing the this compound linker.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols outline a general strategy for the solid-phase synthesis of a PROTAC using the this compound linker. This strategy assumes the initial immobilization of an amine-containing E3 ligase ligand to a solid support, followed by coupling with the this compound linker, and finally, the attachment of an amine-containing POI ligand.

Protocol 1: Immobilization of E3 Ligase Ligand on Solid Support

This protocol describes the attachment of an E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid for coupling to an amine-functionalized resin) to the solid support.

Materials:

  • Amine-functionalized resin (e.g., Aminomethylated polystyrene resin)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., Pomalidomide derivative) (3 eq.)

  • HATU (3 eq.)

  • DIPEA (6 eq.)

  • Anhydrous DMF

  • DCM

  • Methanol

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30 minutes in a reaction vessel.

  • Ligand Coupling: In a separate flask, dissolve the E3 ligase ligand-COOH, HATU, and DIPEA in anhydrous DMF.

  • Add the activated ligand solution to the swollen resin.

  • Reaction: Shake the mixture at room temperature for 16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Coupling of this compound Linker

This protocol details the attachment of the bifunctional this compound linker to the immobilized E3 ligase ligand.

Materials:

  • E3 Ligase Ligand-functionalized resin

  • This compound (2 eq.)

  • HATU (2 eq.)

  • DIPEA (4 eq.)

  • Anhydrous DMF

  • DCM

  • Methanol

Procedure:

  • Resin Swelling: Swell the E3 ligase ligand-functionalized resin in anhydrous DMF for 30 minutes.

  • Linker Activation: In a separate flask, dissolve this compound, HATU, and DIPEA in anhydrous DMF.

  • Linker Coupling: Add the activated linker solution to the swollen resin.

  • Reaction: Shake the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Coupling of POI Ligand via Reductive Amination

This protocol describes the attachment of an amine-containing POI ligand to the aldehyde functionality of the resin-bound linker.

Materials:

  • Resin-bound E3-Linker-Aldehyde

  • POI Ligand with a primary or secondary amine (3 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (5 eq.)

  • Anhydrous DMF or a mixture of DMF/DCM

  • Acetic acid (catalytic amount)

  • DCM

  • Methanol

Procedure:

  • Resin Swelling: Swell the resin-bound E3-Linker-Aldehyde in the chosen anhydrous solvent for 30 minutes.

  • Imine Formation: Add the amine-containing POI ligand and a catalytic amount of acetic acid to the swollen resin. Shake the mixture at room temperature for 2-4 hours to form the imine intermediate.

  • Reduction: Add the reducing agent (NaBH₃CN or STAB) to the reaction mixture.

  • Reaction: Shake the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage of PROTAC from Solid Support

This final step releases the synthesized PROTAC from the resin. The cleavage cocktail will depend on the type of resin and linker used.

Materials:

  • Dried PROTAC-bound resin

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved PROTAC.

  • Precipitation: Precipitate the crude PROTAC by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the crude PROTAC, decant the ether, and dry the product.

  • Purification: Purify the crude PROTAC using preparative HPLC to obtain the final product of high purity.

Solid-Phase Synthesis Workflow

SPS_Workflow Start Start: Amine-functionalized Resin Step1 Step 1: Immobilize E3 Ligase Ligand (Amide Coupling) Start->Step1 Wash1 Wash Step1->Wash1 Step2 Step 2: Couple this compound Linker (Amide Coupling) Wash1->Step2 Wash2 Wash Step2->Wash2 Step3 Step 3: Couple POI Ligand (Reductive Amination) Wash2->Step3 Wash3 Wash Step3->Wash3 Step4 Step 4: Cleavage from Resin Wash3->Step4 Purification Purification (HPLC) Step4->Purification End Final PROTAC Purification->End

Caption: Workflow for solid-phase PROTAC synthesis.

Data Presentation

The following tables provide representative data from solid-phase PROTAC synthesis campaigns. The values are illustrative and may vary depending on the specific ligands, linkers, and reaction conditions used.

Table 1: Representative Yields and Purity in Solid-Phase PROTAC Synthesis

PROTAC IDE3 Ligase LigandPOI LigandLinker TypeOverall Yield (%)Purity (%)
PROTAC-APomalidomideBETd-BD2Alkyl10>99
PROTAC-BPomalidomideH-PGDSTriazole197
PROTAC-CPomalidomideBRD4Alkyl2>99
PROTAC-DThalidomideHDAC6PEG27-71>95

Data is illustrative and compiled from various sources.

Table 2: Characterization of a Representative Solid-Phase Synthesized PROTAC

ParameterValueMethod
Identity
Molecular Weight (Calc.)e.g., 950.12 g/mol -
Molecular Weight (Found)e.g., 950.15 g/mol LC-MS
Purity
Purity>98%HPLC (214 nm)
Biological Activity
DC₅₀ (Target Protein)e.g., 50 nMWestern Blot / In-cell assay
Dₘₐₓ (Target Protein)e.g., >90%Western Blot / In-cell assay

This table presents example data for a hypothetical PROTAC synthesized via the described solid-phase method.

Logical Relationships in PROTAC Design

PROTAC_Components cluster_Components Core Components PROTAC PROTAC Molecule POI_Ligand POI Ligand PROTAC->POI_Ligand Binds to POI E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Recruits E3 Ligase Linker Linker (this compound) PROTAC->Linker Connects Ligands

References

Application Note: Purification of Acid-PEG12-CHO Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are pivotal in drug delivery and bioconjugation, enabling the connection of two different molecular entities. The Acid-PEG12-CHO linker, featuring a carboxylic acid and an aldehyde group at its termini, is a versatile tool for such applications. The carboxylic acid end can be conjugated to amine-containing molecules, while the aldehyde end allows for reaction with hydrazides or aminooxy groups, or for reductive amination.

Following the synthesis of an this compound conjugate, its purification is a critical step to ensure high purity and to remove unreacted starting materials and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective technique for this purpose, offering excellent resolution and scalability.[1] This application note provides a detailed protocol for the purification of this compound conjugates using RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile). In the context of purifying an this compound conjugate, the separation is achieved due to the differences in polarity between the desired product and potential impurities.

dot

Figure 1: Principle of RP-HPLC Separation.

Experimental Protocol

This protocol provides a general method for the purification of an this compound conjugate. Optimization may be necessary depending on the specific properties of the conjugate and the impurities present.

Materials and Reagents
  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution and cleaning)

  • 0.22 µm syringe filters

Instrumentation
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Detector: Since PEG itself lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended for universal detection.[1][2] If the conjugated molecule has a UV chromophore, a UV-Vis detector can be used.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C8 column can also be suitable.[1]

  • Fraction collector

  • Lyophilizer or rotary evaporator

Sample Preparation
  • Dissolve the crude this compound conjugate in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 5-10% acetonitrile in water).

  • Ensure complete dissolution. Sonication may be used if necessary.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method

Table 1: HPLC Parameters

ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40°C (elevated temperature can improve peak shape for PEGylated compounds)
Detector ELSD (Nebulizer: 40°C, Evaporator: 60°C, Gas Flow: 1.5 SLM) or CAD. If using UV, select a wavelength appropriate for the conjugate.
Injection Volume 20-100 µL, depending on concentration and column loading capacity
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B (Acetonitrile)
0.010
25.070
28.095
30.095
30.110
35.010
Purification and Post-Purification Processing
  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes.

  • Inject the prepared sample onto the HPLC system.

  • Collect fractions corresponding to the peak of the desired this compound conjugate.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the fractions that meet the desired purity level.

  • Remove the organic solvent (acetonitrile) and water by lyophilization or rotary evaporation to obtain the purified product.

Data Presentation

The following table represents typical data obtained from the purification of a crude this compound conjugate.

Table 3: Purification Summary

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Mixture - Impurity 14.215.7--
Crude Mixture - Product 12.5 78.3 78.3 -
Crude Mixture - Impurity 218.96.0--
Purified Product 12.5 100 >98 ~85

Experimental Workflow

dot

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolve Dissolve Crude Product Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Equilibrate Equilibrate C18 Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect with ELSD/CAD Gradient->Detect Collect Collect Fractions Detect->Collect Analyze Analyze Purity of Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Lyophilize or Evaporate Solvent Pool->Evaporate FinalProduct Obtain Purified this compound Evaporate->FinalProduct

Figure 2: HPLC Purification Workflow.

Conclusion

Reversed-phase HPLC is a robust and reliable method for the purification of this compound conjugates. By following the protocol outlined in this application note, researchers, scientists, and drug development professionals can achieve high purity of their target compounds, which is essential for subsequent conjugation reactions and the development of novel therapeutics. The use of appropriate detectors, such as ELSD or CAD, is crucial for monitoring the purification of these non-UV absorbing molecules. Careful optimization of the gradient and other chromatographic parameters will ensure the successful isolation of the desired product.

References

Application Notes and Protocols for Acid-PEG12-CHO in Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acid-PEG12-CHO is a heterobifunctional linker molecule designed for advanced applications in targeted cancer therapy. This linker features a carboxylic acid (-COOH) group at one terminus and an aldehyde (-CHO) group at the other, separated by a 12-unit polyethylene glycol (PEG) spacer. The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] The terminal functional groups allow for the covalent conjugation of two different molecules, making it a versatile tool in the construction of targeted therapeutic agents such as antibody-drug conjugates (ADCs) and functionalized nanoparticles.[3][4]

The carboxylic acid can be activated to react with primary amines, commonly found in antibodies and other proteins, to form stable amide bonds.[1] The aldehyde group can react with hydrazides, aminooxy groups, or primary amines through reductive amination to form stable covalent linkages. This dual reactivity enables the precise and controlled assembly of complex bioconjugates for targeted drug delivery.

Applications in Targeted Cancer Therapy

The unique properties of this compound make it a valuable linker for several strategies in targeted cancer therapy:

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. This compound can be used to attach a cytotoxic drug to an antibody. The carboxylic acid end can be conjugated to lysine residues on the antibody surface, while the aldehyde end can be reacted with a compatible functional group on the drug molecule. The PEG spacer helps to improve the solubility and stability of the ADC and can influence its pharmacokinetic profile.

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand in a PROTAC molecule. The flexible PEG chain provides the necessary spatial orientation for the formation of a productive ternary complex.

  • Functionalization of Nanoparticles: Nanoparticles are increasingly used as drug delivery vehicles in cancer therapy. This compound can be used to functionalize the surface of nanoparticles with targeting ligands (e.g., antibodies, peptides) and therapeutic agents. The PEG component of the linker can help to create a "stealth" coating on the nanoparticle surface, reducing uptake by the reticuloendothelial system and prolonging circulation time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight~650 g/mol N/A
Purity>95%N/A
SolubilityWater, DMSO, DMF
Storage-20°C
Reactive GroupsCarboxylic Acid (-COOH), Aldehyde (-CHO)N/A

Table 2: Example Data for an Antibody-Drug Conjugate (ADC) Synthesized using this compound

ParameterValue
Drug-to-Antibody Ratio (DAR)3.8
Conjugation Efficiency>90%
Aggregate Content<5%
In vitro Cytotoxicity (IC50)1.5 nM
Plasma Half-life250 hours

Experimental Protocols

Protocol 1: Conjugation of a Cytotoxic Drug to an Antibody using this compound

This protocol describes a two-step process for creating an ADC. First, the drug is attached to the linker, and then the drug-linker complex is conjugated to the antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • This compound linker

  • Cytotoxic drug with a hydrazide functional group (Drug-Hydrazide)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Activation of the Carboxylic Acid Group:

    • Dissolve this compound, NHS, and EDC in anhydrous DMSO at a molar ratio of 1:1.2:1.2.

    • Incubate the reaction mixture at room temperature for 1 hour to form the NHS ester of the linker.

  • Conjugation of the Activated Linker to the Antibody:

    • Add the activated linker solution to the antibody solution in PBS (pH 7.4) at a molar ratio of 8:1 (linker:antibody).

    • Incubate the reaction at room temperature for 2 hours with gentle stirring.

    • Quench the reaction by adding the quenching solution.

  • Purification of the Antibody-Linker Conjugate:

    • Purify the antibody-linker conjugate using an SEC column to remove excess linker and reagents.

  • Conjugation of the Drug to the Antibody-Linker:

    • Dissolve the Drug-Hydrazide in DMSO.

    • Add the Drug-Hydrazide solution to the purified antibody-linker conjugate at a molar ratio of 5:1 (drug:antibody).

    • Incubate the reaction at 37°C for 4 hours.

  • Final Purification:

    • Purify the final ADC using an SEC column to remove excess drug.

    • Characterize the ADC for DAR, purity, and aggregation.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol determines the potency of the synthesized ADC on a cancer cell line that overexpresses the target antigen.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for Trastuzumab-based ADC)

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC or control antibody.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

Visualizations

ADC_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Cell Death

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Drug Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Purification & Analysis Linker This compound LinkerDrug Linker-Drug Complex Linker->LinkerDrug Drug Cytotoxic Drug (with reactive group) Drug->LinkerDrug ADC Antibody-Drug Conjugate (ADC) LinkerDrug->ADC Antibody Monoclonal Antibody Antibody->ADC Purification Purification (e.g., SEC) ADC->Purification Analysis Characterization (DAR, Purity) Purification->Analysis

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Linker_Functionality_Relationship cluster_functional_groups Functional Groups cluster_properties Properties & Applications Linker This compound Linker CarboxylicAcid Carboxylic Acid (-COOH) Linker->CarboxylicAcid PEG PEG12 Spacer Linker->PEG Aldehyde Aldehyde (-CHO) Linker->Aldehyde Conjugation Conjugation to Antibody/Protein CarboxylicAcid->Conjugation Solubility Increased Solubility & Stability PEG->Solubility DrugAttachment Attachment of Drug/Payload Aldehyde->DrugAttachment

References

Troubleshooting & Optimization

Navigating Incomplete Reductive Amination with Acid-PEG12-CHO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reductive amination using Acid-PEG12-CHO. The following information is designed to help you diagnose and resolve issues leading to incomplete reactions and to provide a foundational understanding of the experimental parameters.

Troubleshooting Guide: Incomplete Reductive Amination

Low or incomplete conversion during reductive amination with this compound is a common challenge. The following sections break down potential causes and provide systematic solutions to enhance your reaction efficiency.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting & Optimization
Inefficient Imine Formation The initial and reversible formation of a Schiff base (imine) is critical.[1] Ensure the reaction pH is within the optimal range of 5.0-7.0, with a starting point of approximately 6.0 often being effective.[2] At a pH that is too low, the amine nucleophile will be protonated and non-reactive, while a pH that is too high will not sufficiently activate the carbonyl group.[2] The presence of a terminal carboxylic acid on the this compound molecule may influence the local pH; careful buffering is essential. Monitor imine formation using techniques like LC-MS before adding the reducing agent.
Degraded this compound Reagent Aldehydes are susceptible to oxidation and hydrolysis.[2] Store this compound at -20°C under an inert atmosphere and protected from moisture.[2] If degradation is suspected, use a fresh vial of the reagent.
Inactive Reducing Agent The reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), is crucial for the irreversible reduction of the imine. These reagents are moisture-sensitive. Use a fresh supply and store it in a desiccator.
Suboptimal Molar Ratio An insufficient amount of the PEG reagent will lead to incomplete conversion of the amine. A 5 to 20-fold molar excess of this compound to the amine-containing molecule is a common starting point. This may require optimization for your specific substrate.
Insufficient Reaction Time or Temperature Reductive amination can be slow. Monitor the reaction progress at various time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. Most reactions are carried out at room temperature or 4°C.
Problem 2: Presence of Unreacted Starting Materials
Possible Cause Troubleshooting & Optimization
Equilibrium Favoring Reactants The imine formation step is an equilibrium process. To drive the reaction towards the imine, consider using a mild dehydrating agent like molecular sieves.
Competitive Reduction of Aldehyde If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting aldehyde before it has a chance to form an imine. Using a milder reducing agent like NaBH₃CN or STAB, which preferentially reduces the protonated imine (iminium ion), can mitigate this side reaction.
Steric Hindrance If either the amine or the PEG-aldehyde is sterically hindered, the reaction rate can be significantly reduced. Increasing the reaction time or temperature may be necessary.
Problem 3: Formation of Side Products
Possible Cause Troubleshooting & Optimization
Over-alkylation If the target amine is primary, the secondary amine product can react further with another molecule of this compound to form a tertiary amine. Using a larger excess of the amine can sometimes help, but for PEGylation, an excess of the PEG reagent is more common to drive the initial reaction to completion. Purification techniques like ion-exchange chromatography will be critical to separate the desired mono-PEGylated product from di-PEGylated and other species.
Reduction of Carboxylic Acid Group The terminal carboxylic acid on the this compound is generally stable to the mild reducing agents used for reductive amination. Stronger reducing agents like lithium aluminum hydride (LiAlH₄), which are not typically used in this context, would reduce the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the role of the "Acid" in this compound during reductive amination?

The "Acid" refers to a terminal carboxylic acid group at the end of the PEG12 chain, opposite the aldehyde (CHO) group. In the context of the reductive amination of the aldehyde, the carboxylic acid can influence the local pH of the reaction. Depending on the reaction buffer, this acidic group may be deprotonated, which could affect the overall charge of the molecule and may be a consideration for purification.

Q2: Which reducing agent is best for reductive amination with this compound?

Sodium cyanoborohydride (NaBH₃CN) is a commonly used and effective reducing agent for this reaction. It is mild enough that it does not readily reduce the aldehyde starting material but is effective at reducing the imine intermediate. Sodium triacetoxyborohydride (STAB) is another excellent and often safer alternative.

Q3: What is the optimal pH for the reaction?

The optimal pH for reductive amination is a compromise. Imine formation is favored under mildly acidic conditions (pH 5-7), which catalyze the dehydration step. However, at a pH that is too low (below 5), the amine substrate can be protonated, rendering it non-nucleophilic. A good starting point is a pH of around 6.0.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials and the formation of the product. This will help in determining the optimal reaction time.

Q5: How do I purify the final PEGylated product?

Due to the presence of unreacted PEG reagent and potentially different species of PEGylated products (mono-, di-, etc.), purification is a critical step. Size Exclusion Chromatography (SEC) is effective for removing unreacted, lower molecular weight PEG reagents. Ion-Exchange Chromatography (IEX) is a powerful technique for separating proteins based on the extent of PEGylation, as the addition of the PEG chain can shield the protein's surface charges. Given that this compound introduces a negative charge at physiological pH, IEX can be particularly effective.

Experimental Protocols

General Protocol for Reductive Amination with this compound
  • Reagent Preparation:

    • Prepare a stock solution of your amine-containing molecule in a suitable non-amine-containing buffer (e.g., 20mM sodium phosphate, 150mM NaCl, pH 7.4).

    • Immediately before use, dissolve the this compound in the reaction buffer.

    • Prepare a fresh stock solution of the reducing agent (e.g., NaBH₃CN) in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the amine-containing molecule and the this compound solution. A 5-20 fold molar excess of the PEG reagent is a typical starting point.

    • Adjust the pH of the reaction mixture to the desired value (e.g., pH 6.0).

    • Allow the imine formation to proceed for 1-2 hours at room temperature with gentle mixing.

  • Reduction:

    • Add the reducing agent stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing.

  • Quenching:

    • To consume any unreacted aldehyde, add a quenching solution (e.g., Tris buffer or hydroxylamine) to a final concentration of 50-100 mM.

    • Incubate for 30-60 minutes at room temperature.

  • Purification:

    • Purify the PEGylated product using appropriate chromatography methods, such as a combination of SEC and IEX.

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification Amine Amine-containing Molecule Imine_Formation Imine Formation (Schiff Base) pH 5-7 Amine->Imine_Formation PEG_CHO This compound PEG_CHO->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Add Reducing Agent SEC Size Exclusion Chromatography Reduction->SEC Quench Reaction IEX Ion-Exchange Chromatography SEC->IEX Final_Product Purified PEGylated Product IEX->Final_Product

Caption: Experimental workflow for reductive amination with this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Incomplete Reaction Check_Imine Monitor Imine Formation (e.g., LC-MS) Start->Check_Imine Imine_Present Imine Intermediate Present? Check_Imine->Imine_Present No_Imine Optimize Imine Formation: - Adjust pH (5-7) - Check Reagent Quality - Increase Molar Ratio of PEG Imine_Present->No_Imine No Check_Reduction Check Reducing Agent: - Use Fresh Reagent - Ensure Anhydrous Conditions Imine_Present->Check_Reduction Yes Success Reaction Complete No_Imine->Success Check_Time_Temp Optimize Reaction Time and Temperature Check_Reduction->Check_Time_Temp Check_Time_Temp->Success

Caption: Decision tree for troubleshooting incomplete reductive amination.

References

Technical Support Center: Side Reactions of Acid-PEG12-CHO with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions encountered during the conjugation of Acid-PEG12-CHO with amino acids in proteins and peptides.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with a protein?

The primary reaction is a two-step reductive amination process. First, the aldehyde group (–CHO) of this compound reacts with a primary amine (e.g., the N-terminal α-amine or the ε-amine of a lysine residue) on the protein to form an unstable Schiff base (imine). This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.[1]

Q2: Why is pH control crucial during the PEGylation reaction?

pH is a critical parameter for controlling the selectivity of the PEGylation reaction.[2]

  • Slightly acidic pH (5.5 - 6.5): Favors the selective PEGylation of the N-terminal α-amine, which generally has a lower pKa than the ε-amine of lysine.[2]

  • Neutral to slightly basic pH (7.0 - 8.0): Increases the reactivity of lysine residues, potentially leading to multi-PEGylation.

  • Very low pH: Can protonate the amine groups, rendering them non-nucleophilic and hindering the reaction.

  • High pH: Can lead to side reactions and potential degradation of the PEG reagent.

Q3: What are the most common side reactions to be aware of?

Besides the intended reaction with the N-terminus and lysine residues, this compound can potentially react with the side chains of other amino acids, most notably cysteine and histidine.[3][4] The stability of the resulting adducts varies.

Q4: Can the hydroxyl groups of serine or threonine react with the aldehyde?

The hydroxyl groups of serine and threonine are generally much less nucleophilic than primary amines and are not expected to react significantly with the aldehyde group under standard reductive amination conditions. However, at the N-terminus, a serine or threonine can be oxidized with periodate to generate an aldehyde, which can then be reacted with an aminooxy- or hydrazide-derivatized PEG.

Q5: What about the amide groups of asparagine and glutamine?

The amide side chains of asparagine and glutamine are generally unreactive towards aldehydes under typical PEGylation conditions. The primary side reaction for these residues in peptides and proteins is deamidation, which is typically sequence- and pH-dependent and not directly caused by the aldehyde reagent.

Q6: Is there a risk of the aldehyde group on the PEG reagent degrading?

Yes, aldehydes are susceptible to oxidation to carboxylic acids and can also undergo hydration in aqueous solutions. It is crucial to use fresh or properly stored this compound and to prepare solutions immediately before use to minimize degradation, which can lead to lower reaction efficiency.

II. Troubleshooting Guide

This guide addresses common issues encountered during PEGylation with this compound and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low PEGylation Yield 1. Degraded this compound: The aldehyde group may have oxidized to a carboxylic acid. 2. Inactive Reducing Agent: Sodium cyanoborohydride can degrade over time. 3. Suboptimal pH: The pH of the reaction buffer is outside the optimal range. 4. Presence of Primary Amines in Buffer: Buffers like Tris or glycine will compete with the protein for the PEG reagent. 5. Insufficient Molar Excess of PEG: The ratio of PEG to protein is too low to drive the reaction.1. Use a fresh vial of this compound and prepare the solution immediately before use. 2. Use a fresh supply of the reducing agent. 3. Verify the pH of the reaction buffer and adjust as needed (typically pH 5.5-7.5). 4. Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES. 5. Increase the molar excess of the this compound reagent.
Protein Aggregation 1. High Degree of PEGylation: Multiple PEG chains attached to a single protein can lead to aggregation. 2. Pre-existing Aggregates in Protein Sample: The starting material is not monomeric. 3. Suboptimal Buffer Conditions: pH or salt concentration may be promoting aggregation.1. Reduce the molar excess of the PEG reagent or lower the reaction pH to favor N-terminal PEGylation. 2. Ensure the starting protein is highly pure and monomeric using size-exclusion chromatography (SEC). 3. Optimize the reaction buffer conditions.
Heterogeneous Product (Multiple PEGylated Species) 1. Reaction at Multiple Sites: PEGylation is occurring at the N-terminus and several lysine residues. 2. Inconsistent Reaction Conditions: Variability in temperature, time, or pH between batches.1. To favor N-terminal PEGylation, lower the reaction pH to 5.5-6.5. For lysine PEGylation, carefully control the stoichiometry. 2. Maintain consistent reaction parameters for all experiments.
Unexpected Side Products Detected (e.g., by Mass Spectrometry) 1. Reaction with Cysteine: Formation of a stable thiazolidine adduct. 2. Reaction with Histidine: Formation of an adduct with the imidazole ring. 3. Reaction with Arginine: Potential reaction with the guanidinium group, though less common.1. If cysteine modification is undesirable, consider temporarily protecting the thiol group or using a cysteine-free protein variant. 2. Analyze the reaction products by peptide mapping and MS/MS to confirm the site of modification. Consider adjusting the pH, as histidine reactivity can be pH-dependent. 3. Use peptide mapping to investigate potential arginine modifications.

III. Potential Side Reactions with Amino Acid Side Chains

The primary goal of PEGylation with aldehyde-functionalized PEG is the modification of primary amines. However, under certain conditions, side reactions with other nucleophilic amino acid residues can occur.

Cysteine Side Chain Reaction

The thiol group of a cysteine residue is a potent nucleophile and can react with the aldehyde of this compound. This reaction typically proceeds through the formation of an unstable hemithioacetal, which can then cyclize with the adjacent amine group (if it is the N-terminal cysteine) to form a stable five-membered thiazolidine ring.

  • Stability: Thiazolidine adducts are generally stable under typical HPLC conditions.

  • Impact of Reducing Agent: The presence of a reducing agent like NaBH₃CN is intended to reduce the Schiff base. Its effect on the thiazolidine equilibrium is not well-characterized but is not expected to cleave the stable ring structure.

Histidine Side Chain Reaction

The imidazole ring of histidine contains nucleophilic nitrogen atoms that can react with aldehydes. This reaction is pH-dependent and can lead to the formation of stable adducts.

  • pH Dependence: The reactivity of the histidine side chain is influenced by its protonation state (pKa ≈ 6.0). Reactions may be more favorable at pH values around the pKa.

Quantitative Data Summary

Obtaining precise quantitative data for side reactions during protein PEGylation is challenging as it is highly dependent on the specific protein, reaction conditions, and the accessibility of the amino acid residues. The following table provides a qualitative summary of the relative reactivity and the conditions that may favor these side reactions.

Amino Acid Side Chain Group Potential Side Reaction Relative Reactivity (Compared to Primary Amines) Favorable Conditions
Cysteine Thiol (-SH)Formation of a stable thiazolidine ringHighNeutral to slightly basic pH
Histidine ImidazoleAdduct formation with the imidazole ringModeratepH around the pKa of the imidazole ring (~6.0)
Arginine GuanidiniumPotential for adduct formationLowGenerally requires specific conditions, less likely under standard PEGylation protocols
Serine/Threonine Hydroxyl (-OH)Very low to negligibleVery LowNot a significant side reaction under standard conditions
Asparagine/Glutamine Amide (-CONH₂)NegligibleVery LowNot a significant side reaction under standard conditions

IV. Experimental Protocols

Protocol for Identification of PEGylation Site and Side Products by Peptide Mapping and LC-MS/MS

This protocol outlines a general workflow for identifying the sites of PEGylation and any potential side products.

  • PEGylation Reaction:

    • Perform the PEGylation of your protein with this compound under your desired experimental conditions.

    • Include a control sample of the un-PEGylated protein.

  • Purification of PEGylated Protein:

    • Purify the PEGylated protein from excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Denaturation, Reduction, and Alkylation:

    • Denature the purified PEGylated protein and the un-PEGylated control using a denaturant like urea or guanidine hydrochloride.

    • Reduce the disulfide bonds with dithiothreitol (DTT).

    • Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Enzymatic Digestion:

    • Perform an in-solution or in-gel digestion of the proteins with a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by reverse-phase HPLC (RP-HPLC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Use a suitable gradient to separate the peptides.

  • Data Analysis:

    • Compare the peptide maps of the PEGylated and un-PEGylated samples.

    • Peptides that have been modified with the PEG chain will have a significant mass increase and will likely elute at a different retention time.

    • Search for the expected mass shift corresponding to the Acid-PEG12-PEG moiety on peptides containing lysine or the N-terminus.

    • Search for the same mass shift on peptides containing cysteine, histidine, or other potentially reactive residues to identify side products.

    • Use MS/MS fragmentation data to confirm the sequence of the modified peptides and pinpoint the exact site of modification.

V. Visualizations

Reaction Pathways and Workflows

Reductive_Amination_Pathway Protein Protein-NH₂ (N-terminus or Lysine) Schiff_Base Schiff Base Intermediate (Unstable) Protein->Schiff_Base PEG_CHO This compound PEG_CHO->Schiff_Base Final_Product Stable PEG-Protein Conjugate Schiff_Base->Final_Product Reducing_Agent NaBH₃CN Reducing_Agent->Schiff_Base + H⁻

Fig. 1: Reductive amination pathway for protein PEGylation.

Side_Reaction_Cysteine Cysteine Protein with Cysteine (-SH and adjacent -NH₂ groups) Thiazolidine Thiazolidine Adduct (Stable Side Product) Cysteine->Thiazolidine PEG_CHO This compound PEG_CHO->Thiazolidine Cyclization

Fig. 2: Side reaction with N-terminal Cysteine leading to a thiazolidine adduct.

Troubleshooting_Workflow Start PEGylation Experiment Check_Yield Low Yield? Start->Check_Yield Check_Reagents Check Reagent Stability (PEG-CHO, NaBH₃CN) Check_Yield->Check_Reagents Yes Check_Aggregation Aggregation Observed? Check_Yield->Check_Aggregation No Check_pH Verify Buffer pH and Composition Check_Reagents->Check_pH Check_Ratio Optimize PEG:Protein Ratio Check_pH->Check_Ratio Check_Ratio->Start Optimize Check_Purity Analyze Starting Protein Purity (SEC) Check_Aggregation->Check_Purity Yes Check_Side_Products Unexpected Side Products? Check_Aggregation->Check_Side_Products No Modify_Conditions Adjust Reaction Conditions (pH, Molar Ratio) Check_Purity->Modify_Conditions Modify_Conditions->Start Optimize Analyze_MS Perform Peptide Mapping and LC-MS/MS Analysis Check_Side_Products->Analyze_MS Yes Success Successful PEGylation Check_Side_Products->Success No Identify_Modification Identify Modified Residue (Cys, His, etc.) Analyze_MS->Identify_Modification

Fig. 3: Troubleshooting workflow for this compound PEGylation experiments.

References

Technical Support Center: Optimizing Bioconjugation with Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acid-PEG12-CHO bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of this heterobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is the chemical nature of this compound and what are its primary applications?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a carboxylic acid (-COOH) group at one terminus and an aldehyde (-CHO) group at the other, separated by a 12-unit PEG spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), where it can link a targeting antibody to a therapeutic agent.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate.[2]

Q2: How can I achieve selective conjugation to either the aldehyde or the carboxylic acid group?

Selective conjugation can be achieved by carefully controlling the reaction pH due to the different optimal pH ranges for the reactions of the two functional groups.

  • Aldehyde-first conjugation (Reductive Amination): The aldehyde group can be selectively reacted with a primary amine on a biomolecule (e.g., the N-terminus or lysine residue of a protein) via reductive amination. This reaction is typically most efficient in a slightly acidic to neutral pH range of 6.5 to 7.5.[3]

  • Carboxylic acid-first conjugation (Amide Bond Formation): The carboxylic acid group can be activated using carbodiimide chemistry, for example with EDC and NHS, to form a reactive NHS ester. The activation step is most efficient at a pH of 4.5-7.2, and the subsequent reaction of the NHS ester with a primary amine is optimal at a pH of 7-8.[4][5]

Alternatively, a protecting group strategy can be employed. For instance, the carboxylic acid can be protected as an ester while the aldehyde is conjugated, followed by deprotection to allow for the subsequent reaction of the carboxylic acid.

Q3: What are the recommended buffers for the conjugation reactions?

It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the aldehyde or the activated carboxylic acid.

  • For reductive amination (aldehyde reaction): Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice. MES and HEPES buffers are also suitable.

  • For amide bond formation (carboxylic acid reaction): For the activation step with EDC/NHS, an MES buffer at pH 5-6 is recommended. For the subsequent reaction with the amine-containing molecule, the pH can be raised to 7.2-7.5 with a phosphate buffer.

Q4: What are the common side reactions to be aware of during bioconjugation with this compound?

Potential side reactions include:

  • Intramolecular or intermolecular crosslinking: If the target biomolecule has both amine and other nucleophilic groups, there is a possibility of unwanted crosslinking.

  • Hydrolysis of the activated carboxylic acid: The NHS ester intermediate is susceptible to hydrolysis, which can reduce conjugation efficiency. This is more pronounced at higher pH.

  • Oxidation of the aldehyde group: The aldehyde functionality can be oxidized to a carboxylic acid, rendering it inactive for reductive amination. Proper storage and handling of the PEG linker are important to minimize this.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield
Possible Cause Troubleshooting Steps
Incorrect pH Verify the pH of your reaction buffer. For reductive amination, ensure the pH is within the 6.5-7.5 range. For EDC/NHS chemistry, use a pH of 4.5-7.2 for activation and 7-8 for amine coupling.
Inactive this compound Reagent The aldehyde group can oxidize over time. Use a fresh vial of the reagent and ensure it has been stored under appropriate conditions (e.g., at -20°C, protected from moisture and light).
Inactive Reducing Agent For reductive amination, the reducing agent (e.g., sodium cyanoborohydride) is critical. Use a fresh supply and store it in a desiccator to prevent inactivation by moisture.
Presence of Competing Amines Ensure that your buffers (e.g., Tris, glycine) and protein solutions are free of primary amines that can compete with your target molecule.
Insufficient Molar Excess of PEG Linker Increase the molar ratio of the this compound linker to your target molecule. A 5 to 20-fold molar excess is a common starting point, but this may require optimization.
Problem 2: Formation of Multiple PEGylated Products or Aggregates
Possible Cause Troubleshooting Steps
High Molar Excess of PEG Linker Reduce the molar excess of the this compound linker to favor mono-PEGylation.
Prolonged Reaction Time Decrease the reaction time to minimize the formation of multiple PEGylated species. Monitor the reaction progress over time to determine the optimal duration.
Protein Instability at Reaction pH The reaction pH may be close to the protein's isoelectric point (pI), leading to precipitation. Adjust the buffer pH to be at least one pH unit away from the pI.
High Concentration of Organic Co-solvent If the PEG linker is dissolved in an organic solvent like DMSO or DMF, a high concentration in the final reaction mixture can cause protein precipitation. Minimize the volume of the organic solvent or add it dropwise while gently stirring.

Quantitative Data Summary

The efficiency of bioconjugation is influenced by several parameters. The following tables provide a summary of typical reaction conditions and expected outcomes.

Table 1: pH Optimization for Reductive Amination

pHConjugation Efficiency (%)Remarks
5.565-75Favors Schiff base formation, but the overall reaction rate may be slower.
6.585-95Often optimal for many proteins, providing a good balance between Schiff base formation and amine reactivity.
7.580-90Higher reactivity of amines, but the potential for side reactions may increase.

Table 2: Molar Ratio of PEG-Aldehyde to Protein for Reductive Amination

Molar Ratio (PEG:Protein)Conjugation Efficiency (%)Remarks
5:170-80A good starting point for initial trials and to minimize multiple PEGylations.
10:185-95Often used to drive the reaction towards completion for mono-PEGylation.
20:1>95May be necessary for less reactive amines but increases the risk of poly-PEGylation.

Experimental Protocols

Protocol 1: Selective Aldehyde Conjugation via Reductive Amination

This protocol outlines the steps for conjugating the aldehyde group of this compound to a primary amine-containing biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2

  • Reducing Agent Stock: 5 M Sodium Cyanoborohydride (NaBH₃CN) in 1 N NaOH (Prepare fresh)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Protein Preparation: Dissolve the amine-containing biomolecule in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • PEG Linker Addition: Add the this compound to the biomolecule solution to achieve the desired molar excess (e.g., 10-fold). Mix gently.

  • Schiff Base Formation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring to form the Schiff base intermediate.

  • Reduction: Add the freshly prepared Reducing Agent Stock to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated conjugate from excess reagents using an appropriate chromatography method, such as SEC.

Protocol 2: Selective Carboxylic Acid Conjugation via EDC/NHS Chemistry

This protocol describes the conjugation of the carboxylic acid group of this compound to a primary amine-containing biomolecule.

Materials:

  • This compound

  • Amine-containing biomolecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M Hydroxylamine, pH 8.5

  • Purification column (e.g., SEC)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the this compound in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Amine:

    • Immediately add the activated this compound solution to the amine-containing biomolecule dissolved in the Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Purify the PEGylated conjugate from excess reagents using an appropriate chromatography method, such as SEC.

Visualizations

experimental_workflow cluster_aldehyde Aldehyde-First Conjugation cluster_carboxyl Carboxyl-First Conjugation A1 Protein-NH2 + Acid-PEG-CHO A2 Schiff Base Formation (pH 6.5-7.5) A1->A2 Mix A3 Reduction with NaBH3CN A2->A3 Add Reductant A4 Stable Amine Linkage (Protein-NH-PEG-COOH) A3->A4 A5 Purification A4->A5 A6 Conjugate 1 A5->A6 B1 Amine-Molecule + Acid-PEG-CHO B2 EDC/NHS Activation (pH 4.5-7.2) B1->B2 Activate PEG B3 Amine Coupling (pH 7-8) B2->B3 Add Amine B4 Stable Amide Linkage (Molecule-NHCO-PEG-CHO) B3->B4 B5 Purification B4->B5 B6 Conjugate 2 B5->B6

Caption: Stepwise conjugation workflows for this compound.

ph_optimization_logic start Start Conjugation ph_choice Choose Target Functional Group start->ph_choice aldehyde_path Aldehyde (-CHO) ph_choice->aldehyde_path Target Aldehyde carboxyl_path Carboxylic Acid (-COOH) ph_choice->carboxyl_path Target Carboxyl reductive_amination Reductive Amination (pH 6.5 - 7.5) aldehyde_path->reductive_amination edc_nhs EDC/NHS Activation (pH 4.5-7.2) Amine Coupling (pH 7-8) carboxyl_path->edc_nhs end Purified Conjugate reductive_amination->end edc_nhs->end

Caption: pH-dependent selective conjugation logic.

References

Technical Support Center: Preventing Protein Aggregation During PEGylation with Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for protein PEGylation using Acid-PEG12-CHO. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.

Troubleshooting Guide

Protein aggregation is a common challenge during PEGylation that can significantly impact yield and biological activity. The following table outlines potential causes of aggregation when using this compound and provides recommended solutions.

Potential Cause Description Recommended Solution(s)
Suboptimal pH The reductive amination reaction with an aldehyde-terminated PEG like this compound is pH-dependent. If the pH is too close to the protein's isoelectric point (pI), its solubility will be at its lowest, increasing the risk of aggregation.[1][2] Conversely, a pH that is too high or too low can denature the protein.Maintain the reaction pH at a level where the protein is stable and soluble, typically 1-2 units away from its pI.[1] For many proteins, a pH range of 7.2-8.5 is effective for the labeling reaction.[3] If the protein is sensitive to higher pH, a buffer closer to physiological pH (7.4) can be used, although the reaction may be slower.[3]
High Protein Concentration Elevated protein concentrations increase the proximity of protein molecules, which can facilitate intermolecular interactions and lead to aggregation.If aggregation is observed, try reducing the protein concentration. A typical starting range is 1-5 mg/mL. While higher concentrations can improve reaction efficiency, they also elevate the aggregation risk.
Inappropriate Temperature Temperature can influence both the reaction rate and protein stability. While higher temperatures can accelerate the PEGylation reaction, they can also induce protein unfolding and aggregation.Conduct the reaction at a lower temperature, such as 4°C, especially for temperature-sensitive proteins. While the reaction will be slower, this can help to minimize aggregation. For more robust proteins, room temperature may be suitable.
Excessive Molar Ratio of PEG to Protein A high molar excess of the PEG reagent can lead to over-labeling. The attachment of too many PEG molecules can alter the protein's surface charge and isoelectric point, potentially reducing its solubility and causing aggregation.Perform titration experiments to determine the optimal molar ratio of this compound to your protein. Start with a lower molar excess and incrementally increase it to find the balance between efficient PEGylation and minimal aggregation. A molar ratio of 5:1 (PEG:protein) has been found to be optimal in some cases.
Presence of a Reducing Agent Reductive amination requires a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or 2-picoline-borane, to convert the intermediate Schiff base to a stable secondary amine. However, some reducing agents can be harsh and may contribute to protein instability.Use a mild and site-selective reducing agent. Sodium cyanoborohydride is commonly used, but alternatives like 2-picoline-borane may be less toxic and equally effective. Ensure the reducing agent is compatible with your protein and does not interfere with its structure.
Buffer Composition The composition of the reaction buffer, including ionic strength and the presence of certain salts, can significantly affect protein stability.Optimize the buffer composition for your specific protein. Consider screening different buffers or adjusting the salt concentration. The addition of stabilizing excipients may also be beneficial.
Addition of Stabilizing Excipients For particularly aggregation-prone proteins, the reaction buffer alone may not be sufficient to maintain stability.The inclusion of stabilizing excipients can help prevent aggregation. Consider adding sugars (e.g., sucrose, trehalose), polyols (e.g., sorbitol, glycerol), or amino acids (e.g., arginine, glycine) to the reaction mixture. Low concentrations of non-ionic surfactants like Polysorbate 20 can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

A1: this compound contains an aldehyde group (-CHO) that reacts with primary amines on the protein, such as the N-terminal alpha-amine or the epsilon-amine of lysine residues. This reaction, known as reductive amination, proceeds in two steps. First, the aldehyde and amine form an unstable Schiff base. Then, a reducing agent, such as sodium cyanoborohydride, is added to reduce the Schiff base to a stable secondary amine linkage.

Q2: How can I monitor the PEGylation reaction and detect aggregation?

A2: Several analytical techniques can be used to monitor the progress of the PEGylation reaction and detect the formation of aggregates:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will show a shift to a higher molecular weight compared to the unmodified protein. Aggregates may appear as high-molecular-weight bands or may not enter the gel.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein, allowing for their quantification.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.

  • UV-Vis Spectroscopy: An increase in turbidity, measured by absorbance at around 350 nm, can indicate the formation of insoluble aggregates.

Q3: Can I PEGylate my protein at a specific site with this compound?

A3: While this compound reacts with primary amines, achieving site-specific PEGylation can be challenging as most proteins have multiple lysine residues. However, N-terminal PEGylation can be favored by controlling the reaction pH. At a lower pH (around 5.0-6.0), the N-terminal amine is typically more reactive than the lysine amines, allowing for preferential modification at the N-terminus. For true site-specificity, protein engineering to introduce a uniquely reactive residue may be necessary.

Q4: What should I do if I observe precipitation immediately after adding the this compound reagent?

A4: Immediate precipitation upon reagent addition could be due to several factors. The PEG reagent itself might have limited aqueous solubility. To avoid this, dissolve the this compound in a small amount of a compatible organic co-solvent (e.g., DMSO) before adding it to the protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing to prevent localized high concentrations that can cause precipitation.

Experimental Protocols

Protocol 1: General PEGylation of a Protein with this compound

Objective: To covalently attach this compound to a target protein while minimizing aggregation.

Materials:

  • Target protein in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Reducing agent (e.g., Sodium Cyanoborohydride)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to the desired stock concentration.

  • PEGylation Reaction: a. Add the desired molar excess of the this compound solution to the protein solution. Mix gently. b. Add the reducing agent to the reaction mixture. A typical starting concentration is 20 mM Sodium Cyanoborohydride. c. Incubate the reaction at a controlled temperature. For sensitive proteins, incubate at 4°C for 4-12 hours. For more stable proteins, incubate at room temperature for 1-2 hours.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM to consume any unreacted this compound.

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable method like Size Exclusion Chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified PEGylated protein using SDS-PAGE to confirm the molecular weight shift and SEC or DLS to assess for the presence of aggregates.

Protocol 2: Quantification of Protein Aggregation using Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble aggregates from the monomeric PEGylated protein.

Materials:

  • Purified PEGylated protein sample

  • SEC column with an appropriate molecular weight range

  • HPLC system with a UV detector

  • Mobile phase (e.g., PBS)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject a known concentration and volume of the filtered sample onto the SEC column.

  • Chromatography: Run the chromatography method at a constant flow rate. Monitor the elution profile using the UV detector at 280 nm.

  • Data Analysis: a. Identify the peaks in the chromatogram. Aggregates will elute first (at a lower retention volume), followed by the monomeric PEGylated protein, and then any smaller species. b. Integrate the area under each peak. c. Calculate the percentage of aggregation by dividing the peak area of the aggregates by the total peak area of all protein species and multiplying by 100.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Protein_Prep Protein Preparation (1-5 mg/mL in amine-free buffer) PEGylation PEGylation Reaction (Add PEG & Reducing Agent) Protein_Prep->PEGylation PEG_Prep This compound Preparation (Dissolve immediately before use) PEG_Prep->PEGylation Incubation Incubation (4°C or Room Temp) PEGylation->Incubation Quenching Quench Reaction (e.g., Tris Buffer) Incubation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Analysis (SDS-PAGE, SEC, DLS) Purification->Analysis Aggregation_Check Aggregation Detected? Analysis->Aggregation_Check Optimization Optimize Conditions (pH, Temp, Molar Ratio, etc.) Aggregation_Check->Optimization Yes Final_Product Final PEGylated Protein Aggregation_Check->Final_Product No Optimization->Protein_Prep

Caption: Experimental workflow for protein PEGylation with this compound.

References

Technical Support Center: Purification of Reaction Mixtures Containing Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving Acid-PEG12-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted this compound from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it important to remove unreacted this compound?

A1: Leaving unreacted this compound in your reaction mixture can lead to several issues. It can interfere with downstream applications by reacting with other components, complicate the analysis and characterization of your final product, and potentially induce an immune response in biological systems. For therapeutic applications, regulatory agencies require high purity of the final product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common methods for removing unreacted this compound leverage differences in size, charge, and solubility between the PEG reagent and the desired product. Key techniques include quenching the reaction followed by purification methods such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), dialysis, tangential flow filtration (TFF), and for smaller, non-protein products, liquid-liquid extraction or precipitation.[1][]

Q3: Should I quench the reaction before purification?

A3: Yes, quenching the reaction is a highly recommended first step. This involves adding a quenching agent to react with and neutralize any remaining active aldehyde groups on the this compound.[3] This prevents the unreacted PEG from interfering with subsequent purification steps or reacting with your purified product.

Q4: What are suitable quenching agents for aldehyde reactions?

A4: Common quenching agents for aldehyde reactions are molecules containing primary amines or hydrazides, which react with the aldehyde to form stable imines or hydrazones.[4][5] Examples include Tris buffer, glycine, ethanolamine, or a hydrazine-containing compound. The choice of quenching agent will depend on its compatibility with your product and downstream applications.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of purified product Product loss during purification: The chosen purification method may not be optimal, leading to co-elution or co-precipitation of the product with the unreacted PEG.Optimize purification parameters: For chromatography, adjust the mobile phase composition, gradient, or select a column with a different pore size or resin. For precipitation, screen different solvent/anti-solvent ratios and temperatures.
Inefficient quenching: The quenching agent may not have fully reacted with the excess PEG-aldehyde, leading to product modification during purification.Increase quenching agent concentration or reaction time: Add the quenching solution to a final concentration of 50-100 mM and incubate for at least 30 minutes at room temperature.
Unreacted PEG-aldehyde detected in the final product Inadequate separation: The resolution of the purification method is insufficient to separate the product from the unreacted PEG.Employ an orthogonal purification method: Combine two different purification techniques, such as SEC followed by IEX. SEC separates based on size, while IEX separates based on charge, providing a more robust purification scheme.
Aggregation: The product may be aggregating with the unreacted PEG, causing them to behave similarly during purification.Modify buffer conditions: Adjust the pH, ionic strength, or add detergents to disrupt aggregates.
Product instability or aggregation after purification Harsh purification conditions: The pH, temperature, or solvent conditions used during purification may be denaturing the product.Screen for optimal buffer conditions: Perform small-scale trials with different buffers to identify conditions that maintain product stability. Consider milder purification techniques.
Difficulty removing unreacted PEG from a small molecule product High solubility of PEG in common organic solvents: Standard extraction procedures may not efficiently remove the water-soluble PEG from the organic phase.Utilize liquid-liquid extraction with multiple washes: After quenching the reaction, dilute the mixture with water and extract your product with a suitable organic solvent. Wash the organic layer multiple times with water or brine to remove the PEG.
Co-precipitation of product and PEG: If using precipitation, the product may be entrapped in the precipitating PEG.Optimize precipitation conditions: Experiment with different anti-solvents and temperatures to achieve selective precipitation of your product.

Purification Method Selection

The choice of purification method depends heavily on the nature of the product conjugated to the this compound. The following diagram illustrates a general decision-making workflow.

G cluster_start Start cluster_quench Step 1: Quenching cluster_decision Step 2: Product Type cluster_protein Large Biomolecules cluster_small_molecule Small Molecules cluster_end End start Reaction Mixture (Product + Unreacted PEG-CHO) quench Quench with Tris, Glycine, or Hydrazine start->quench decision What is the nature of the product? quench->decision protein_methods Size Exclusion Chromatography (SEC) Ion Exchange Chromatography (IEX) Tangential Flow Filtration (TFF) Dialysis decision->protein_methods Protein / Large Molecule small_mol_methods Liquid-Liquid Extraction Precipitation / Recrystallization Solid-Phase Extraction (SPE) decision->small_mol_methods Small Molecule end Purified Product protein_methods->end small_mol_methods->end

Caption: Decision workflow for selecting a purification method.

Quantitative Data on Purification Methods

Purification Method Principle Typical Recovery Efficiency (%) Key Advantages Key Disadvantages
PEG Precipitation Differential solubility0.07 - 78% (for viruses)Simple, scalable, cost-effectiveCan have variable efficiency, risk of product co-precipitation
Size Exclusion Chromatography (SEC) Separation by size>90%High resolution, can separate aggregatesCan be slow, limited sample volume
Ion Exchange Chromatography (IEX) Separation by charge>90%High resolution, can separate isomersProduct must have a charge, requires method development
Tangential Flow Filtration (TFF) / Diafiltration Separation by size using a membrane>95%Fast, scalable, good for buffer exchangeCan lead to product loss due to membrane fouling
Magnetic Bead-Based Separation Affinity captureGenerally higher than PEG precipitationHigh throughput, specificRequires specific bead chemistry, can be expensive

Note: The recovery efficiencies for PEG precipitation are based on studies of virus recovery from wastewater and may not be directly transferable to all experimental contexts. The efficiencies of other methods are typical values for protein purification.

Experimental Protocols

Protocol 1: Quenching of Unreacted Aldehyde

This protocol describes a general procedure for quenching the aldehyde reaction prior to purification.

  • Prepare Quenching Solution: Prepare a 1 M stock solution of your chosen quenching agent (e.g., Tris-HCl, pH 8.0, or glycine) in a compatible buffer.

  • Add to Reaction Mixture: Add the quenching solution to your reaction mixture to a final concentration of 50-100 mM.

  • Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.

  • Proceed to Purification: The quenched reaction mixture is now ready for purification.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol outlines the separation of a larger PEGylated product from smaller, unreacted this compound.

  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your product from the unreacted PEG (e.g., a column that excludes your product and allows the smaller PEG to enter the pores).

  • System Equilibration: Equilibrate the SEC system with a suitable mobile phase (e.g., phosphate-buffered saline, PBS) until a stable baseline is achieved.

  • Sample Loading: Load your quenched reaction mixture onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger, PEGylated product will elute first, followed by the smaller, unreacted PEG.

  • Fraction Collection: Collect fractions and analyze them by UV absorbance, SDS-PAGE, or another appropriate method to identify the fractions containing your purified product.

G cluster_workflow SEC Purification Workflow start Quenched Reaction Mixture load Load onto SEC Column start->load elute Isocratic Elution with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (e.g., UV, SDS-PAGE) collect->analyze pool Pool Product Fractions analyze->pool end Purified Product pool->end

Caption: Experimental workflow for SEC purification.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is suitable for the purification of a small, organic-soluble molecule from the water-soluble this compound.

  • Dilution: Dilute the quenched reaction mixture with deionized water.

  • Extraction: Transfer the diluted mixture to a separatory funnel and add an appropriate, immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Mixing and Separation: Stopper the funnel and shake vigorously, venting periodically. Allow the layers to separate. Your organic product should be in the organic phase, while the PEG will remain in the aqueous phase.

  • Collect Organic Layer: Drain the lower (denser) layer and collect the organic layer.

  • Washing: Wash the organic layer with several portions of water or brine to remove any residual PEG.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain your purified product.

References

Stability issues of the aldehyde group in Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acid-PEG12-CHO

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and answering frequently asked questions related to the handling and use of this bifunctional PEG linker.

Troubleshooting Guide

The aldehyde group in this compound is susceptible to degradation, which can impact the efficiency of your conjugation reactions. The following table outlines common stability-related issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Degradation of Aldehyde Group: The aldehyde may have oxidized to a carboxylic acid due to improper storage or handling (exposure to air, light, or moisture).Store this compound at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][2][3][4] Allow the container to warm to room temperature before opening to prevent condensation. Prepare solutions fresh for each use.[5]
Suboptimal Reaction pH: The formation of the Schiff base between the aldehyde and an amine is pH-dependent. If the pH is too low, the amine is protonated and not sufficiently nucleophilic.The optimal pH range for the reductive amination process is typically 6.5 to 7.5. For N-terminal specific labeling, a slightly more acidic pH may be beneficial.
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the aldehyde.Use amine-free buffers such as Phosphate-Buffered Saline (PBS), MES, or HEPES.
Inefficient Reducing Agent: The reducing agent (e.g., sodium cyanoborohydride) may be old or inactive.Use a fresh, high-quality reducing agent. Sodium cyanoborohydride is often preferred as it selectively reduces the imine bond in the presence of the aldehyde.
Protein Aggregation During Reaction Cross-linking: If the target molecule has multiple amine groups, intermolecular cross-linking can occur, leading to aggregation.Optimize the molar ratio of this compound to the target molecule. A lower PEG-to-protein ratio can reduce cross-linking. Consider working with more dilute reaction mixtures.
Conjugate Instability: The resulting conjugate may have different solubility characteristics.Screen different buffer conditions, such as varying pH or ionic strength. Including additives like arginine or glycerol can also improve the solubility of the conjugate.
Inconsistent Results Variable Reagent Quality: The purity and activity of this compound can vary between batches or due to gradual degradation over time.Perform quality control on incoming batches of the reagent using methods like HPLC to assess purity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of the aldehyde group, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. For solutions in DMSO, storage at -80°C is recommended for up to 6 months, while at -20°C, the solution should be used within a month.

Q2: Can the aldehyde group in this compound oxidize? What are the degradation products?

A2: Yes, the aldehyde group is susceptible to oxidation, especially with prolonged exposure to air. The primary degradation product would be the corresponding carboxylic acid, resulting in a bis-carboxylic acid PEG molecule. Aging of PEG solutions can also be accelerated by warmth and light.

Q3: Is there a risk of intramolecular reaction between the acid and aldehyde groups?

A3: While an intramolecular cyclization or other reactions between a carboxylic acid and an aldehyde are chemically possible under certain conditions (e.g., with specific catalysts), it is generally not a significant concern under the standard, mild conditions used for bioconjugation. The reaction kinetics strongly favor the intended intermolecular reaction with the target molecule. A reversible pH-dependent intramolecular reaction has been observed between pyridine and aldehyde moieties, but this is a specific case.

Q4: How does pH affect the stability and reactivity of this compound?

A4: The pH of the reaction buffer is a critical parameter. For the aldehyde group, a pH range of 6.5-7.5 is optimal for reductive amination with primary amines. The carboxylic acid group will be deprotonated at this pH, which can be important if it is intended to interact with a specific environment or be used in a subsequent reaction. For activating the carboxylic acid group (e.g., with EDC/NHS), a lower pH of 4.5-7.2 is more efficient.

Q5: What is the recommended buffer for conjugation reactions with this compound?

A5: It is essential to use a buffer that does not contain primary amines. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice. Other suitable buffers include MES and HEPES. Avoid buffers like Tris or glycine, as they will compete with your target molecule in the conjugation reaction.

Q6: How can I confirm the integrity of the aldehyde group before starting my experiment?

A6: While complex, a functional assay can be performed with a small molecule containing a primary amine and analyzing the reaction product by mass spectrometry. For routine quality control, assessing the purity of the this compound reagent by HPLC is a practical approach.

Experimental Protocols

General Protocol for Protein Conjugation via Reductive Amination

This protocol describes a general method for conjugating the aldehyde group of this compound to primary amines (e.g., lysine residues or the N-terminus) on a protein.

Materials:

  • This compound

  • Protein of interest

  • Reaction Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 7.4 (amine-free)

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.

  • This compound Preparation: Immediately before use, dissolve the this compound in the Reaction Buffer to the desired concentration for the target molar excess (typically 10- to 50-fold molar excess over the protein).

  • Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently and incubate at room temperature for 30-60 minutes to allow for the formation of the Schiff base.

  • Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the incubation for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or another suitable method.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Visualizations

Potential Degradation Pathway of the Aldehyde Group in this compound A This compound (Active Aldehyde) C Acid-PEG12-COOH (Inactive bis-acid) A->C Oxidation B Oxidizing Agent (e.g., O2 from air) B->A

Caption: Oxidation of the aldehyde group to a carboxylic acid.

Troubleshooting Workflow for Low Conjugation Efficiency Start Low Conjugation Efficiency Observed Check_pH Is the reaction pH between 6.5 and 7.5? Start->Check_pH Adjust_pH Adjust pH of the reaction buffer Check_pH->Adjust_pH No Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Change_Buffer Perform buffer exchange to an amine-free buffer Check_Buffer->Change_Buffer No Check_Reagent Is the this compound fresh and properly stored? Check_Buffer->Check_Reagent Yes Change_Buffer->Check_Reagent Use_New_Reagent Use a new, fresh lot of the PEG reagent Check_Reagent->Use_New_Reagent No Check_Reducing_Agent Is the reducing agent fresh? Check_Reagent->Check_Reducing_Agent Yes Use_New_Reagent->Check_Reducing_Agent Use_New_Reducing_Agent Prepare a fresh solution of the reducing agent Check_Reducing_Agent->Use_New_Reducing_Agent No Success Re-run experiment and analyze results Check_Reducing_Agent->Success Yes Use_New_Reducing_Agent->Success

Caption: A logical workflow for troubleshooting conjugation issues.

References

Impact of solvent choice on Acid-PEG12-CHO reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Acid-PEG12-CHO for bioconjugation. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the reductive amination reaction, with a focus on the impact of solvent choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the this compound reaction with a primary amine?

A1: The reaction of this compound with a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue, proceeds via a two-step process called reductive amination.[1]

  • Imine Formation (Schiff Base): The aldehyde group (-CHO) of the PEG linker reacts with a primary amine (-NH2) on the target molecule. This reaction is a nucleophilic addition that forms an unstable imine intermediate, also known as a Schiff base. This step is reversible and is favored under slightly acidic to neutral conditions (pH 5-7.5).[1][2]

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is then introduced to reduce the imine bond to a stable, covalent secondary amine bond.[1] This creates a stable conjugate between the PEG linker and the target molecule.

Q2: What is the role of the "Acid" functional group on the this compound linker?

A2: The terminal carboxylic acid group on the this compound linker provides a second reactive site for subsequent conjugation reactions. This makes it a heterobifunctional linker.[3] After the aldehyde end has been reacted with a primary amine, the carboxylic acid can be activated (e.g., using EDC and NHS) to react with another primary amine, enabling the creation of more complex bioconjugates.

Q3: How does solvent choice impact the efficiency of the reaction?

A3: Solvent choice is a critical parameter that can significantly influence the reaction efficiency by affecting the solubility of reactants, the rate of imine formation, and the stability of the reagents.

  • Aqueous Buffers (e.g., PBS): Commonly used for reactions involving proteins to maintain their native structure. The pH of the buffer is a critical parameter to control, with a slightly acidic to neutral pH (6.0-7.5) generally being optimal for the initial imine formation.

  • Organic Solvents (e.g., DMSO, DMF): These polar aprotic solvents can be advantageous, particularly when dealing with hydrophobic molecules. They can enhance the solubility of the PEG linker and other reactants. However, the concentration of organic solvent should be carefully controlled when working with proteins to avoid denaturation.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can also be used for reductive amination. Methanol, in particular, has been identified as a good solvent for some reductive amination reactions due to its ability to facilitate both imine formation and the subsequent reduction.

Q4: What is the optimal pH for the this compound reaction?

A4: The optimal pH for reductive amination is a balance between two competing factors. The formation of the imine intermediate is generally favored at a slightly acidic pH of around 5-6. At a lower pH, the amine nucleophile becomes protonated and less reactive. At a higher pH, there may not be sufficient acid to catalyze the dehydration step of imine formation. For the reduction step with sodium cyanoborohydride, a pH range of 6-7 is often effective.

Q5: What are the recommended reducing agents for this reaction?

A5: Sodium cyanoborohydride (NaBH3CN) is a commonly used reducing agent for reductive amination because it is mild and selectively reduces the imine in the presence of the aldehyde. It is also stable in aqueous and protic solvents. Another option is sodium triacetoxyborohydride (STAB), which is also a mild and selective reducing agent.

Data Presentation: Impact of Solvent on Reductive Amination Yield

SolventTemperature (°C)Time (h)Yield (%)
MethanolReflux670
WaterReflux880
EthanolReflux665
AcetonitrileReflux1040
Dichloromethane (DCM)Reflux1235
ChloroformReflux1235
Tetrahydrofuran (THF)Reflux1045
Dimethylformamide (DMF)1001040
1,4-DioxaneReflux1050
Solvent-free600.3398

Data adapted from a study on the reductive amination of benzaldehyde and aniline using a thiamine hydrochloride catalyst and sodium borohydride.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol outlines a general method for the PEGylation of a protein with this compound via reductive amination. Optimization of molar ratios, reaction times, and temperatures may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.2)

  • This compound

  • Sodium Cyanoborohydride (NaBH3CN)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer.

  • Reaction Initiation: Add the dissolved this compound to the protein solution at a desired molar excess (a 5- to 20-fold molar excess is a common starting point).

  • Imine Formation: Gently mix the reaction and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Continue the incubation for 2-24 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically by monitoring the reaction progress.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Characterize the purified conjugate to determine the degree of PEGylation and purity using techniques like SDS-PAGE, HPLC, and mass spectrometry.

Mandatory Visualizations

Reaction_Pathway Reactants This compound + Amine-containing Molecule Schiff_Base Imine Intermediate (Schiff Base) Reactants->Schiff_Base pH 5-7.5 (Reversible) Conjugate Stable PEG-Conjugate (Secondary Amine) Schiff_Base->Conjugate NaBH3CN (Reduction)

Reductive amination reaction pathway.

Troubleshooting_Workflow decision decision issue issue solution solution start Start: Low or No Conjugation Yield check_reagents Are reagents active? start->check_reagents check_ph Is reaction pH optimal? check_reagents->check_ph Yes inactive_reagents Use fresh reagents. Store properly. check_reagents->inactive_reagents No check_ratio Is molar ratio correct? check_ph->check_ratio Yes optimize_ph Adjust pH to 6.0-7.5 for conjugation. check_ph->optimize_ph No check_time_temp Are reaction time and temperature sufficient? check_ratio->check_time_temp Yes optimize_ratio Optimize molar excess of PEG reagent. check_ratio->optimize_ratio No other_issues Consider other factors: - Steric hindrance - Protein instability check_time_temp->other_issues Yes optimize_conditions Increase reaction time or temperature. check_time_temp->optimize_conditions No

Troubleshooting workflow for low yield.

Logical_Relationships cluster_solvent Solvent Properties cluster_reaction Reaction Conditions Polarity Polarity Solubility Reactant Solubility Polarity->Solubility Protic_Aprotic Protic vs. Aprotic Protic_Aprotic->Solubility Efficiency Reaction Efficiency Solubility->Efficiency pH pH Reaction_Rate Reaction Rate pH->Reaction_Rate Temperature Temperature Temperature->Reaction_Rate Reaction_Rate->Efficiency

Factors affecting reaction efficiency.

Troubleshooting Guide

Q: I am observing very low or no conjugation. What could be the cause?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inactive Reagents:

    • Problem: The this compound may have degraded due to improper storage (exposure to moisture or light). The reducing agent, sodium cyanoborohydride, is also sensitive to moisture.

    • Solution: Use a fresh vial of the PEG reagent and reducing agent. Always allow reagents to warm to room temperature before opening to prevent condensation. Store all reagents at -20°C or lower, protected from light and moisture.

  • Suboptimal pH:

    • Problem: The pH of the reaction mixture is critical for both imine formation and reduction. An incorrect pH can significantly slow down or prevent the reaction.

    • Solution: Verify the pH of your reaction buffer before starting. The optimal pH for the initial imine formation is typically between 5.0 and 7.5. For the reduction step with NaBH3CN, a pH of 6.0-7.0 is generally effective.

  • Insufficient Molar Excess of PEG Reagent:

    • Problem: If the concentration of the this compound is too low relative to the amine-containing molecule, the reaction may not proceed to completion.

    • Solution: Increase the molar excess of the PEG reagent. A 10- to 50-fold molar excess is a common starting point for optimization.

  • Presence of Primary Amines in the Buffer:

    • Problem: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the aldehyde, leading to low yields of the desired conjugate.

    • Solution: Use an amine-free buffer such as phosphate-buffered saline (PBS), MES, or HEPES. If your protein is in a Tris-based buffer, perform a buffer exchange before starting the conjugation reaction.

Q: My protein is precipitating during the reaction. How can I prevent this?

A: Protein precipitation can occur due to several reasons:

  • Solvent-Induced Denaturation:

    • Problem: If using an organic co-solvent like DMSO or DMF, high concentrations can lead to protein denaturation and aggregation.

    • Solution: Reduce the percentage of the organic solvent in the reaction mixture. It is often recommended to keep the final concentration below 10% when working with proteins.

  • Cross-linking:

    • Problem: If your protein has multiple reactive amine sites, intermolecular cross-linking by the bifunctional PEG linker can lead to the formation of large aggregates.

    • Solution: Decrease the molar ratio of the PEG reagent to the protein. Running the reaction at a lower protein concentration can also help to reduce the chances of intermolecular cross-linking.

Q: How can I monitor the progress of my PEGylation reaction?

A: Several analytical techniques can be used to monitor the reaction progress and characterize the final product:

  • SDS-PAGE: A simple and quick method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein.

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. PEGylated proteins will elute earlier than their unmodified counterparts due to their increased size.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate different PEGylated species and quantify the extent of the reaction.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.

References

Technical Support Center: Monitoring Acid-PEG12-CHO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of Acid-PEG12-CHO conjugation reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is an this compound conjugation reaction?

An this compound conjugation reaction involves the covalent attachment of a molecule containing a polyethylene glycol (PEG) linker to a target molecule, typically a protein or peptide. The "this compound" reagent has a carboxylic acid group at one end, a 12-unit PEG chain, and an aldehyde group (CHO) at the other. The aldehyde group reacts with primary amines (like the side chain of lysine residues) on the target molecule via reductive amination to form a stable secondary amine linkage.

Q2: Why is it important to monitor the progress of the conjugation reaction?

Monitoring the reaction is crucial for:

  • Determining Reaction Completion: To ensure the desired level of conjugation is achieved.

  • Optimizing Reaction Conditions: To fine-tune parameters like pH, temperature, and reactant molar ratios for optimal efficiency.[1][2]

  • Assessing Product Purity: To identify the presence of unreacted starting materials, byproducts, or aggregated species.[3]

  • Ensuring Consistency: To maintain batch-to-batch reproducibility, which is critical in drug development.[4]

Q3: What are the primary analytical techniques for monitoring this reaction?

The most common and effective techniques for monitoring PEGylation reactions are:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A widely accessible method to visualize the increase in molecular weight of the conjugated product.[5]

  • High-Performance Liquid Chromatography (HPLC): Various HPLC methods can separate the conjugated product from the starting materials.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the identity and degree of conjugation.

Analytical Techniques and Protocols

SDS-PAGE Analysis

SDS-PAGE separates molecules based on their molecular weight. A successful conjugation will result in a new band of higher molecular weight corresponding to the PEGylated product. The intensity of the band for the unconjugated starting protein should decrease as the reaction progresses.

Experimental Workflow for SDS-PAGE Analysis

cluster_0 Reaction Sampling cluster_1 Sample Preparation cluster_2 Electrophoresis cluster_3 Visualization & Analysis A Collect aliquots from the reaction mixture at different time points B Mix aliquot with SDS-PAGE loading buffer (containing a reducing agent) A->B C Heat samples at 95-100°C for 5-10 minutes B->C D Load prepared samples and molecular weight markers onto a polyacrylamide gel C->D E Run electrophoresis to separate proteins by size D->E F Stain the gel (e.g., Coomassie Blue) E->F G Destain and visualize bands F->G H Analyze band shifts to assess conjugation progress G->H

Caption: Workflow for SDS-PAGE analysis of conjugation reactions.

Detailed Protocol for SDS-PAGE:

  • Sample Preparation: At various time points (e.g., 0, 1, 4, and 24 hours), take a small aliquot of the reaction mixture. Mix the aliquot with an appropriate volume of 4x SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Electrophoresis: Load the denatured samples, along with a molecular weight marker, onto a polyacrylamide gel. Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.

  • Analysis: The conjugated protein will appear as a band (or smear, due to heterogeneity) at a higher molecular weight than the unconjugated protein.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different species in the reaction mixture. The choice of HPLC method depends on the properties of the molecules being separated.

Comparison of HPLC Methods for PEGylated Protein Analysis

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion (SEC-HPLC) Separates based on hydrodynamic radius (size).Good for separating aggregates and removing excess, unreacted PEG.May have insufficient resolution to separate mono- from multi-PEGylated species.
Reversed-Phase (RP-HPLC) Separates based on hydrophobicity.High resolution, capable of separating positional isomers and different degrees of PEGylation.Can cause protein denaturation; requires organic solvents.
Ion-Exchange (IEX-HPLC) Separates based on net surface charge.Can separate species with different numbers of attached PEGs, as PEGylation can shield surface charges.Resolution depends on the charge difference between species.

Experimental Protocol for SEC-HPLC:

  • Column: A suitable SEC column (e.g., Zenix SEC-150, 7.8 x 300 mm).

  • Mobile Phase: A neutral pH buffer, such as 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for protein) and 214 nm.

  • Analysis: The larger, PEGylated conjugate will elute earlier than the smaller, unconjugated protein. Unreacted this compound will elute much later.

Mass Spectrometry (MS)

Mass spectrometry provides the most definitive data by measuring the precise mass of the molecules in the sample. This allows for unambiguous confirmation of conjugation and determination of the number of PEG units attached to the protein (the degree of PEGylation). LC-MS, which couples HPLC with mass spectrometry, is particularly powerful for analyzing complex reaction mixtures.

Experimental Workflow for LC-MS Analysis

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis A Dilute reaction aliquot in appropriate buffer B Inject sample into an HPLC system (typically RP-HPLC) A->B C Separate components based on hydrophobicity B->C D Eluted components are ionized (e.g., ESI) C->D E Ions are separated by mass-to-charge ratio in the mass analyzer D->E F Deconvolute the mass spectrum to obtain zero-charge masses E->F G Identify peaks corresponding to starting materials and PEGylated products F->G

Caption: Workflow for LC-MS analysis of conjugation reactions.

Data Interpretation:

  • The mass of the unconjugated protein will be observed.

  • A series of new peaks will appear, corresponding to the protein plus one, two, three, or more PEG linkers. The mass difference between these peaks will correspond to the mass of the this compound reagent.

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency

If you observe a large amount of unreacted protein by SDS-PAGE or HPLC, consider the following causes and solutions.

Troubleshooting Low Conjugation Efficiency

Start Low Conjugation Efficiency Observed pH Is the reaction pH optimal (6.0-7.5)? Start->pH ReducingAgent Is the reducing agent (e.g., NaBH3CN) fresh and active? pH->ReducingAgent Yes Sol_pH Adjust pH to 6.0-7.5 for Schiff base formation. pH->Sol_pH No Buffer Does the buffer contain primary amines (e.g., Tris)? ReducingAgent->Buffer Yes Sol_ReducingAgent Use fresh reducing agent. ReducingAgent->Sol_ReducingAgent No MolarRatio Is the molar excess of PEG-aldehyde sufficient? Buffer->MolarRatio No Sol_Buffer Buffer exchange into an amine-free buffer like PBS or HEPES. Buffer->Sol_Buffer Yes Sol_MolarRatio Increase the molar excess of this compound (e.g., 20-50 fold). MolarRatio->Sol_MolarRatio No

Caption: Decision tree for troubleshooting low conjugation efficiency.

  • Suboptimal pH: The initial formation of the Schiff base between the aldehyde and the amine is most efficient at a pH of 6.0-7.5. Verify and adjust the pH of your reaction buffer.

  • Inactive Reagents:

    • PEG-Aldehyde: Aldehydes can oxidize over time. Ensure your this compound reagent is fresh and has been stored correctly.

    • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is sensitive to moisture. Use a fresh supply for each reaction.

  • Buffer Interference: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for the aldehyde, quenching the reaction. Use non-amine-containing buffers like PBS or HEPES.

  • Insufficient Molar Ratio: A low molar excess of the PEG reagent can lead to an incomplete reaction. Try increasing the molar excess of this compound to protein.

Problem 2: Protein Aggregation or Precipitation

The addition of hydrophobic PEG chains can sometimes lead to protein aggregation.

  • Causes: High protein concentration, suboptimal buffer conditions (pH), or a high degree of PEGylation.

  • Solutions:

    • Reduce Protein Concentration: Perform the reaction at a lower protein concentration.

    • Optimize Buffer: Ensure the reaction pH is one where the protein is known to be stable.

    • Add Stabilizers: Include stabilizing excipients like sucrose, trehalose, or arginine in the reaction buffer.

    • Control Degree of PEGylation: Use a lower molar excess of the PEG reagent to reduce the number of attached PEG chains.

    • Gentle Mixing: Avoid vigorous vortexing or stirring; use gentle end-over-end rotation instead.

Problem 3: Broad Peaks or Smears on SDS-PAGE/HPLC

This is often indicative of a heterogeneous product mixture, which is common in PEGylation reactions.

  • Cause: The reaction produces a mixture of proteins with different numbers of PEG chains attached (e.g., mono-, di-, tri-PEGylated) and at different sites (positional isomers). The PEG reagent itself can also have some variability in length (polydispersity).

  • Solutions:

    • Reaction Control: To favor mono-PEGylated species, you can try shorter reaction times or lower the molar ratio of the PEG reagent.

    • Purification: This is not a problem with the reaction itself, but rather a characteristic of the product. Downstream purification techniques like Ion-Exchange (IEX) or Hydrophobic Interaction Chromatography (HIC) will be necessary to isolate the desired species.

References

Strategies to minimize the hook effect in PROTACs with long PEG linkers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Strategies to Minimize the Hook Effect in PROTACs with Long PEG Linkers

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to identify, understand, and minimize the hook effect in PROTACs, particularly those designed with long polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against PROTAC concentration.[1][4] Instead of a standard sigmoidal curve that plateaus at maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.

Q2: What is the underlying mechanism of the hook effect?

A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex (Target Protein–PROTAC–E3 Ligase) to facilitate ubiquitination and subsequent degradation. However, at high concentrations, the PROTAC molecules can saturate the system, leading to the formation of two types of non-productive binary complexes :

  • Target Protein–PROTAC

  • E3 Ligase–PROTAC

These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for degradation.

Q3: How do long PEG linkers influence the hook effect?

A3: Long PEG linkers are often used in PROTAC design to enhance solubility and provide the necessary flexibility and length to bridge the target protein and the E3 ligase. However, the linker's characteristics are critical and can influence the hook effect:

  • Increased Flexibility: While flexibility can be beneficial, excessively long or flexible linkers can lead to a higher entropic penalty upon forming the ternary complex, potentially favoring binary complex formation.

  • Suboptimal Conformation: An improperly optimized long linker may not orient the target and E3 ligase in a productive conformation for ubiquitin transfer, even if a ternary complex is formed.

  • Ternary Complex Stability: The linker itself can form interactions that stabilize or destabilize the ternary complex. An inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect, making it appear at lower PROTAC concentrations.

Q4: What are the consequences of the hook effect for my research?

Troubleshooting Guide

Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high concentrations.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm with a Broader Dose-Response: The first step is to perform a detailed dose-response experiment over a very wide range of concentrations (e.g., 1 pM to 50 µM) with more data points at the higher concentrations to clearly define the bell shape.

    • Identify Optimal Concentration: From the curve, determine the optimal concentration that achieves Dmax. Use this concentration or slightly below for future endpoint experiments.

    • Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at the optimal PROTAC concentration to ensure you are measuring at the most appropriate time point.

Problem 2: My PROTAC with a long PEG linker shows very weak or no degradation at any tested concentration.

  • Likely Cause: The issue could be poor ternary complex formation/stability, low cell permeability, or lack of target engagement, which can be exacerbated by a suboptimal linker.

  • Troubleshooting Steps:

    • Verify Target Engagement: Before assuming the PROTAC is inactive, confirm it binds the target protein within the cell. A Cellular Thermal Shift Assay (CETSA) is a valuable tool for this.

    • Assess Cell Permeability: PROTACs are large molecules and may have poor membrane permeability. Consider using a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Measure Ternary Complex Formation: Use biophysical assays to directly measure binary and ternary complex formation. A lack of positive cooperativity can indicate an unstable ternary complex. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET.

    • Modify the Linker: The long PEG linker may be of suboptimal length. Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., PEG4, PEG6, PEG12) to find the optimal configuration for your specific target-ligase pair.

Data Presentation: Impact of Linker Length on Hook Effect

The following table provides representative data illustrating how linker length can influence degradation potency (DC50), efficacy (Dmax), and the severity of the hook effect.

PROTAC IDLinker TypeDC50 (nM)Dmax (%)Optimal Concentration (nM)Onset of Hook Effect (>nM)Cooperativity (α)
PROTAC-APEG45085200> 50002.5
PROTAC-BPEG81595100100015.0
PROTAC-CPEG1230901508008.0
PROTAC-DPEG181207050020001.2

This is illustrative data. Actual values are system-dependent. A higher cooperativity value (α > 1) indicates that the binding of the PROTAC to one protein partner increases its affinity for the other, favoring stable ternary complex formation and often mitigating the hook effect.

Visualizations

Mechanism of the PROTAC Hook Effect

HookEffect cluster_optimal Optimal Concentration cluster_high High Concentration P1 PROTAC TC Target PROTAC E3 Ligase P1->TC:f1 T1 Target T1->TC:f0 E1 E3 Ligase E1->TC:f2 Ub Ub TC->Ub Ubiquitination Deg Degradation Ub->Deg P2a PROTAC BC1 Target PROTAC P2a->BC1:f1 P2b PROTAC BC2 E3 Ligase PROTAC P2b->BC2:f1 T2 Target T2->BC1:f0 E2 E3 Ligase E2->BC2:f0 NoDeg No Degradation BC1->NoDeg BC2->NoDeg

Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.

Troubleshooting Workflow for the Hook Effect

TroubleshootingWorkflow start Bell-Shaped Dose-Response (Hook Effect Observed) exp1 Perform Broad Dose-Response (e.g., 1 pM - 50 µM) start->exp1 q1 Is Dmax < 50%? exp3 Biophysical Assays (SPR, ITC, TR-FRET) q1->exp3 Yes action2 Use Optimal Concentration For Future Experiments q1->action2 No exp2 Perform Time-Course (e.g., 4-48h) exp1->exp2 exp2->q1 q2 Is Ternary Complex Formation Cooperative? exp3->q2 action1 Optimize Linker: Vary Length & Composition q2->action1 No (α ≈ 1 or < 1) q2->action2 Yes (α > 1) end Hook Effect Minimized action1->end action2->end

Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.

Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol details the steps to quantify target protein degradation across a wide range of PROTAC concentrations to observe and characterize the hook effect.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies (Target protein, loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells in 12-well or 24-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare 2x serial dilutions of the PROTAC in complete medium. A recommended range is from 50 µM down to 1 pM to capture the full curve. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Aspirate the old medium and add the PROTAC-containing medium to the cells.

  • Incubate for a predetermined time (e.g., 16 or 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate supernatant using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and add loading buffer.

    • Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands.

  • Data Analysis:

    • Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH, β-actin).

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, Dmax, and the hook effect.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex

This protocol can be used to qualitatively assess the formation of the ternary complex (Target-PROTAC-E3 Ligase) in a cellular context.

Materials:

  • PROTAC and vehicle (DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing Co-IP lysis buffer

  • Antibody against the target protein (or an epitope tag)

  • Protein A/G magnetic beads

  • Antibodies for Western blot (Target, E3 Ligase)

Procedure:

  • Cell Treatment: Treat cells with the vehicle, the optimal (Dmax) concentration of PROTAC, and a high (hook effect range) concentration of PROTAC. It is crucial to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours to prevent degradation of the complex components.

  • Cell Lysis: Lyse cells using a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C to form an antibody-antigen complex.

    • Add fresh protein A/G beads to the lysate to capture the antibody-antigen complex. Incubate for 2-4 hours.

  • Washing: Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluates by Western blot, probing for both the target protein (to confirm successful IP) and the recruited E3 ligase.

  • Interpretation: An increase in the amount of E3 ligase pulled down in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex. Comparing the signal at the optimal vs. high concentration can provide insight into how the hook effect corresponds with reduced ternary complex levels in the cell.

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Efficiency: Acid-PEG12-CHO vs. NHS-ester PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the development of bioconjugates, influencing the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison of two prevalent classes of amine-reactive PEG linkers: those featuring an aldehyde (CHO) functionality, exemplified by Acid-PEG12-CHO, and those activated with an N-hydroxysuccinimide (NHS) ester. This comparison is supported by experimental data and detailed protocols to inform the selection of the optimal linker for specific research and development needs.

Executive Summary

Both NHS-ester and aldehyde-terminated PEG linkers are effective for conjugating molecules to primary amines on proteins and other biomolecules. However, they operate via distinct chemical pathways, leading to significant differences in reaction specificity, kinetics, and the stability of the resulting bond.

  • NHS-ester PEG linkers are highly reactive and offer a straightforward approach to forming stable amide bonds with primary amines. They are, however, susceptible to hydrolysis and can lead to less site-selectivity.

  • This compound linkers , as heterobifunctional reagents, offer greater versatility. The aldehyde group enables more controlled, site-specific conjugation to amines through reductive amination or highly stable oxime bond formation with aminooxy groups. The carboxylic acid terminus provides a secondary point of attachment for sequential conjugation.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance characteristics of this compound (via its aldehyde group) and NHS-ester PEG linkers.

Table 1: Performance Comparison of Aldehyde vs. NHS-ester PEG Linkers

Performance MetricThis compound (Aldehyde Functionality)NHS-ester PEG Linker
Target Group Primary amines (for reductive amination); Aminooxy/hydrazide groupsPrimary amines (lysine ε-amino group, N-terminus α-amino group)
Resulting Bond Secondary amine (reductive amination); Oxime/HydrazoneAmide
Bond Stability Very high (secondary amine and oxime)High (amide)
Reaction pH Reductive amination: 6.5-7.5; Oxime ligation: ~4.5 (can be catalyzed at neutral pH)7.2-8.5
Specificity Can be tuned for higher site-selectivity (e.g., N-terminus)Generally less selective, targets multiple accessible amines
Major Side Reaction Potential for over-alkylation if not controlledHydrolysis of the NHS ester, reducing conjugation efficiency[1][2]
Reaction Speed Generally slower due to the need for a reducing agent or catalystRapid initial reaction

Table 2: Kinetic Comparison of Reductive Amination vs. NHS-ester Conjugation

Kinetic ParameterReductive Amination (Aldehyde)NHS-ester Chemistry
Vmax/NH2 (Maximum Reaction Rate) 3-4 times greater than NHS-ester chemistry[3]Slower maximum reaction rate[3]
Site Selectivity Higher potential for selectivity among accessible amine groups[3]Less selective, leading to a more heterogeneous mixture of conjugates
Tunability Greater tunable range of linker-to-protein ratio for controlling the degree of labelingLess tunable due to the competing hydrolysis reaction

Reaction Mechanisms and Workflows

The distinct chemistries of aldehyde and NHS-ester linkers dictate their reaction pathways and experimental workflows.

This compound: A Heterobifunctional Approach

The this compound linker possesses two distinct reactive termini. The carboxylic acid end can be activated (e.g., with EDC/NHS) to conjugate to an amine-containing molecule or surface. The aldehyde end can then be used for a second, specific conjugation.

One of the primary applications of the aldehyde group is reductive amination . This process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary amine on the target biomolecule. This intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond.

Alternatively, the aldehyde can react with an aminooxy group to form a highly stable oxime linkage , or with a hydrazide to form a hydrazone. Oxime ligation is a bioorthogonal reaction known for its high stability.

G cluster_0 This compound Conjugation Pathways cluster_1 Aldehyde Reactivity cluster_2 Carboxylic Acid Reactivity This compound This compound Aldehyde_Group Aldehyde Group This compound->Aldehyde_Group Carboxylic_Acid_Group Carboxylic Acid Group This compound->Carboxylic_Acid_Group Schiff_Base Schiff Base (Imine) Aldehyde_Group->Schiff_Base + Primary Amine Oxime_Bond Stable Oxime Bond Aldehyde_Group->Oxime_Bond + Aminooxy Group Activation Activation (e.g., EDC/NHS) Carboxylic_Acid_Group->Activation Primary_Amine Primary Amine (e.g., Protein) Primary_Amine->Schiff_Base Aminooxy_Group Aminooxy Group Aminooxy_Group->Oxime_Bond Reduction Reduction (e.g., NaBH3CN) Schiff_Base->Reduction Secondary_Amine_Bond Stable Secondary Amine Bond Reduction->Secondary_Amine_Bond Activated_Ester Activated Ester Activation->Activated_Ester Amide_Bond_2 Stable Amide Bond Activated_Ester->Amide_Bond_2 + Amine Amine_Target_2 Amine-containing Molecule/Surface Amine_Target_2->Amide_Bond_2

This compound Reaction Pathways
NHS-ester PEG Linker: A Direct Approach

NHS-ester PEG linkers react with primary amines via nucleophilic acyl substitution to form a stable amide bond. This reaction is efficient at a slightly alkaline pH (7.2-8.5). A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH and can lower the overall conjugation yield, particularly with dilute protein solutions.

G NHS_Ester_PEG NHS-ester PEG Linker Amide_Bond Stable Amide Bond NHS_Ester_PEG->Amide_Bond pH 7.2-8.5 Hydrolysis Hydrolysis (Side Reaction) NHS_Ester_PEG->Hydrolysis + H2O Primary_Amine Primary Amine (e.g., Protein) Primary_Amine->Amide_Bond NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group releases Inactive_Carboxylate Inactive Carboxylate Hydrolysis->Inactive_Carboxylate

NHS-ester PEG Linker Reaction Pathway

Experimental Protocols

Protocol 1: Protein Conjugation via Reductive Amination using Aldehyde-PEG Linker

This protocol describes the covalent attachment of an aldehyde-PEG linker to a protein, resulting in a stable secondary amine linkage.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., MES or HEPES, pH 6.5-7.5)

  • Aldehyde-PEG linker

  • Anhydrous DMSO or DMF

  • Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an appropriate amine-free buffer at the desired concentration and pH. If necessary, perform a buffer exchange.

  • Linker Preparation: Immediately before use, dissolve the Aldehyde-PEG linker in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the protein solution.

  • Reduction: Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding the quenching solution.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using a suitable method like size-exclusion chromatography or dialysis.

Protocol 2: Protein Conjugation using NHS-ester PEG Linker

This protocol outlines the general procedure for labeling a protein with an NHS-ester PEG linker.

Materials:

  • Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-ester PEG linker

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis cassettes)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a concentration of 2-10 mg/mL.

  • Linker Preparation: Equilibrate the vial of NHS-ester PEG linker to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-ester PEG linker stock solution to the protein solution.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15 minutes.

  • Purification: Remove non-reacted linker and byproducts by dialysis or size-exclusion chromatography.

Conclusion and Recommendations

The choice between an this compound and an NHS-ester PEG linker is contingent on the specific requirements of the application.

  • For applications demanding high site-specificity and a homogenous final product , the aldehyde functionality of the This compound linker is the superior choice. The ability to control the reaction pH for N-terminal selectivity via reductive amination or the formation of highly stable oxime bonds offers greater control over the final conjugate's structure and function. The presence of the carboxylic acid group further enhances its utility for creating more complex, multi-functional bioconjugates.

  • When rapid and extensive labeling is the primary objective and some degree of product heterogeneity is acceptable, the NHS-ester PEG linker provides a simple and effective solution. Its high reactivity makes it a workhorse for general protein PEGylation.

Ultimately, a thorough understanding of the underlying chemistry and a clear definition of the desired attributes of the final bioconjugate will guide the researcher to the most appropriate PEGylation strategy.

References

The Impact of PEG Linker Length on PROTAC Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, the molecular bridge connecting the target protein binder and the E3 ligase recruiter. This guide provides a comparative analysis of the impact of polyethylene glycol (PEG) linker length, specifically focusing on PEG4, PEG8, and PEG12, on PROTAC activity, supported by experimental data and detailed protocols.

The linker in a PROTAC is far more than a simple spacer; it plays a crucial role in dictating the molecule's ability to induce the formation of a stable and productive ternary complex, which is essential for the ubiquitination and subsequent degradation of the target protein.[1][2] The length of the PEG linker can significantly influence a PROTAC's degradation potency (DC50) and its maximal degradation efficacy (Dmax).[3] An optimal linker length is paramount, as a linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive complex formation.[2][3]

Comparative Analysis of PROTAC Activity with Varying PEG Linker Lengths

Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. Below are tables summarizing experimental data from various studies, illustrating the impact of linker length on the degradation of different target proteins.

It is important to note that the following data is compiled from multiple sources and experimental conditions may vary. Therefore, a direct comparison between different target proteins may not be entirely congruous.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
9~50%>10
12~75%~5
16 (approximates PEG4)~95%~1
19~70%~5
21~60%>10

Note: The 16-atom linker in this study provides a relevant approximation for a PEG4 linker.

Table 2: Impact of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
PROTAC LinkerDC50 (nM) in Ramos cellsDmax (%)Reference
PEG < 5 unitsInactive-
PEG5Potent Degradation>95%
PEG9 (approximates PEG8/PEG12)5.9 ± 0.5>95%

Note: While not a direct PEG4 vs. PEG8 vs. PEG12 comparison, this study highlights the trend of increasing efficacy with longer PEG linkers for BTK degradation.

Key Experimental Protocols

To aid researchers in their PROTAC development, detailed methodologies for key experiments are provided below.

Western Blotting for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • Cells seeded in a 96-well plate

  • PROTAC compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., a 96-well microplate with a filter membrane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Donor and acceptor buffers

  • Test compounds and control compounds

  • Plate reader for quantification

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the phospholipid solution.

  • Compound Addition: Add the test and control compounds to the donor wells.

  • Assembly: Place the donor plate into the acceptor plate, which contains the acceptor buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the compound concentrations and incubation time.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_Cell Cell cluster_TernaryComplex Ternary Complex Formation PROTAC PROTAC PROTAC_in_complex PROTAC TargetProtein_in_complex Target Protein TargetProtein Target Protein (POI) E3Ligase E3 Ubiquitin Ligase E3Ligase_in_complex E3 Ligase PROTAC_in_complex->E3Ligase_in_complex Recruits TargetProtein_in_complex->PROTAC_in_complex Binds Ubiquitination Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Results in Recycling PROTAC Recycling Degradation->Recycling Releases Recycling->PROTAC Catalytic Cycle cluster_TernaryComplex cluster_TernaryComplex cluster_TernaryComplex->Ubiquitination Leads to

Caption: PROTAC Mechanism of Action

Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_InVitro In Vitro Evaluation cluster_Analysis Data Analysis cluster_Optimization Optimization Design Select Target & E3 Ligase Design Linker (PEG4, PEG8, PEG12) Synthesis Chemical Synthesis of PROTACs Design->Synthesis Degradation_Assay Protein Degradation Assay (Western Blot, ELISA) Synthesis->Degradation_Assay Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Synthesis->Viability_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Synthesis->Permeability_Assay Data_Analysis Determine DC50, Dmax, IC50, Papp Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Optimization Linker Length Optimization SAR->Optimization Iterative Process Optimization->Design Redesign

Caption: Experimental Workflow for PROTAC Evaluation

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, with no single length being universally optimal. The provided data underscores the necessity of empirical testing and systematic variation of linker length for each target protein and E3 ligase pair. Researchers should consider synthesizing and evaluating a series of PROTACs with different PEG linker lengths, such as PEG4, PEG8, and PEG12, to identify the optimal construct for their specific application. By employing the detailed experimental protocols and understanding the underlying principles of PROTAC action, the scientific community can continue to advance the field of targeted protein degradation and develop novel therapeutics for a wide range of diseases.

References

Flexible vs. Rigid Linkers in PROTAC Design: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are critically dependent on the linker component connecting the two binding moieties. The choice between a flexible or a rigid linker is a pivotal decision in PROTAC design, profoundly influencing the molecule's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of flexible and rigid linkers, supported by experimental data and detailed protocols to inform rational PROTAC development.

The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein and the E3 ligase, which is a prerequisite for successful protein degradation.[1][2] Its length, composition, and rigidity dictate the spatial arrangement of the two proteins, impacting the stability and productivity of this critical complex.[1][3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used due to their synthetic tractability, there is a growing interest in rigid linkers for their potential to enhance potency and confer more drug-like properties.[3]

Comparative Analysis of Linker Types

The selection of a linker-type involves a trade-off between conformational flexibility and pre-organization. Flexible linkers can adopt a multitude of conformations, which can be advantageous in the early stages of PROTAC discovery when the optimal geometry for ternary complex formation is unknown. However, this flexibility can also come at an entropic cost upon binding and may lead to less stable ternary complexes. Conversely, rigid linkers restrict the conformational freedom of the PROTAC, potentially pre-organizing it into a bioactive conformation that favors ternary complex formation and enhances binding affinity.

FeatureFlexible Linkers (e.g., PEG, Alkyl Chains)Rigid Linkers (e.g., Piperazine, Aromatic Rings)
Conformational Flexibility High. Can adopt multiple conformations.Low. Constrained to a limited set of conformations.
Synthetic Accessibility Generally straightforward and modular.Can be more synthetically challenging.
Solubility PEG linkers are hydrophilic and can improve solubility. Alkyl chains are hydrophobic.Can be tailored for desired solubility properties.
Ternary Complex Formation May facilitate initial discovery by sampling various orientations.Can lead to more stable and potent ternary complexes if the geometry is optimal.
Pharmacokinetics Can sometimes lead to poor metabolic stability.May improve metabolic stability and pharmacokinetic properties.
Selectivity Flexibility might lead to off-target effects.Rigidity can enhance selectivity by enforcing a specific binding mode.

Quantitative Data on Linker Performance

The impact of linker choice on PROTAC efficacy is typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize experimental data from various studies, illustrating the performance differences between flexible and rigid linkers.

Table 1: Impact of Linker Length and Flexibility on TBK1 Degradation
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

This data highlights that for TBK1 degradation, a flexible linker of optimal length is crucial for achieving high potency and efficacy.

Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

In this case, the rigid phenyl linker was not conducive to the formation of a productive ternary complex for AR degradation, whereas the more flexible PEG linker was effective.

Table 3: Impact of Linker Composition on CRBN Degradation
Linker TypeLinker CompositionCRBN Degradation in HEK293T cellsReference
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

This study suggests that for CRBN degradation, the chemical composition of the linker (alkyl vs. PEG) can significantly influence PROTAC activity, with the more hydrophobic alkyl linker being more effective in this context.

Signaling Pathways and Experimental Workflows

To understand and optimize PROTAC performance, it is essential to visualize the underlying biological processes and the experimental steps involved in their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow start PROTAC Design & Synthesis biophysical Biophysical Assays (SPR, ITC, FRET) start->biophysical in_vitro_ubi In Vitro Ubiquitination Assay biophysical->in_vitro_ubi cell_based Cell-Based Assays (Western Blot, DC50/Dmax) pk_pd Pharmacokinetic/ Pharmacodynamic Studies cell_based->pk_pd optimization Linker Optimization cell_based->optimization Feedback Loop in_vitro_ubi->cell_based result Lead PROTAC Candidate pk_pd->result optimization->start

Caption: Experimental workflow for PROTAC linker comparison.

Linker_Properties_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Rigidity Rigidity Ternary_Complex Ternary Complex Stability & Geometry Rigidity->Ternary_Complex Flexibility Flexibility Flexibility->Ternary_Complex Length Length Length->Ternary_Complex Composition Composition (Hydrophilicity/ Hydrophobicity) PK Pharmacokinetics Composition->PK Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Selectivity Selectivity Ternary_Complex->Selectivity

Caption: Logical relationship of linker properties to PROTAC performance.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments used to compare the efficacy of different PROTAC linkers.

Western Blotting for Protein Degradation

This is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates. After allowing the cells to adhere, treat them with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel for separation by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the binary and ternary complexes in real-time.

  • Chip Preparation: Immobilize either the target protein or the E3 ligase onto the surface of a sensor chip.

  • Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC binding to the immobilized protein).

  • Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the second protein partner (the one not immobilized on the chip) over the sensor surface.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and binding affinity (KD) of the interactions. This can reveal the cooperativity of ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.

  • Reaction Setup: Combine the following components in a reaction buffer: E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the target protein of interest (POI), and the PROTAC at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the POI to detect the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated protein.

Conclusion

The choice between flexible and rigid linkers in PROTAC design is not a one-size-fits-all decision and must be empirically determined for each specific target protein and E3 ligase pair. Flexible linkers offer a valuable tool for initial screening and proof-of-concept studies due to their synthetic accessibility and ability to accommodate various binding geometries. However, the field is increasingly moving towards the rational design of more rigid linkers to optimize potency, selectivity, and pharmacokinetic properties, thereby accelerating the development of PROTAC-based therapeutics. A systematic approach that combines computational modeling with robust biophysical and cellular assays is crucial for navigating the complex structure-activity relationships of PROTAC linkers and ultimately unlocking their full therapeutic potential.

References

A Head-to-Head Comparison of Bifunctional Linkers: Spotlight on Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a bifunctional linker is a critical determinant of the final conjugate's efficacy, stability, and therapeutic index. This guide provides a comprehensive, head-to-head comparison of the Acid-PEG12-CHO linker with other commonly used bifunctional linkers. We will delve into their chemical properties, conjugation efficiencies, and the impact on the performance of the resulting bioconjugates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to Bifunctional Linkers

Bifunctional linkers are chemical moieties that possess two reactive functional groups, enabling the covalent linkage of two different molecules. In the context of ADCs, these linkers connect a monoclonal antibody to a potent cytotoxic payload. The ideal linker must be stable in systemic circulation to prevent premature drug release and facilitate efficient payload delivery to the target cells.

The this compound linker is a heterobifunctional linker featuring a carboxylic acid group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal aldehyde group. The carboxylic acid can be activated to react with primary amines, while the aldehyde group can react with hydrazides or aminooxy compounds to form stable hydrazone or oxime bonds, respectively. The PEG12 spacer enhances the hydrophilicity of the linker, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Comparative Analysis of Bifunctional Linkers

This section provides a comparative overview of this compound and other representative bifunctional linkers, focusing on key performance parameters.

Linker Characteristics and Reactivity
Linker TypeReactive Group 1Reactive Group 2Target Functional Group(s)Resulting LinkageKey Features
This compound Carboxylic AcidAldehyde (CHO)Amine, Hydrazide, AminooxyAmide, Hydrazone, OximeHydrophilic PEG spacer, versatile aldehyde reactivity.
Maleimide-PEG8-Acid MaleimideCarboxylic AcidThiol, AmineThioether, AmideThiol-specific reactivity, potential for retro-Michael addition.[1]
NHS-PEG4-Azide NHS EsterAzideAmine, AlkyneAmide, Triazole (via Click Chemistry)Amine-reactive, enables bioorthogonal conjugation.
Hydrazide-PEG6-Biotin HydrazideBiotinAldehyde, KetoneHydrazoneAldehyde/ketone-specific, enables biotinylation for detection/purification.
Performance Data of Resulting Conjugates

The choice of linker significantly impacts the stability, pharmacokinetics, and in vivo efficacy of an ADC.

ParameterThis compound (inferred)Maleimide-PEG8-LinkerLinkers with Varying PEG Lengths
Linkage Stability Hydrazone: pH-sensitive cleavable. Oxime: More stable than hydrazone.[2][3]Thiosuccinimide bond susceptible to retro-Michael reaction, leading to premature drug release.[1]Generally, the linkage stability is independent of PEG length, but the overall ADC stability can be affected.[4]
Plasma Half-life The PEG12 spacer is expected to significantly increase the hydrodynamic radius, leading to a longer plasma half-life compared to shorter PEG or non-PEGylated linkers.The PEG8 spacer improves pharmacokinetics over non-PEGylated linkers.Longer PEG chains (up to a certain point) generally lead to longer plasma half-lives.
In Vitro Cytotoxicity May be slightly reduced compared to shorter linkers due to steric hindrance, but this is payload and target dependent.Generally high, but can be affected by payload and conjugation site.Can decrease with increasing PEG length due to steric hindrance.
In Vivo Efficacy Expected to be high due to improved pharmacokinetics and tumor accumulation.Can be compromised by premature drug release due to linker instability.Often improves with longer PEG linkers due to enhanced pharmacokinetics.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of bifunctional linkers in ADC development.

Protocol 1: General Antibody Conjugation with this compound

Objective: To conjugate a drug payload containing a hydrazide or aminooxy group to an antibody using the this compound linker.

Materials:

  • Antibody solution (1-10 mg/mL in PBS, pH 7.4)

  • This compound linker

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Hydrazide or aminooxy-functionalized payload

  • Reaction Buffer (e.g., PBS, pH 6.0-7.5)

  • Quenching solution (e.g., hydroxylamine or a small molecule with a primary amine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If necessary, buffer exchange the antibody into an amine-free buffer.

  • Activation of Carboxylic Acid: React the this compound linker with EDC and Sulfo-NHS in an appropriate solvent to form an NHS ester.

  • Conjugation to Antibody: Add the activated linker to the antibody solution and incubate for 1-2 hours at room temperature to form the antibody-linker intermediate.

  • Purification: Remove excess linker by size-exclusion chromatography.

  • Payload Conjugation: React the antibody-linker intermediate with the hydrazide or aminooxy-functionalized payload in the reaction buffer for 2-16 hours at room temperature or 4°C.

  • Quenching (Optional): Add a quenching solution to consume any unreacted aldehyde groups.

  • Final Purification: Purify the ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Protocol 2: In Vitro Stability Assay of ADC Linkage

Objective: To assess the stability of the linker in the ADC in human plasma.

Materials:

  • Purified ADC

  • Human plasma

  • Assay buffer (PBS, pH 7.4)

  • Analytical method to differentiate conjugated from unconjugated payload (e.g., ELISA, HPLC-MS)

Procedure:

  • Incubate the ADC in human plasma at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 72 hours), take aliquots of the mixture.

  • Analyze the aliquots to quantify the amount of intact ADC and released payload.

  • Calculate the half-life of the ADC in plasma.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the synthesized ADC.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells that express the target antigen

  • Synthesized ADC, vehicle control, and relevant control antibodies

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the mice.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, vehicle, or control antibodies intravenously at a specified dosing schedule.

  • Measure tumor volumes and body weights regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate tumor growth inhibition and assess the overall tolerability of the ADC.

Visualizing Workflows and Concepts

Diagrams created using Graphviz to illustrate key processes and relationships.

ADC_Synthesis_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation Steps cluster_purification Purification & Analysis This compound This compound Activated Linker Activated Linker This compound->Activated Linker Activation EDC/Sulfo-NHS EDC/Sulfo-NHS EDC/Sulfo-NHS->Activated Linker Antibody-Linker Antibody-Linker Activated Linker->Antibody-Linker to Antibody Antibody Antibody Antibody->Antibody-Linker ADC ADC Antibody-Linker->ADC to Payload Payload Payload Payload->ADC Purification Purification ADC->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an this compound linker.

Linker_Comparison cluster_linker_types Bifunctional Linker Types cluster_properties Key Performance Properties Acid-PEG-CHO Acid-PEG-CHO Stability Stability Acid-PEG-CHO->Stability Good (Oxime) pH-sensitive (Hydrazone) Pharmacokinetics Pharmacokinetics Acid-PEG-CHO->Pharmacokinetics Excellent (PEG) Efficacy Efficacy Acid-PEG-CHO->Efficacy High Maleimide-PEG Maleimide-PEG Maleimide-PEG->Stability Moderate (Retro-Michael) Maleimide-PEG->Pharmacokinetics Good (PEG) Maleimide-PEG->Efficacy Potentially Reduced NHS-PEG NHS-PEG NHS-PEG->Stability High (Amide) NHS-PEG->Pharmacokinetics Good (PEG) NHS-PEG->Efficacy High

Caption: Logical comparison of key properties for different bifunctional linker chemistries.

ADC_MoA ADC Antibody-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Induces

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conclusion

The choice of a bifunctional linker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. The this compound linker offers a compelling combination of features, including a hydrophilic PEG spacer to enhance pharmacokinetics and a versatile aldehyde group for conjugation. The ability to form a relatively stable oxime linkage or a pH-sensitive hydrazone bond provides flexibility in designing ADCs with different release mechanisms.

Compared to traditional maleimide-based linkers, which can suffer from instability in vivo, the linkages formed by aldehyde chemistry can offer improved stability, potentially leading to a better therapeutic window. While NHS ester chemistry provides very stable amide bonds, the aldehyde group on the this compound linker allows for alternative, bioorthogonal-like conjugation strategies.

Ultimately, the optimal linker is dependent on the specific antibody, payload, and target indication. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different bifunctional linkers, enabling the rational design of next-generation bioconjugates with improved therapeutic potential.

References

Confirming Protein Degradation by PROTACs: A Comparative Guide to Western Blot Analysis and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the degradation of a target protein is a critical step in the development of Proteolysis Targeting Chimeras (PROTACs). While Western blotting has traditionally been the gold standard for this analysis, a variety of alternative methods now offer distinct advantages in terms of throughput, quantification, and workflow efficiency. This guide provides an objective comparison of Western blot analysis with other key techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1] They consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] Consequently, a key measure of a PROTAC's efficacy is the extent of target protein degradation, often quantified by parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation) and the Dmax (the maximum percentage of protein degradation achieved).

Visualizing the PROTAC Mechanism and Analysis Workflows

To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows for its analysis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTAC cell_lysis Cell Lysis & Protein Extraction start->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis

A typical Western blot experimental workflow.

Western Blot Analysis: The Traditional Approach

Western blotting is a widely used and trusted technique for quantifying the degradation of a target protein induced by PROTACs. This method allows for the visualization and quantification of the target protein levels in cells treated with a PROTAC.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation
  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and then add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate, then centrifuge to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of each lysate using a method such as the BCA assay to ensure equal loading.

  • Sample Preparation and SDS-PAGE : Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins and then load them onto an SDS-PAGE gel for separation based on molecular weight.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis : Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein level to a loading control (e.g., GAPDH or β-actin). The percentage of protein degradation is calculated relative to the vehicle-treated control.

Alternative Methods for Quantifying Protein Degradation

While Western blotting is a reliable method, it can be time-consuming and labor-intensive, especially for large-scale screening. Several alternative techniques offer higher throughput and more quantitative data.

Capillary Western Blot (Jess)

Capillary Western blot systems, such as Jess, automate the entire Western blot process, from protein separation and immunodetection to data analysis. This method offers several advantages over traditional Western blotting, including reduced hands-on time, higher throughput, and improved reproducibility. The results are typically available within 3 to 5 hours.

HiBiT-Based Luminescent Detection

The HiBiT system involves genetically fusing a small 11-amino-acid peptide tag to the target protein. When complemented with its larger partner, LgBiT, a bright luminescent signal is produced, which is directly proportional to the amount of tagged protein. This antibody-independent method is highly quantitative and suitable for real-time monitoring of protein degradation.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS) is a powerful tool for large-scale analysis of protein degradation. It can confirm the degradation of the protein of interest and simultaneously screen for off-target effects of the PROTAC on other proteins. While highly sensitive and capable of providing a global view of proteome changes, MS requires specialized equipment and expertise.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be used to quantify protein levels in a high-throughput format. This method relies on specific antibodies to capture and detect the target protein. ELISA is generally more quantitative than traditional Western blotting and is amenable to automation.

Flow Cytometry

Flow cytometry can be utilized to measure protein degradation on a single-cell level. By using fluorescently labeled antibodies against the target protein, researchers can quantify changes in protein expression within different cell populations. This technique is particularly useful for assessing heterogeneous responses to PROTAC treatment.

Alternative_Methods_Workflow cluster_methods Detection Method start Cell Treatment with PROTAC sample_prep Sample Preparation (Lysis, Fixation, etc.) start->sample_prep capillary_wb Capillary Western Blot sample_prep->capillary_wb hibit HiBiT Luminescence sample_prep->hibit ms Mass Spectrometry sample_prep->ms elisa ELISA sample_prep->elisa flow Flow Cytometry sample_prep->flow analysis Data Acquisition & Analysis capillary_wb->analysis hibit->analysis ms->analysis elisa->analysis flow->analysis

References

Biophysical Methods for Characterizing Ternary Complex Formation of Acid-PEG12-CHO PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins. The cornerstone of their mechanism is the formation of a productive ternary complex between the PROTAC, the target protein (Protein of Interest, POI), and an E3 ubiquitin ligase. The stability, kinetics, and thermodynamics of this complex are critical determinants of a PROTAC's efficacy and selectivity. This guide provides a comparative overview of key biophysical methods to study the formation of ternary complexes involving hypothetical "Acid-PEG12-CHO" PROTACs, complete with experimental data from analogous systems and detailed protocols.

The PROTAC Signaling Pathway

PROTACs are heterobifunctional molecules that act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The efficiency of this entire process is heavily influenced by the characteristics of the ternary complex.

PROTAC_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC Ternary_Complex POI :: PROTAC :: E3 PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase (e.g., VHL, CRBN) E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Comparison of Key Biophysical Methods

Several biophysical techniques can provide quantitative insights into the formation of PROTAC-induced ternary complexes. The choice of method depends on the specific parameters to be measured, throughput requirements, and sample consumption tolerance.[1][2] The most commonly employed methods are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET).[1][3][4]

Method Measures Throughput Sample Consumption Pros Cons
Surface Plasmon Resonance (SPR) Binding Affinity (KD), Kinetics (kon, koff), Cooperativity (α)MediumLow-MediumReal-time kinetic data, high sensitivity, label-free.Immobilization of one binding partner required, potential for mass transport artifacts.
Isothermal Titration Calorimetry (ITC) Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α)LowHighGold standard for thermodynamics, solution-based, no immobilization.Low throughput, requires large amounts of pure protein.
Bio-Layer Interferometry (BLI) Binding Affinity (KD), Kinetics (kon, koff)HighLowReal-time data, high throughput, dip-and-read format.Immobilization required, generally lower sensitivity than SPR.
Förster Resonance Energy Transfer (FRET) Proximity-based binding, relative affinityHighLowHomogeneous assay, suitable for high-throughput screening, can be adapted for live cells.Requires labeling of proteins, provides relative not absolute affinities.

Quantitative Data Summary from Model Systems

While specific data for "this compound PROTACs" is not publicly available, the following tables summarize representative data from well-characterized PROTAC systems, such as MZ1, which recruits the BRD4 protein to the VHL E3 ligase. This data illustrates the typical quantitative outputs of these biophysical assays.

Table 1: Binary and Ternary Complex Affinity & Cooperativity

Interaction Method KD (nM) Cooperativity (α) Reference
MZ1 to VHLSPR29-
MZ1 to VHLITC66-
MZ1 to Brd4BD2SPR1-
MZ1 to Brd4BD2ITC4-
VHL:MZ1:Brd4BD2 (Ternary)SPR~1.126
VHL:MZ1:Brd4BD2 (Ternary)ITC~4.415

Cooperativity (α) is calculated as the binary KD of the PROTAC for one partner divided by the ternary KD of the PROTAC for the same partner in the presence of the other. A value greater than 1 indicates positive cooperativity, meaning the binding of the second protein is enhanced once the first is bound.

Table 2: Kinetic Parameters of Ternary Complex Formation (SPR)

Interaction kon (M-1s-1) koff (s-1) Residence Time (1/koff) Reference
VHL:MZ1:Brd4BD2Not Reported0.014~71 s

The stability and dissociation kinetics of the ternary complex are considered key parameters for optimizing PROTAC efficacy.

Experimental Protocols & Workflows

Detailed, step-by-step protocols are crucial for obtaining reliable and reproducible data. Below are generalized protocols for SPR and ITC, which can be adapted for studying "this compound" PROTACs.

Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Proteins (E3 Ligase, POI) exp1 Immobilize E3 Ligase on Sensor Chip p1->exp1 exp3 Inject POI + PROTAC (Ternary Interaction) p1->exp3 p2 Prepare PROTAC Stock Solution exp2 Inject PROTAC alone (Binary Interaction) p2->exp2 p2->exp3 p3 Prepare Running Buffer exp1->exp2 Repeat for different conc. exp2->exp3 Repeat for different conc. a1 Fit Sensorgrams to Binding Models exp2->a1 exp4 Regenerate Chip Surface exp3->exp4 Repeat for different conc. exp3->a1 exp4->exp1 Repeat for different conc. a2 Calculate K D, k on, k off for Binary & Ternary a1->a2 a3 Calculate Cooperativity (α) a2->a3

Caption: General workflow for an SPR-based PROTAC assay.

Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling) to a low density to minimize mass transport effects.

  • Binary Interaction (PROTAC to E3):

    • Prepare a dilution series of the "this compound" PROTAC in running buffer.

    • Inject the PROTAC solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binary affinity (KD) and kinetic rates (kon, koff).

  • Ternary Interaction (POI + PROTAC to E3):

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein (POI) and a dilution series of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the sensorgrams to a 1:1 binding model to determine the apparent affinity and kinetics of ternary complex formation.

  • Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3) by the KD of the ternary interaction.

Isothermal Titration Calorimetry (ITC) Workflow

ITC_Workflow cluster_binary Binary Titrations cluster_ternary Ternary Titration prep Prepare Proteins & PROTAC in matched dialysis buffer b1 Titrate PROTAC into E3 Ligase prep->b1 b2 Titrate PROTAC into POI prep->b2 t1 Saturate E3 Ligase with POI prep->t1 analysis Fit Data to Binding Models Calculate K D, ΔH, n, α b1->analysis b2->analysis t2 Titrate PROTAC into pre-formed E3::POI complex t1->t2 t2->analysis

Caption: General workflow for an ITC-based PROTAC assay.

Protocol: ITC Analysis of Ternary Complex Formation

  • Preparation: Dialyze all proteins (E3 ligase, POI) and dissolve the "this compound" PROTAC in the final dialysis buffer to minimize heats of dilution.

  • Binary Titrations:

    • PROTAC to E3: Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell. Titrate in the PROTAC solution (e.g., 100-200 µM) from the injection syringe.

    • PROTAC to POI: Perform the reciprocal experiment with the POI in the cell and the PROTAC in the syringe.

  • Ternary Titration:

    • Prepare a solution of the E3 ligase pre-saturated with an excess of the POI. Place this solution in the ITC cell.

    • Titrate the PROTAC solution into the pre-formed E3-POI binary complex.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a one-site binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) for each interaction.

    • Calculate cooperativity (α) from the binary and ternary KD values.

Conclusion

The successful development of potent and selective PROTACs, including novel scaffolds like "this compound", relies on a deep understanding of the ternary complex. Biophysical methods such as SPR, ITC, BLI, and FRET provide indispensable tools for quantitatively characterizing the affinity, kinetics, and thermodynamics of ternary complex formation. While ITC offers a complete thermodynamic profile in solution, SPR and BLI provide crucial kinetic data with higher throughput. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive picture of a PROTAC's mechanism of action and furnish the critical data needed to guide rational drug design and optimization.

References

Navigating the Cellular Maze: A Comparative Guide to PROTAC Cell Permeability with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals face a significant hurdle in the development of Proteolysis Targeting Chimeras (PROTACs): ensuring these large molecules can effectively cross the cell membrane to reach their intracellular targets. The length of the polyethylene glycol (PEG) linker, a key component of PROTAC design, plays a critical role in this cellular uptake. This guide provides an objective comparison of PROTAC performance with different PEG linker lengths, supported by experimental data and detailed protocols, to aid in the rational design of next-generation protein degraders.

PROTACs are innovative heterobifunctional molecules that hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] Their unique structure, which includes two ligands connected by a linker, often results in a high molecular weight and polar surface area, posing a challenge to their cell permeability.[2] The PEG linker, while enhancing solubility, also influences the overall physicochemical properties and conformational flexibility of the PROTAC, directly impacting its ability to traverse the cellular membrane.[3][]

The Double-Edged Sword: Impact of PEG Linker Length on Permeability

The length of the PEG linker has a complex and often non-linear effect on the cell permeability of PROTACs. While a certain degree of flexibility is necessary for the formation of a stable ternary complex between the target protein and the E3 ligase, excessively long or short linkers can be detrimental.[5]

  • Short Linkers: Very short linkers can lead to steric hindrance, preventing the optimal orientation of the PROTAC for ternary complex formation.

  • Long Linkers: Excessively long linkers can increase the molecule's flexibility and polar surface area to a point where passive diffusion across the lipid bilayer is significantly hindered. Furthermore, a longer linker might lead to a higher entropic penalty upon binding, potentially reducing the efficiency of ternary complex formation.

The optimal linker length is therefore a delicate balance that must be empirically determined for each target protein and E3 ligase pair. Studies have shown that even subtle changes in linker length can lead to significant differences in permeability and, consequently, degradation efficacy.

Quantitative Comparison of PROTAC Permeability

To illustrate the impact of PEG linker length on cell permeability, the following table summarizes data from various studies. It is important to note that direct comparison across different studies can be challenging due to variations in experimental conditions, cell lines, and the specific PROTACs being investigated.

PROTAC SeriesTargetE3 LigaseLinker CompositionApparent Permeability (Papp) x 10⁻⁶ cm/s (Assay)Reference
MZ Series BRD4VHL2-unit PEG0.6 (PAMPA)
3-unit PEG0.03 (PAMPA)
AT Series BRD4VHL1-unit PEGNot specified, but more permeable than 2-unit
2-unit PEGLess permeable than 1-unit
Androgen Receptor PROTACs ARCereblonPEG-linker1.7 (A2B, Caco-2)
VHLPEG-linkerLower than Cereblon-based

Note: This table is a synthesis of data from multiple sources and is intended for illustrative purposes. For detailed experimental context, please refer to the cited literature.

The data consistently demonstrates that permeability does not simply increase or decrease with linker length. Instead, an optimal length often exists for a given PROTAC series. For instance, in the MZ series, the PROTAC with a 2-unit PEG linker showed significantly higher permeability than the one with a 3-unit PEG linker.

Visualizing the Process: PROTAC Mechanism and Permeability Assay Workflow

To better understand the processes involved, the following diagrams illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for assessing cell permeability.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake

Caption: PROTAC-mediated protein degradation pathway.

Permeability_Assay_Workflow Cell Permeability Assay Workflow (PAMPA) Start Start Prepare_Plate Prepare PAMPA Plate (Donor and Acceptor Wells) Start->Prepare_Plate Add_Lipid Add Artificial Membrane Solution to Filter Prepare_Plate->Add_Lipid Add_PROTAC Add PROTAC Solution to Donor Well Add_Lipid->Add_PROTAC Incubate Incubate Plate Add_PROTAC->Incubate Measure_Concentration Measure PROTAC Concentration in Donor and Acceptor Wells (LC-MS/MS) Incubate->Measure_Concentration Calculate_Papp Calculate Apparent Permeability (Papp) Measure_Concentration->Calculate_Papp End End Calculate_Papp->End

Caption: A typical workflow for a Parallel Artificial Membrane Permeability Assay (PAMPA).

Experimental Protocols

Accurate assessment of cell permeability is crucial for the successful development of PROTACs. The following are detailed methodologies for two commonly used assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).

  • Compound Addition: The test PROTAC is dissolved in a buffer solution and added to the wells of the donor plate.

  • Assembly: The donor plate is placed on top of a 96-well acceptor plate containing buffer.

  • Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for compound diffusion.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Calculation: The apparent permeability (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Principle: A monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, is grown on a semi-permeable membrane. The rate of transport of the PROTAC across this monolayer is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Addition: The PROTAC solution is added to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: The plate is incubated at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sample Collection: At various time points, samples are collected from the opposite chamber.

  • Quantification: The concentration of the PROTAC in the collected samples is quantified by LC-MS/MS.

  • Calculation: The apparent permeability (Papp) for both A-to-B and B-to-A transport is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is also determined to assess the potential for active efflux.

Western Blotting for Target Protein Degradation

To correlate permeability with biological activity, the level of target protein degradation is assessed.

Methodology:

  • Cell Treatment: Target cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that significantly influences cell permeability and, ultimately, the degradation efficacy of the molecule. As demonstrated by the presented data, there is no one-size-fits-all solution. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is essential for identifying the optimal candidate for a given target. The use of robust and reproducible permeability assays, such as PAMPA and Caco-2, in conjunction with functional assays to measure protein degradation, provides the necessary data to guide the rational design of highly effective, cell-permeable PROTACs. The continued exploration of the intricate relationship between linker properties and cellular uptake will be paramount in unlocking the full therapeutic potential of this promising modality.

References

A Comparative Guide to Quantitative Analysis of Bioconjugation Efficiency: UV-Vis Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of bioconjugation efficiency is a critical parameter in the development of biotherapeutics, such as antibody-drug conjugates (ADCs). The degree of conjugation, often expressed as the drug-to-antibody ratio (DAR), directly impacts the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison of the widely used UV-Vis spectroscopy method with other common analytical techniques for determining bioconjugation efficiency, supported by experimental data and detailed protocols.

This document will delve into the principles, advantages, and limitations of UV-Vis spectroscopy and compare it with alternative methods including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Quantitative Comparison of Analytical Techniques

The choice of analytical method for determining bioconjugation efficiency depends on various factors, including the properties of the biomolecule and the conjugated molecule, the desired level of detail, and available instrumentation. The following table summarizes the key characteristics of each technique.

FeatureUV-Vis SpectroscopyReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Information Provided Average DARAverage DAR and distribution of drug-loaded light and heavy chainsAverage DAR, distribution of drug-loaded species, and mass confirmation of conjugates
Principle Measures absorbance at two wavelengths to determine the concentrations of the biomolecule and the conjugated molecule.Separates molecules based on hydrophobicity.Measures the mass-to-charge ratio of ionized molecules.
Resolution No separation of different drug-loaded species.High resolution of light and heavy chains and their drug-loaded forms.High resolution of different DAR species and fragments.
Sample Requirement Relatively low, requires purified conjugate.Low, requires purified and often reduced conjugate.Very low, can be coupled with chromatography for complex mixtures.
Throughput HighModerateModerate to Low
Advantages Simple, rapid, cost-effective, requires standard laboratory equipment.[1][2]Provides information on drug distribution, good correlation with UV-Vis for average DAR.[1]High accuracy and resolution, provides detailed molecular information.[3]
Limitations Requires a chromophore on the conjugated molecule with a distinct absorbance from the protein; can be inaccurate if extinction coefficients are not precise.[1]Can be denaturing for the protein; requires more specialized equipment and expertise.Complex instrumentation and data analysis; potential for ionization suppression.

Supporting Experimental Data

Direct comparison of results from different analytical techniques on the same ADC sample is crucial for validating the chosen method. The following table presents a comparison of the average DAR and drug distribution for a cysteine-conjugated ADC as determined by Hydrophobic Interaction Chromatography (HIC) with UV detection and native Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS). The data demonstrates a good agreement between the orthogonal methods.

SampleMethodDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DAR
Low ConjugationHIC (UV)15.235.133.512.83.43.6
Native SEC-MS14.934.833.813.13.43.6
Moderate ConjugationHIC (UV)2.115.936.231.714.15.2
Native SEC-MS2.015.536.132.114.35.3
High ConjugationHIC (UV)0.44.821.540.133.26.6
Native SEC-MS0.44.721.340.233.46.7

Note: Data adapted from a study comparing HIC (UV) and native SEC-MS for a cysteine-conjugated ADC. The close correlation in average DAR and the distribution of drug-loaded species validates the use of both methods for this type of analysis.

Furthermore, studies have consistently shown a good correlation between the average DAR values obtained by RP-HPLC and UV-Vis spectroscopy for cysteine-linked ADCs.

Experimental Protocols

Quantitative Analysis using UV-Vis Spectroscopy

This method relies on the Beer-Lambert law and the distinct UV-Vis absorbance spectra of the protein and the conjugated molecule.

Principle: The absorbance of the bioconjugate solution is measured at two wavelengths: one where the protein primarily absorbs (typically 280 nm) and another where the conjugated molecule has a strong absorbance. By using the molar extinction coefficients of both the protein and the conjugated molecule at these two wavelengths, a set of simultaneous equations can be solved to determine their respective concentrations and subsequently the DAR.

Detailed Methodology:

  • Determine Molar Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the free drug-linker at two selected wavelengths (e.g., 280 nm and the λmax of the drug).

  • Sample Preparation: Prepare a solution of the purified bioconjugate in a suitable buffer (e.g., PBS, pH 7.4). The concentration should be such that the absorbance readings fall within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Measurement:

    • Set the spectrophotometer to measure absorbance at the two selected wavelengths.

    • Blank the instrument using the same buffer as the sample.

    • Measure the absorbance of the bioconjugate solution at both wavelengths.

  • Calculation of DAR:

    • Use the following equations to calculate the concentration of the protein (C_prot) and the drug (C_drug):

      • A_λ1 = (ε_prot,λ1 * C_prot) + (ε_drug,λ1 * C_drug)

      • A_λ2 = (ε_prot,λ2 * C_prot) + (ε_drug,λ2 * C_drug)

    • Where A is the absorbance at a given wavelength (λ), and ε is the molar extinction coefficient.

    • Solve the simultaneous equations for C_prot and C_drug.

    • Calculate the DAR using the formula: DAR = C_drug / C_prot

Quantitative Analysis using Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates the components of a mixture based on their hydrophobicity. For ADCs, this technique is often used after reducing the antibody to separate the light and heavy chains.

Principle: The addition of a hydrophobic drug molecule to the antibody chains increases their hydrophobicity. In RP-HPLC, a non-polar stationary phase and a polar mobile phase are used. More hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time. By separating the reduced light and heavy chains and their drug-conjugated forms, the relative abundance of each can be determined, allowing for the calculation of the average DAR.

Detailed Methodology:

  • Sample Preparation (Reduction):

    • To a solution of the purified ADC (e.g., 1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.

    • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • HPLC System and Column:

    • Use a C4 or C8 reversed-phase column suitable for protein separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 60-80°C).

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).

    • Inject the reduced ADC sample.

    • Run a linear gradient of increasing Mobile Phase B to elute the separated chains (e.g., 5% to 95% B over 30 minutes).

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis and DAR Calculation:

    • Identify and integrate the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-D), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-D1, HC-D2, etc.).

    • Calculate the weighted average DAR using the following formula:

      • DAR = (Σ [Area(LC-Dn) * n] + Σ [Area(HC-Dn) * n]) / (Σ [Area(LC-Dn)] + Σ [Area(HC-Dn)])

      • Where 'n' is the number of drugs conjugated to the respective chain.

Visualization of Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows for DAR determination using UV-Vis Spectroscopy and RP-HPLC.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis A Purified Bioconjugate B Measure Absorbance at λ1 and λ2 A->B Dilute in Buffer C Solve Simultaneous Equations B->C D Calculate Average DAR C->D

UV-Vis Spectroscopy Workflow for DAR Determination

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis A Purified Bioconjugate B Reduction with DTT A->B C Inject Reduced Sample B->C D Gradient Elution C->D E UV Detection (280 nm) D->E F Integrate Peaks E->F G Calculate Average DAR F->G

RP-HPLC Workflow for DAR Determination

References

A Comparative Guide to the In Vivo Stability of PROTACs with Different Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. The linker, which connects the target-binding and E3 ligase-recruiting moieties, plays a pivotal role in the overall pharmacokinetic and pharmacodynamic properties of these heterobifunctional molecules. This guide provides an objective comparison of the in vivo stability of PROTACs featuring different linker architectures, supported by experimental data, to inform rational PROTAC design and development.

Introduction to PROTAC Linkers and In Vivo Stability

PROTACs mediate the degradation of target proteins by hijacking the ubiquitin-proteasome system.[1] Their unique mechanism of action makes them a promising therapeutic modality for targeting proteins that have been traditionally considered "undruggable".[2] The linker component of a PROTAC is not merely a passive spacer; its composition, length, and rigidity profoundly influence the molecule's physicochemical properties, including solubility, cell permeability, and metabolic stability.[3][4] Consequently, the choice of linker is a key factor in determining the in vivo half-life, clearance rate, and oral bioavailability of a PROTAC.[5]

Commonly employed linker types in PROTAC design include flexible polyethylene glycol (PEG) and alkyl chains, as well as more rigid structures incorporating piperazine, piperidine, or triazole moieties. Each linker class imparts distinct properties to the PROTAC, thereby influencing its in vivo stability and overall performance.

Comparative Analysis of PROTACs with Different Linkers

The in vivo stability of a PROTAC is often assessed through pharmacokinetic (PK) studies in animal models, which measure parameters such as half-life (t1/2), clearance (Cl), and oral bioavailability (F%). While direct head-to-head in vivo comparisons of PROTACs with systematically varied linkers are not always available in the literature, we can draw valuable insights from in vitro degradation potency (DC50 and Dmax) and available PK data.

Flexible Linkers: PEG and Alkyl Chains

Polyethylene glycol (PEG) and alkyl linkers are widely used due to their synthetic accessibility and the ease with which their length can be modulated. PEG linkers enhance the hydrophilicity and solubility of PROTACs, which can be advantageous for their formulation and administration. However, long, flexible linkers, including both PEG and alkyl chains, can be more susceptible to metabolic degradation.

Table 1: Comparative In Vitro Performance of PROTACs with PEG Linkers of Varying Length

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαPEG12Effective Degradation-
ERαPEG16More Potent Degradation-
TBK1Alkyl/Ether< 12No Degradation-
TBK1Alkyl/Ether21396
TBK1Alkyl/Ether2929276

This table summarizes in vitro degradation data, which is an indicator of a PROTAC's functional efficacy and can be influenced by its stability.

Rigid Linkers: Piperazine, Piperidine, and Triazole Moieties

To enhance metabolic stability and improve pharmacokinetic profiles, researchers often incorporate rigid structural motifs into the linker. Saturated heterocycles like piperazine and piperidine can improve a PROTAC's rigidity and solubility. Triazole rings, often introduced via "click chemistry," are metabolically stable and can contribute to a more defined three-dimensional structure of the PROTAC. The incorporation of such rigid linkers has been shown to lead to PROTACs with improved in vivo properties. For instance, a VHL-recruiting PROTAC with a flexible alkyl linker showed an oral bioavailability of 3%, which was improved to 22% by incorporating a branching methyl group in the linker to induce a more compact conformation.

Table 2: In Vitro Performance of a CDK9 Degrader Series with Triazole-Containing Linkers

PROTACLinker CompositionDC50 (nM) in MOLM-13 cellsDmax (%) in MOLM-13 cellsReference
Degrader 16Triazole-Alkyl1.893
Degrader 17Triazole-Alkyl2.595
Degrader 18Triazole-Alkyl4.394
Degrader 19Triazole-Alkyl1.395
Degrader 20Triazole-Alkyl1.196
Degrader 21Triazole-Alkyl1.995
Degrader 22Triazole-Alkyl1.796

This table presents in vitro degradation data for a series of PROTACs where the position of the triazole within the linker was varied, demonstrating the impact of subtle linker modifications on performance.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC in vivo stability. Below are key experimental protocols.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay determines the rate of metabolic degradation of a PROTAC.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive and negative control compounds

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock and working solutions of the test PROTAC and control compounds.

  • Incubation: Pre-warm a mixture of HLM and phosphate buffer at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system. At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately stop the reaction by adding the aliquot to cold acetonitrile with an internal standard. Vortex and centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Western Blot for PROTAC-Mediated Protein Degradation in Cell Culture

This protocol quantifies the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Primary and secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a predetermined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Collect the lysate and centrifuge to remove cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with a primary antibody specific to the target protein and a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Apply a chemiluminescent substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Treatment (PROTAC or Vehicle) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantification) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_and_Stability Logical Relationship of Linker Properties and In Vivo Stability cluster_linker Linker Properties cluster_physicochemical Physicochemical & PK/PD Properties cluster_invivo In Vivo Outcomes Composition Composition (PEG, Alkyl, Piperazine, Triazole) Solubility Solubility Composition->Solubility Metabolic_Stability Metabolic Stability Composition->Metabolic_Stability Length Length Permeability Permeability Length->Permeability Ternary_Complex Ternary Complex Formation Length->Ternary_Complex Rigidity Rigidity Rigidity->Metabolic_Stability Rigidity->Ternary_Complex Bioavailability Oral Bioavailability (F%) Solubility->Bioavailability Permeability->Bioavailability Half_Life Half-life (t1/2) Metabolic_Stability->Half_Life Clearance Clearance (Cl) Metabolic_Stability->Clearance Efficacy Therapeutic Efficacy Ternary_Complex->Efficacy Half_Life->Efficacy Clearance->Efficacy Bioavailability->Efficacy

Caption: Linker properties influencing in vivo stability.

Conclusion

The linker is a critical determinant of a PROTAC's in vivo stability and overall therapeutic potential. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the development of PROTACs with more rigid linkers containing motifs such as piperazine, piperidine, and triazoles to enhance metabolic stability and improve pharmacokinetic profiles. The optimal linker for any given PROTAC must be determined empirically, taking into account the specific target protein and E3 ligase pair. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, with the ultimate goal of developing novel protein-degrading therapeutics with improved in vivo stability and efficacy.

References

Safety Operating Guide

Proper Disposal of Acid-PEG12-CHO: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of Acid-PEG12-CHO, a polyethylene glycol (PEG)-based linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following procedures are designed for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, minimizing risks and adhering to regulatory standards.

Immediate Safety and Handling Precautions:

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar compounds, such as Lipoamido-PEG12-acid, indicate that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, should be worn at all times to prevent exposure.

Step-by-Step Disposal Protocol

The overriding principle for the disposal of any laboratory chemical is to have a waste management plan in place before beginning any experiment.[2] this compound should be treated as a hazardous chemical waste and disposed of accordingly.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and empty containers), in a dedicated and clearly labeled waste container.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container for waste collection. Plastic containers are often preferred for their durability.[3]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Maintain a log of the waste added to the container, noting the date and quantity.

  • Storage of Chemical Waste:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[4]

    • Ensure the waste container is kept securely closed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory.

  • Arranging for Disposal:

    • Disposal of this compound must be handled by a licensed and approved chemical waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Provide the EHS office with accurate information about the waste composition and volume.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash. This is illegal and can harm the environment.

  • Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so and it is part of an established, approved protocol.

  • In the case of a spill, immediately alert your supervisor and follow your laboratory's established spill response procedures.

Summary of Key Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste
Primary Disposal Method Licensed Chemical Waste Contractor
PPE Requirement Safety Goggles, Gloves, Lab Coat
Waste Container Labeled, Leak-Proof, Chemically Compatible
Storage Location Designated Satellite Accumulation Area

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound from the point of generation to final disposal.

A Generation of This compound Waste B Segregate into a Designated Waste Container A->B C Label Container: 'Hazardous Waste' 'this compound' B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) D->E F Scheduled Pickup by Licensed Waste Disposal Vendor E->F G Final Compliant Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acid-PEG12-CHO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Acid-PEG12-CHO, a PEG-based PROTAC linker. Adherence to these procedures will minimize risk and ensure the integrity of your research.

This compound, while a valuable tool in the synthesis of PROTACs, requires careful handling due to the potential hazards associated with its functional groups. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures.

Immediate Safety and Handling Precautions

Due to the presence of an aldehyde group, this compound is classified as a potential irritant. A Safety Data Sheet (SDS) for a structurally similar compound, m-PEG3-aldehyde, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, stringent safety measures are necessary.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.
Body Laboratory coatA long-sleeved, buttoned lab coat is mandatory to protect skin and clothing.
Respiratory RespiratorUse in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required.[1]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound and other PEG derivatives are sensitive to light and oxidation.[2] For long-term storage, the following conditions are crucial:

  • Atmosphere: Store under an inert gas like Nitrogen or Argon.[2]

  • Temperature: Maintain at -20°C.

  • Light: Keep in a dark location.[2]

Before use, allow the container to slowly warm to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.

Handling and Experimental Use

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Avoid the formation of dust and aerosols.

Experimental Protocol: General Procedure for Amine Coupling

This protocol provides a general framework for using this compound in a reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sodium triacetoxyborohydride

  • Reaction vial

  • Stirring mechanism

  • Appropriate quenching and purification reagents

Procedure:

  • Under an inert atmosphere, dissolve the amine-containing substrate in anhydrous DMF or DMSO.

  • In a separate vial, dissolve this compound in a minimal amount of the same anhydrous solvent.

  • Add the this compound solution to the substrate solution and stir for 30 minutes at room temperature to form the imine intermediate.

  • Slowly add sodium triacetoxyborohydride to the reaction mixture.

  • Allow the reaction to proceed for 2-4 hours at room temperature, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the product using an appropriate chromatographic technique.

Disposal Plan

While polyethylene glycol is generally considered biodegradable and not a hazardous waste, it is crucial to avoid releasing it into wastewater systems.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated waste container.

  • Disposal: Arrange for disposal through a licensed chemical waste disposal contractor, following all local and institutional regulations. If the PEG compound is a medication, it may be possible to dispose of it through a medicine take-back program.

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these safety protocols, researchers can confidently and safely utilize this compound in their vital work.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the complete workflow for the safe management of this compound.

Safe Handling Workflow for this compound cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures ordering Order Chemical receiving Receive & Inspect Package ordering->receiving storage Store at -20°C Under Inert Gas In the Dark receiving->storage equilibration Equilibrate to Room Temp storage->equilibration ppe Don Appropriate PPE equilibration->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection spill Spill Response experiment->spill exposure Exposure Response experiment->exposure disposal Dispose via Licensed Contractor waste_collection->disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.